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  • Product: Youlemycin
  • CAS: 110207-81-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Youlemycin and the Aminoglycoside Scaffold

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes the specific, albeit scarce, historical data on Youlemycin (isolated from Streptomyces) with the br...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes the specific, albeit scarce, historical data on Youlemycin (isolated from Streptomyces) with the broader, rigorously established physicochemical and pharmacological frameworks of the aminoglycoside class to which it belongs.

Classification, Mechanism of Action, and Characterization Protocols

Part 1: Executive Technical Overview

Youlemycin is a bioactive aminoglycoside antibiotic originally isolated from Streptomyces species (specifically cited in Acta Microbiologica Sinica, 1987). It belongs to the oligosaccharide-aminocyclitol superfamily, a class of potent bactericidal agents characterized by the presence of an aminocyclitol ring (typically 2-deoxystreptamine) glycosidically linked to amino sugars.

While modern clinical pharmacopeias are dominated by semi-synthetic derivatives (e.g., Amikacin, Arbekacin), Youlemycin serves as a critical reference point for natural product discovery from the Streptomyces genus. Its technical profile follows the conserved "Streptomyces-derived" aminoglycoside template (suffix -mycin), distinguishing it from Micromonospora-derived congeners (suffix -micin).

Core Classification Matrix
FeatureClassification / PropertyTechnical Note
Chemical Class Aminoglycoside (Aminocyclitol)Likely contains a 2-deoxystreptamine (2-DOS) core.
Source Organism Streptomyces sp.[1][2][3][4] (e.g., S. microflavus group)Genus confirmed by suffix -mycin and isolation literature.
Structural Sub-class Disubstituted 2-DOSTypically 4,6-disubstituted (Kan/Tobra type) or 4,5-disubstituted (Neo/Ribostamycin type).[5]
Mechanism Protein Synthesis InhibitorIrreversible binding to 16S rRNA of the 30S ribosomal subunit.
Spectrum Gram-Negative AerobesHigh potency against Enterobacteriaceae, Pseudomonas; limited Gram-positive activity (except Staph synergy).
Toxicity Profile Nephrotoxic & OtotoxicClass-wide effect due to accumulation in renal cortex and cochlear hair cells.

Part 2: Structural Classification & Chemical Logic

To understand Youlemycin's behavior, one must situate it within the structural hierarchy of aminoglycosides. The biological activity is dictated by the aminocyclitol core and the substitution pattern .

The Pharmacophore: 2-Deoxystreptamine (2-DOS)

Most Streptomyces-derived aminoglycosides (excluding Streptomycin, which contains streptidine) utilize a 2-deoxystreptamine ring. The classification relies on the position of the glycosidic linkages:

  • 4,6-Disubstituted 2-DOS: (Most likely class for broad-spectrum agents like Kanamycin, Tobramycin, and likely Youlemycin variants).

  • 4,5-Disubstituted 2-DOS: (Neomycin, Paromomycin type).

Structural Logic Diagram

The following diagram illustrates the hierarchical classification of aminoglycosides, placing Youlemycin within the Streptomyces lineage.

Aminoglycoside_Classification AG Aminoglycoside Antibiotics (Oligosaccharide-Aminocyclitols) Streptidine Streptidine Core (e.g., Streptomycin) AG->Streptidine DOS 2-Deoxystreptamine (2-DOS) Core AG->DOS Sub45 4,5-Disubstituted (Neomycin B, Ribostamycin) DOS->Sub45 Sub46 4,6-Disubstituted (Kanamycin, Tobramycin, Gentamicin) DOS->Sub46 Strep_Source Genus: Streptomyces (Suffix: -mycin) Sub46->Strep_Source Micro_Source Genus: Micromonospora (Suffix: -micin) Sub46->Micro_Source Youlemycin YOULEMYCIN (Isolate: Streptomyces sp.) Strep_Source->Youlemycin Putative Lineage

Figure 1: Structural taxonomy of aminoglycosides. Youlemycin is positioned within the Streptomyces-derived lineage, likely sharing the 2-DOS pharmacophore common to this class.

Part 3: Mechanism of Action (MoA)

The bactericidal efficacy of Youlemycin, like its congeners, relies on a multi-phasic uptake process followed by irreversible ribosomal corruption. This protocol is self-validating: if the drug fails to induce mistranslation, it is not a functional aminoglycoside.

The Lethal Pathway
  • Phase I Uptake (EDP-I): Energy-dependent accumulation across the inner membrane (requires

    
    ).
    
  • Ribosomal Binding: The drug binds to the A-site of the 16S rRNA (within the 30S subunit).

  • Mistranslation: It stabilizes the "ram" state of the ribosome, allowing incorrect tRNAs to bind.

  • Protein Corruption: Misfolded proteins incorporate into the membrane, disrupting integrity.

  • Phase II Uptake (EDP-II): Membrane damage leads to a surge in drug uptake, causing irreversible ribosomal blockade and cell death.

MoA_Pathway Extracellular Extracellular Youlemycin Porin Passive Diffusion (Porins) Extracellular->Porin IM_Space Periplasmic Space Porin->IM_Space EDP1 EDP-I Uptake (Requires PMF/Oxygen) IM_Space->EDP1 Slow Ribosome Bind 30S Subunit (16S rRNA A-site) EDP1->Ribosome Mistranslation Induce Codon Misreading Ribosome->Mistranslation Death Bacterial Cell Death Ribosome->Death Translation Halt Misfolded Misfolded Proteins Mistranslation->Misfolded Membrane_Damage Membrane Permeabilization Misfolded->Membrane_Damage Insert into Membrane EDP2 EDP-II Uptake (Irreversible Surge) Membrane_Damage->EDP2 Loss of Integrity EDP2->Ribosome Positive Feedback

Figure 2: The self-reinforcing uptake and toxicity cycle of aminoglycosides. Note the dependence on Oxygen/PMF for EDP-I, rendering Youlemycin ineffective against anaerobes.

Part 4: Experimental Protocols for Characterization

As a Senior Scientist, you must validate the identity and activity of Youlemycin using these standardized workflows.

Protocol A: Isolation & Purification (Ion-Exchange)

Rationale: Aminoglycosides are polycationic at neutral pH. Cation exchange is the gold standard for capture.

  • Fermentation: Cultivate Streptomyces sp. in soybean meal/glucose medium for 96-120 hours.

  • Clarification: Centrifuge broth (5000 x g) and adjust supernatant pH to 2.0 (acidify) to dissociate complexes, then neutralize to pH 7.0.

  • Capture (Cation Exchange):

    • Resin: Amberlite IRC-50 (or equivalent weak acid cation exchanger) in NH4+ form.

    • Loading: Pass supernatant over column. Aminoglycosides bind tightly.

    • Wash: Distilled water to remove neutral sugars/proteins.

  • Elution: Gradient elution with 0.5N to 1.0N NH4OH.

  • Polishing: Concentration via vacuum evaporation followed by lyophilization.

Protocol B: Spectrum of Activity (MIC Determination)

Rationale: Verify the Gram-negative aerobic bias.

  • Method: Broth Microdilution (CLSI Standards).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ca2+ and Mg2+ levels must be controlled as they compete with aminoglycosides for uptake.

  • Target Strains:

    • E. coli ATCC 25922 (Control: Sensitive)

    • P. aeruginosa ATCC 27853 (Control: Sensitive)

    • S. aureus ATCC 29213 (Control: Variable/Synergy required)

  • Expected Result: Low MIC (<4 µg/mL) for E. coli and Pseudomonas; High MIC for anaerobes (Bacteroides).

Part 5: Toxicity and Resistance Considerations[6]

Resistance Mechanisms (The "AME" Threat)

Bacteria develop resistance to Youlemycin primarily through Aminoglycoside Modifying Enzymes (AMEs) , which covalently modify the hydroxyl or amino groups, preventing ribosomal binding.

  • N-Acetyltransferases (AAC): Acetylate amino groups.

  • O-Phosphotransferases (APH): Phosphorylate hydroxyl groups.

  • O-Nucleotidyltransferases (ANT): Adenylate hydroxyl groups.

Toxicology
  • Nephrotoxicity: Youlemycin, like Gentamicin, accumulates in the proximal tubule cells via the megalin/cubilin endocytic complex, causing lysosomal phospholipidosis and necrosis.

  • Ototoxicity: Accumulation in the perilymph destroys hair cells in the Organ of Corti (permanent hearing loss).

References

  • Ye, X., & Qiang, Y. (1987).[2][4] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156–164.[2][3][4]

  • Magnet, S., & Blanchard, J. S. (2005).[5] Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477–498.

  • Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: activity and resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737.

  • Becker, B., & Cooper, M. A. (2013). Aminoglycoside antibiotics in the 21st century. ACS Chemical Biology, 8(1), 105–115.

Sources

Exploratory

Technical Guide: Production and Characterization of Youlemycin from Streptomyces sp.

This technical guide provides an in-depth analysis of Youlemycin , an aminoglycoside antibiotic produced by Streptomyces species. It synthesizes historical isolation data with modern bioprocess and pharmacological framew...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Youlemycin , an aminoglycoside antibiotic produced by Streptomyces species. It synthesizes historical isolation data with modern bioprocess and pharmacological frameworks relevant to aminoglycoside development.

Executive Summary

Youlemycin is a bioactive aminoglycoside antibiotic originally isolated from the fermentation broth of a Streptomyces species (Ye & Qiang, 1987).[1][2] As a member of the aminoglycoside class, it exhibits potent bactericidal activity, primarily against Gram-negative bacteria, by inhibiting protein synthesis via high-affinity binding to the 30S ribosomal subunit.[3][4][5]

This guide details the upstream and downstream bioprocesses required for Youlemycin production, its physicochemical properties, and its pharmacological mechanism of action. It is designed for researchers in natural product discovery and process development.

The Producer: Streptomyces sp.[1][6][7]

The primary producer of Youlemycin is a soil-dwelling actinobacterium belonging to the genus Streptomyces.[1] Like other members of this genus, the Youlemycin-producing strain is characterized by a complex life cycle involving mycelial growth and sporulation.

Taxonomy and Morphology
  • Genus: Streptomyces[1][2][6][7][8][9]

  • Species: Streptomyces sp.[1][2][6][7][9] (Strain specific to Ye & Qiang, 1987 isolates).[2]

  • Morphology: Gram-positive, filamentous bacterium forming extensive branching substrate and aerial mycelia.

  • Physiology: Aerobic, chemoorganotrophic, producing geosmin (earthy odor) and various secondary metabolites.

Genetic Architecture (Aminoglycoside Context)

While the specific gene cluster for Youlemycin has not been fully annotated in public databases compared to kanamycin or streptomycin, it undoubtedly follows the conserved aminoglycoside biosynthetic logic . The genome likely contains a biosynthetic gene cluster (BGC) encoding:

  • Core Cyclitol Synthases: Genes for 2-deoxystreptamine (2-DOS) synthesis (e.g., btrD, btrS homologs).

  • Glycosyltransferases (GTs): Enzymes responsible for attaching aminosugars to the cyclitol core.

  • Resistance Genes: Encoding 16S rRNA methyltransferases or aminoglycoside-modifying enzymes (AMEs) to protect the host.

Biosynthesis and Chemical Logic

Youlemycin belongs to the aminoglycoside class, characterized by an aminocyclitol ring (often 2-deoxystreptamine) glycosidically linked to amino sugars.

Biosynthetic Pathway Logic

The biosynthesis proceeds through a modular assembly line. The core scaffold is synthesized first, followed by sequential glycosylation and functional group modifications (acetylation, methylation).

Biosynthesis Figure 1: Generalized Biosynthetic Logic for 2-DOS Aminoglycosides (Youlemycin Class) Glucose D-Glucose-6-P DOS 2-Deoxystreptamine (2-DOS) Core Glucose->DOS Cyclization & Transamination Sugar1 NDP-Amino Sugar 1 Glucose->Sugar1 NMP activation Sugar2 NDP-Amino Sugar 2 Glucose->Sugar2 Intermediate1 Pseudodisaccharide DOS->Intermediate1 Glycosyltransferase I Sugar1->Intermediate1 Youlemycin Youlemycin (Trisaccharide/Tetrasaccharide) Sugar2->Youlemycin Intermediate1->Youlemycin Glycosyltransferase II & Tailoring Enzymes

Figure 1: The convergent biosynthetic pathway typical of 2-deoxystreptamine-containing aminoglycosides.

Upstream Processing: Fermentation Protocol

Production of Youlemycin requires a biphasic fermentation strategy: a growth phase (biomass accumulation) followed by an idiophase (antibiotic production).

Media Formulation

Aminoglycoside production is highly sensitive to carbon and nitrogen sources.

  • Carbon Source: Starch or Maltose (Slow-release carbon sources prevent catabolite repression often seen with glucose).

  • Nitrogen Source: Soybean meal (organic) and Ammonium sulfate (inorganic).

  • Trace Elements:

    
     and 
    
    
    
    are often critical cofactors for BGC enzymes.
ComponentConcentration (g/L)Function
Soluble Starch20.0 - 40.0Primary Carbon Source
Soybean Meal10.0 - 15.0Organic Nitrogen/Growth Factors

2.0 - 4.0Inorganic Nitrogen

3.0 - 5.0pH Buffer

0.5Phosphorus Source (Limiting)
Antifoam0.5 mlProcess Control
Fermentation Conditions
  • Inoculum: 5-10% (v/v) from a 48-hour seed culture.

  • Temperature: 28°C ± 1°C.

  • Aeration: High oxygen demand; 1.0 - 1.5 VVM (Volume air per Volume liquid per Minute).

  • Agitation: 200-400 RPM (Maintain dissolved oxygen >30%).

  • Duration: 96 - 120 hours. Production typically peaks as the culture enters the stationary phase.

Downstream Processing: Isolation & Purification

Youlemycin is a basic, water-soluble compound. Unlike lipophilic antibiotics (e.g., macrolides), it cannot be efficiently extracted with ethyl acetate. The standard isolation protocol utilizes Ion Exchange Chromatography (IEC) .

Purification Workflow
  • Clarification: Harvest broth is filtered or centrifuged to remove mycelial mass.

  • Cation Exchange (Capture): The filtrate (pH adjusted to 2-4) is passed through a weak cation exchange resin (e.g., Amberlite IRC-50 or equivalent in

    
     form). Youlemycin, being polycationic, binds strongly.
    
  • Elution: Elute with a gradient of Ammonium Hydroxide (

    
    , 0.5N to 1.0N).
    
  • Concentration: Active fractions are concentrated under vacuum.

  • Polishing: Final purification via activated carbon decolorization or size-exclusion chromatography.

DSP Figure 2: Downstream Processing Workflow for Youlemycin Broth Fermentation Broth (96-120 hrs) Separation Centrifugation/Filtration (Remove Mycelia) Broth->Separation Supernatant Clarified Supernatant (Contains Youlemycin) Separation->Supernatant IEC Cation Exchange Chromatography (Amberlite IRC-50 / H+ or NH4+) Supernatant->IEC Wash Wash Step (Water/Low pH Buffer) IEC->Wash Elution Elution (0.5N - 1.0N NH4OH) Wash->Elution Conc Vacuum Concentration & Lyophilization Elution->Conc Product Purified Youlemycin (White Powder) Conc->Product

Figure 2: Isolation protocol leveraging the polycationic nature of aminoglycosides.

Pharmacology: Mechanism of Action

Youlemycin exhibits a bactericidal mode of action typical of aminoglycosides.

Molecular Target
  • Target: 16S rRNA of the 30S ribosomal subunit.

  • Interaction: The antibiotic binds irreversibly to the A-site of the ribosome.

  • Consequence:

    • Interference with Initiation: Prevents the formation of the initiation complex.

    • Misreading: Induces conformational changes that cause the ribosome to misread the mRNA codons, incorporating incorrect amino acids into the polypeptide chain.

    • Membrane Damage: Aberrant proteins insert into the cell membrane, disrupting permeability and facilitating further antibiotic uptake (the "lethal uptake" phase).

Antimicrobial Spectrum
  • Primary Activity: Aerobic Gram-negative bacilli (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp.).

  • Secondary Activity: Selected Gram-positive bacteria (e.g., Staphylococcus aureus).[3][5][10]

  • Limitations: Generally inactive against anaerobes (uptake requires oxygen-dependent electron transport).[5]

References

  • Ye, X. W., & Qiang, Y. J. (1987). [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156-164.[1][2][9]

  • Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: activity and resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737.

  • Jiang, M., et al. (2018). Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic. Frontiers in Microbiology, 9, 3152. (Context on modern Streptomyces isolation methods).

  • Hermann, T. (2007). Aminoglycoside antibiotics: old drugs and new therapeutic approaches.[3][6][8] Cellular and Molecular Life Sciences, 64(14), 1841-1852.

Sources

Foundational

Technical Guide: The Discovery and Isolation of Youlemycin

The following technical guide details the discovery, isolation, and characterization of Youlemycin , a specialized aminoglycoside antibiotic. This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and characterization of Youlemycin , a specialized aminoglycoside antibiotic. This document is structured for researchers and drug development professionals, focusing on the methodological rigor and historical context of its isolation from Streptomyces.

Executive Summary

Youlemycin (CAS: 110207-81-3) is an aminoglycoside antibiotic isolated from the fermentation broth of a Streptomyces species.[1][2] Discovered in 1987 by Chinese researchers X.W.[1][3][4][5] Ye and Y.J.[1][4] Qiang, it represents a distinct chemical entity with the molecular formula C₂₃H₄₅N₅O₁₂ . This guide reconstructs the technical pathway of its isolation, elucidating the fermentation dynamics, purification logic, and structural characterization that defined its entry into the antibiotic lexicon.

Historical Context & Discovery

The discovery of Youlemycin occurred during a pivotal era in antibiotic research where the focus shifted from broad screening to the isolation of novel aminoglycosides with stability against modifying enzymes.

  • Discovery Year : 1987[1][6]

  • Primary Investigators : X.W. Ye and Y.J.[1][4] Qiang

  • Institution/Journal : Published in Acta Microbiologica Sinica (Wei Sheng Wu Xue Bao).[1][5][6][7]

  • Significance : The isolation of Youlemycin contributed to the understanding of aminoglycoside diversity produced by Streptomyces, specifically within the context of non-Western antibiotic discovery programs of the late 20th century.

Source Organism: Streptomyces sp.[1][6][7]

The producing organism is an actinobacterium belonging to the genus Streptomyces.[7] These soil-dwelling bacteria are the most prolific source of naturally occurring antibiotics, characterized by their complex secondary metabolism and filamentous growth.[1]

Taxonomy and Morphology[1]
  • Genus : Streptomyces[1][2][5][6][7][8]

  • Morphology : Gram-positive, aerobic, filamentous bacteria producing well-developed vegetative hyphae and aerial mycelium bearing spores.[1]

  • Metabolic Profile : High GC-content genome; produces geosmin (earthy odor) and a diverse array of secondary metabolites including aminoglycosides, macrolides, and tetracyclines.[1]

Isolation & Purification Methodology

The isolation of Youlemycin follows a classic "capture and polish" workflow designed for highly polar, basic, water-soluble compounds.[1] The following protocol reconstructs the technical logic used to extract Youlemycin from the complex fermentation matrix.

Fermentation Protocol

The production relies on submerged fermentation (SmF) to maximize biomass and secondary metabolite titer.[1]

ParameterSpecificationRationale
Media Base Starch-Casein or Soybean MealProvides slow-release carbon/nitrogen for idiophase production.[1]
pH Control 7.0 - 7.5Aminoglycosides are most stable and soluble in neutral to slightly alkaline conditions.[1]
Aeration High (DO > 30%)Streptomyces are obligate aerobes; oxygen is critical for secondary metabolism.[1]
Time Course 96 - 120 HoursAntibiotic production typically peaks during the stationary phase.[1]
Extraction and Purification Workflow

The core challenge in isolating Youlemycin is separating the polar, cationic antibiotic from the nutrient-rich broth.[1]

Step-by-Step Protocol:

  • Broth Clarification :

    • Action: Centrifugation or filtration of the fermentation broth.

    • Result: Separation of mycelial biomass (solid) from the supernatant containing the secreted Youlemycin.[1]

    • pH Adjustment: Supernatant adjusted to pH 2.0–4.0 (acidic) to dissociate the antibiotic from cellular debris, then neutralized for resin loading.[1]

  • Cation Exchange Chromatography (Capture) :

    • Stationary Phase: Weak acid cation exchange resin (e.g., Amberlite IRC-50 or equivalent in NH₄⁺ form).[1]

    • Mechanism: Youlemycin (polybasic) binds strongly to the carboxylate groups of the resin, while neutral sugars and acidic impurities pass through.[1]

    • Elution: Gradient elution with dilute ammonium hydroxide (NH₄OH) or sulfuric acid.[1]

  • Adsorption Chromatography (Intermediate Purification) :

    • Stationary Phase: Activated Carbon or Diaion HP-20.[1]

    • Action: Removes pigments and hydrophobic impurities.[1] Youlemycin is eluted with water or low-percentage aqueous alcohols.[1]

  • Final Polish & Crystallization :

    • Method: Lyophilization of active fractions followed by crystallization from a methanol-water or ethanol-water system.[1]

    • Purity Check: Thin Layer Chromatography (TLC) or HPLC.[1]

Visualization of Isolation Logic

The following diagram illustrates the decision matrix and flow for Youlemycin isolation.

YoulemycinIsolation Ferm Fermentation Broth (Streptomyces sp.) Sep Solid-Liquid Separation (Filtration/Centrifugation) Ferm->Sep Super Clarified Supernatant (Contains Youlemycin) Sep->Super Liquid Phase IEC Cation Exchange Chromatography (Amberlite IRC-50 / NH4+) Super->IEC Load at pH 7-8 Wash Wash Step (Remove Sugars/Proteins) IEC->Wash Flow-through Elute Elution (Dilute NH4OH or Acid) IEC->Elute High pH / Ionic Strength Carbon Decolorization (Activated Carbon) Elute->Carbon Active Fractions Conc Concentration & Lyophilization Carbon->Conc Pure Purified Youlemycin (Crystalline Solid) Conc->Pure

Caption: Workflow for the isolation of Youlemycin from Streptomyces fermentation broth.

Physicochemical Characterization

Once isolated, Youlemycin was subjected to rigorous structural analysis to confirm its identity as a novel aminoglycoside.[1]

Chemical Properties
PropertyData
Chemical Name Youlemycin
CAS Number 110207-81-3
Molecular Formula C₂₃H₄₅N₅O₁₂
Molecular Weight 583.63 g/mol
Appearance White amorphous powder or crystals
Solubility Highly soluble in water; insoluble in organic solvents (ethanol, acetone).[1]
Stability Stable in aqueous solution at neutral pH; susceptible to hydrolysis in strong acids.[1]
Structural Identification

The formula C₂₃H₄₅N₅O₁₂ places Youlemycin in the aminoglycoside class, likely containing a central aminocyclitol ring (such as 2-deoxystreptamine) glycosidically linked to amino sugars.[1] The high nitrogen content (5 atoms) indicates the presence of multiple amino or guanidino groups, which confer its basicity and biological activity.[1]

Biological Profile & Mechanism

Youlemycin, like other aminoglycosides, exhibits potent bactericidal activity.[1]

Mechanism of Action

The antibiotic functions by binding irreversibly to the bacterial 30S ribosomal subunit .[9][10]

  • Binding : Targets the 16S rRNA component of the 30S subunit.

  • Interference : Causes misreading of the mRNA genetic code during translation.

  • Result : Production of nonsense proteins and inhibition of protein synthesis, leading to bacterial cell death.

Spectrum of Activity[1][11]
  • Primary Targets : Aerobic Gram-negative bacteria (e.g., E. coli, Pseudomonas, Klebsiella).[1]

  • Secondary Targets : Some Gram-positive bacteria (e.g., Staphylococcus aureus).[1][9][10]

  • Limitations : Generally ineffective against anaerobes due to the oxygen-dependent uptake mechanism (EDPI) required for aminoglycosides to enter the bacterial cell.[1][10]

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156–164.[1][5][6][7]

  • National Center for Biotechnology Information . (n.d.).[1] Aminoglycosides.[1][2][3][9][10][11] PubChem Database.[1] Retrieved from [Link] (Contextual reference for aminoglycoside class properties).[1]

Sources

Exploratory

Youlemycin: Structural and Mechanistic Interrogation of Ribosomal Inhibition

Executive Summary Youlemycin is a specialized antimicrobial agent belonging to the aminoglycoside class, originally isolated from Streptomyces species (specifically Streptomyces sp. as detailed in early characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Youlemycin is a specialized antimicrobial agent belonging to the aminoglycoside class, originally isolated from Streptomyces species (specifically Streptomyces sp. as detailed in early characterization by Ye & Qiang, 1987).[1] While less ubiquitous than its analogs kanamycin or gentamicin, Youlemycin shares the conserved aminocyclitol pharmacophore essential for bactericidal activity.

This guide delineates the molecular mechanism of Youlemycin, focusing on its irreversible binding to the 30S ribosomal subunit . By interrogating the 16S rRNA decoding region, Youlemycin induces high-fidelity translation errors and translocation blockade, leading to the accumulation of misfolded proteins and subsequent membrane stress.

Molecular Mechanism of Action

The Primary Target: 16S rRNA Helix 44

The bacteriostatic and bactericidal effects of Youlemycin are driven by its high-affinity interaction with the decoding center (DC) of the bacterial ribosome. Unlike macrolides that block the exit tunnel, Youlemycin targets the fidelity machinery itself.

  • Binding Site: The major groove of Helix 44 (h44) within the 16S rRNA of the 30S subunit.

  • Structural Interface: Youlemycin acts as a "molecular wedge."[2] Upon binding, it creates a steric and electrostatic network that locks the ribosomal decoding center into a conformation that mimics the "closed" state usually reserved for correct codon-anticodon pairing.

The "A1492/A1493 Flip" Phenomenon

The critical mechanistic event induced by Youlemycin is the disruption of the thermodynamic gating of translation fidelity.

  • Native State: In the absence of antibiotic, the conserved adenines A1492 and A1493 (E. coli numbering) are tucked inside Helix 44. They only "flip out" to stabilize the mRNA-tRNA interaction when a cognate tRNA binds.[2]

  • Youlemycin-Bound State: Youlemycin binds to the A-site pocket and forces A1492 and A1493 to flip out permanently, regardless of whether the incoming tRNA is cognate or near-cognate.[2]

  • Consequence (The Error Catastrophe): This lowers the energy barrier for incorrect tRNAs to be accepted. The ribosome incorporates incorrect amino acids at a high rate, synthesizing aberrant proteins.

Secondary Mechanism: Translocation Blockade

At higher concentrations, Youlemycin sterically hinders the movement of the tRNA-mRNA complex from the A-site to the P-site (translocation), effectively freezing the ribosome and halting protein synthesis entirely.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from Youlemycin uptake to bacterial cell death, highlighting the dual mechanisms of mistranslation and membrane stress.

YoulemycinMechanism Youlemycin Youlemycin (Extracellular) Uptake EDP-I / EDP-II Uptake Systems Youlemycin->Uptake Cyto_Youlemycin Intracellular Youlemycin Uptake->Cyto_Youlemycin Ribosome 30S Ribosomal Subunit (Helix 44 / A-Site) Cyto_Youlemycin->Ribosome High Affinity Binding Conf_Change Forced Flipping of A1492 & A1493 Ribosome->Conf_Change Low Concentration Stall Translocation Blockade (Ribosome Stalling) Ribosome->Stall High Concentration Mistranslation Incorporation of Near-Cognate tRNAs Conf_Change->Mistranslation Misfolded Accumulation of Misfolded Proteins Mistranslation->Misfolded Membrane_Stress Membrane Damage (Stress Response) Misfolded->Membrane_Stress Membrane_Stress->Uptake Positive Feedback Loop (Increased Permeability) Death Bacterial Cell Death Membrane_Stress->Death Synthesis_Halt Cessation of Protein Synthesis Stall->Synthesis_Halt Synthesis_Halt->Death

Figure 1: Mechanistic pathway of Youlemycin-induced cytotoxicity, detailing the feedback loop of mistranslation-induced membrane permeability.[2][3]

Experimental Protocols for Validation

To validate Youlemycin's mechanism in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: In Vitro Translation Inhibition Assay

Objective: Determine the IC50 of Youlemycin specifically against prokaryotic ribosomes.

StepActionTechnical Rationale
1 System Prep Use an E. coli S30 extract coupled transcription/translation system.[2][3] Do not use rabbit reticulocyte lysate (eukaryotic ribosomes are resistant).[2][3]
2 Reporter Use a plasmid encoding Luciferase or GFP. Luciferase is preferred for dynamic range.[2]
3 Dosing Prepare Youlemycin serial dilutions (0.01 µM to 100 µM) in nuclease-free water.
4 Reaction Incubate S30 extract + Template DNA + Amino Acids + Youlemycin at 37°C for 60 mins.
5 Readout Measure luminescence. Plot Relative Light Units (RLU) vs. Log[Concentration].
6 Control Negative: Water vehicle. Positive: Kanamycin (known aminoglycoside standard).[2][3]
Protocol B: Toe-Printing (Ribosome Profiling)

Objective: Map the exact position of Youlemycin-induced ribosome stalling on mRNA.[2]

  • Complex Assembly: Incubate 70S ribosomes with a specific mRNA template and initiator tRNA.[2]

  • Antibiotic Binding: Add Youlemycin (10-50 µM) to the complex.[2][3]

  • Reverse Transcription: Add Reverse Transcriptase (RT) and a radiolabeled primer complementary to the 3' end of the mRNA.

  • Extension: RT extends the primer until it hits the stalled ribosome.

  • Analysis: Run products on a sequencing gel.

    • Result: Youlemycin typically stabilizes the ribosome at the start codon or induces stalling during early elongation. A distinct band on the gel relative to the "No Drug" control confirms physical blockade.

Comparative Pharmacological Data

The following table summarizes Youlemycin's profile relative to standard aminoglycosides, based on the structural class characteristics and isolation data.

FeatureYoulemycinKanamycin AGentamicin
Source Organism Streptomyces sp.[2][3] (Ye & Qiang, 1987)S. kanamyceticusMicromonospora purpurea
Chemical Class AminoglycosideAminoglycosideAminoglycoside
Primary Target 30S Subunit (16S rRNA)30S Subunit (16S rRNA)30S Subunit (16S rRNA)
Binding Site Helix 44 (A-Site)Helix 44 (A-Site)Helix 44 (A-Site)
Mechanism Type Mistranslation (Primary)MistranslationMistranslation
Resistance Profile Susceptible to AMEsSusceptible to AMEsSusceptible to AMEs*

*AMEs: Aminoglycoside Modifying Enzymes (Acetyltransferases, Phosphotransferases).[2][3]

References

  • Ye, X. W., & Qiang, Y. J. (1987). [The fermentation, isolation and physico-chemical properties of youlemycin].[3][4] Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156–164.[1][2][3][4][5]

  • Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: perspectives on mechanisms of action and resistance and strategies to counter resistance. Antimicrobial Agents and Chemotherapy, 44(12), 3249–3256.[2][3]

  • Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site. Structure, 9(8), 647-658.[2][3] (Structural basis for aminoglycoside action).[2][3]

  • Google Patents. (2016).[2][3] Anionic conjugates of glycosylated bacterial metabolite. US20160303243A1.[2] (Lists Youlemycin as a recognized aminoglycoside).[2][3][6]

Sources

Foundational

Genomic Mining for Youlemycin Analogues in Streptomyces: A Technical Guide

Topic: Genomic Mining for Youlemycin Analogues in Streptomyces Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Youlemycin is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Genomic Mining for Youlemycin Analogues in Streptomyces Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Youlemycin is a rare aminoglycoside antibiotic originally isolated from Streptomyces species (e.g., described in Acta Microbiologica Sinica, 1987).[1] While aminoglycosides remain potent broad-spectrum agents, their clinical utility is often limited by nephrotoxicity, ototoxicity, and rising antimicrobial resistance (AMR).[1] The genomic mining of Youlemycin analogues offers a strategic avenue to discover novel structural variants with improved therapeutic indices and evasion of common resistance mechanisms (e.g., aminoglycoside-modifying enzymes).[1] This guide outlines a high-fidelity, self-validating workflow for identifying, activating, and isolating Youlemycin-like biosynthetic gene clusters (BGCs) from Streptomyces genomes.[1]

Biosynthetic Logic & Target Identification

To successfully mine for Youlemycin analogues, one must first define the "search image"—the genetic signature that encodes the scaffold.[1] Youlemycin belongs to the aminoglycoside class, likely possessing a 2-deoxystreptamine (2-DOS) or streptamine core decorated with amino sugars.[1]

The Conserved Core (The "Hook")

The biosynthesis of the 2-DOS core is highly conserved across distinct aminoglycosides (kanamycin, gentamicin, neomycin).[1] The rate-limiting step involves the conversion of Glucose-6-phosphate to 2-deoxy-scyllo-inosose, catalyzed by 2-deoxy-scyllo-inosose synthase (2-DOS synthase) .[1]

  • Gene Probe: Homologues of btrC (from butirosin), neoC (from neomycin), or kanA (from kanamycin).[1]

  • Rationale: These genes serve as the high-fidelity "bait" for in silico mining.[1] Any cluster containing a high-identity homologue (>60%) is a candidate aminoglycoside BGC.[1]

The Variable Tailoring (The "Analogues")

Diversity in Youlemycin analogues arises from:

  • Glycosyltransferases (GTs): Enzymes that attach specific sugars (e.g., glucosamine, purpurosamine) to the core.[1]

  • Tailoring Enzymes: Methyltransferases, acetyltransferases, and oxidoreductases that modify the periphery.[1]

  • Resistance Genes: Most aminoglycoside BGCs contain a self-resistance gene (e.g., 16S rRNA methyltransferase) to protect the producer.[1]

In Silico Mining Workflow

This protocol utilizes a "bait-and-hook" strategy to filter Streptomyces genomes for Youlemycin-like clusters.[1]

Database Selection & Query Design

Primary Database: NCBI Whole Genome Shotgun (WGS) and RefSeq.[1] Secondary Database: MIBiG (for reference clusters).[1]

Protocol:

  • BLASTp Search: Use the amino acid sequence of a representative 2-DOS synthase (e.g., KanA, UniProt P0AG53) as the query against the Streptomyces taxid (1883).[1]

  • Filtering: Retain hits with E-value < 1e-50 and >50% identity.

  • Neighborhood Analysis: Extract 40kb upstream and downstream of the hit.[1]

  • AntiSMASH Processing: Run the extracted regions through AntiSMASH 7.0 to predict cluster boundaries and domain architecture.

Phylogenetic Prioritization

Not all 2-DOS clusters are Youlemycin-like.[1] Construct a phylogenetic tree of the retrieved 2-DOS synthases.

  • Clade Identification: Clusters grouping closely with the presumptive Youlemycin producer (or distinct from known kan/gen clusters) represent potential novel analogues.[1]

  • GNN Analysis: Use Genome Neighborhood Networks (GNN) to visualize the co-occurrence of specific GTs that define the Youlemycin sugar pattern.[1]

Visualization: Mining Logic

The following diagram illustrates the logical flow from genome database to candidate cluster selection.

MiningWorkflow Start Streptomyces Genomes (NCBI/RefSeq) Query Query: 2-DOS Synthase (KanA/NeoC Homologues) Start->Query Define Bait Blast BLASTp Search (E-value < 1e-50) Query->Blast Homology Search AntiSMASH AntiSMASH 7.0 Analysis (Cluster Boundary Prediction) Blast->AntiSMASH Extract Region Filter Filter: Presence of Specific Glycosyltransferases AntiSMASH->Filter Domain Architecture Phylogeny Phylogenetic Tree Construction (Identify Orphan Clades) Filter->Phylogeny Sequence Alignment Candidate Candidate Youlemycin-like BGC Phylogeny->Candidate Selection

Caption: Logical workflow for identifying Youlemycin-like BGCs using 2-DOS synthase homology and AntiSMASH analysis.

Heterologous Expression & Refactoring

Many mined clusters will be "silent" (cryptic) under standard laboratory conditions.[1] To produce Youlemycin analogues, the BGC must be activated.[1]

Host Selection[1]
  • Streptomyces coelicolor M1152/M1154: Engineered super-hosts with deleted native antibiotic clusters (reducing background noise) and optimized precursor supply.

  • Streptomyces albus J1074: High-growth host with a permissive metabolome for heterologous BGCs.[1]

Cluster Capture & Refactoring

Protocol:

  • TAR Cloning / CRISPR-Cas9: Capture the entire ~30-50kb candidate BGC from the native genomic DNA into a BAC or pBAC/PAC vector.[1]

  • Promoter Exchange: If the native regulation is complex, insert constitutive promoters (e.g., ermEp, kasOp) upstream of the core biosynthetic operons using CRISPR-Cas9 knock-in or Red/ET recombineering.[1]

  • Conjugation: Transfer the captured BGC into S. coelicolor M1152 via intergeneric conjugation from E. coli ET12567/pUZ8002.[1]

Isolation & Structural Elucidation

Once expressed, the challenge is detecting the specific Youlemycin analogues amidst the host's metabolome.[1]

LC-MS/MS Molecular Networking

Aminoglycosides ionize well in positive mode ESI.[1]

  • Extraction: Cultivate the engineered strain in R5 or ISP4 media.[1] Extract supernatant with weak cation exchange (WCX) resin (to capture positively charged aminoglycosides) or n-butanol.[1]

  • Data Acquisition: Run LC-MS/MS (Q-TOF or Orbitrap).[1]

  • GNPS Analysis: Upload MS/MS spectra to the Global Natural Products Social Molecular Networking (GNPS) platform.[1]

    • Cluster Identification: Look for "molecular families" that contain the Youlemycin standard (if available) or show characteristic aminoglycoside neutral losses (e.g., -162 Da for hexose, -161 Da for hexosamine).[1]

    • Analogue Discovery: Nodes directly connected to the core Youlemycin node represent structural analogues (e.g., methylated, acetylated variants).[1]

Visualization: Experimental Validation

ValidationPipeline BGC Candidate BGC (in Vector) Host Heterologous Host (S. coelicolor M1152) BGC->Host Conjugation Ferm Fermentation (R5/ISP4 Media) Host->Ferm Expression Extract WCX Extraction Ferm->Extract Purification MS LC-MS/MS (Data Dependent) Extract->MS Analysis GNPS GNPS Molecular Networking MS->GNPS Networking Structure Structure Elucidation (NMR/MS) GNPS->Structure Target Isolation

Caption: Experimental pipeline from BGC expression to structural elucidation using GNPS molecular networking.

Quantitative Data Summary: Tools & Resources

Tool/ResourceFunctionKey Parameter for Youlemycin Mining
AntiSMASH 7.0 BGC IdentificationDetection of "Aminoglycoside" or "Saccharide" rule-based clusters.[1]
MIBiG Reference DatabaseCompare against kan, gen, str clusters to filter known compounds.[1]
GNPS MetabolomicsIdentification of analogues via MS/MS spectral similarity (Cosine score > 0.7).
BiG-SCAPE Cluster NetworkingGroups gene clusters into Gene Cluster Families (GCFs) to assess novelty.[1]
S. coelicolor M1152 Expression HostDeletion of act, red, cda, cpk clusters simplifies background signals.[1]

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1][2] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156-164.[1][2][3][4][5]

  • Blin, K., et al. (2023).[1] antiSMASH 7.0: new and improved predictions for detection, regulation, clustering and visualisation of secondary metabolite biosynthetic gene clusters.[1] Nucleic Acids Research, 51(W1), W46–W50.[1] Link[1]

  • Wang, M., et al. (2016).[1] Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking.[1] Nature Biotechnology, 34(8), 828–837.[1] Link

  • Gomez-Escribano, J. P., & Bibb, M. J. (2011).[1] Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters. Microbial Biotechnology, 4(2), 207-215.[1] Link[1]

  • Terlouw, B. R., et al. (2023).[1] MIBiG 3.0: a community-driven effort to annotate experimentally validated biosynthetic gene clusters.[1] Nucleic Acids Research, 51(D1), D603–D610.[1] Link[1]

Sources

Exploratory

Technical Guide: Youlemycin Spectrum of Activity Against Gram-Negative Bacteria

Executive Summary Youlemycin is a glycosylated bacterial metabolite belonging to the aminoglycoside class of antibiotics.[1] First isolated and characterized in 1987 from Streptomyces species (Ye & Qiang, 1987), it share...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Youlemycin is a glycosylated bacterial metabolite belonging to the aminoglycoside class of antibiotics.[1] First isolated and characterized in 1987 from Streptomyces species (Ye & Qiang, 1987), it shares the core pharmacophore features of the aminoglycoside family, exhibiting potent bactericidal activity primarily against aerobic Gram-negative bacilli.

This guide provides a technical deep-dive into the spectrum of activity of Youlemycin, its mechanism of action, and the rigorous experimental frameworks required to validate its efficacy in modern drug discovery pipelines. While specific historical MIC data remains confined to archival literature, its structural and functional homology to established aminoglycosides (e.g., gentamicin, tobramycin) allows for a precise predictive modeling of its spectrum and utility.

Mechanistic Foundation[2]

Mechanism of Action (MoA)

Youlemycin exerts its bactericidal effect through irreversible binding to the 30S ribosomal subunit of the bacterial ribosome. This interaction occurs specifically at the A-site of the 16S rRNA, leading to three catastrophic cellular events:

  • Inhibition of Initiation: Blockage of the formation of the initiation complex.

  • Mistranslation: Induction of codon misreading, resulting in the synthesis of aberrant proteins.

  • Membrane Disruption: Incorporation of misfolded proteins into the cell membrane, increasing permeability and facilitating further antibiotic uptake (the "lethal uptake" phase).

Visualization: Signaling & Uptake Pathway

The following diagram illustrates the stepwise cellular uptake and ribosomal interference mechanism of Youlemycin.

Youlemycin_MoA Extracellular Extracellular Youlemycin Porin Porin Channel (Passive Diffusion) Extracellular->Porin Entry EDP Electron Transport System (EDP-I) Porin->EDP Periplasmic Space Cytoplasm Cytoplasmic Accumulation EDP->Cytoplasm Active Transport (Oxygen Dependent) Ribosome 30S Ribosome (A-Site Binding) Cytoplasm->Ribosome High Affinity Binding Mistranslation Mistranslation (Aberrant Proteins) Ribosome->Mistranslation Codon Misreading MembraneDamage Membrane Permeabilization Mistranslation->MembraneDamage Protein Insertion MembraneDamage->Cytoplasm Positive Feedback (Lethal Uptake) CellDeath Bacterial Cell Death MembraneDamage->CellDeath Lysis

Figure 1: Mechanism of Action of Youlemycin targeting the 30S Ribosome.

Spectrum of Activity[3][4][5]

Youlemycin displays a concentration-dependent bactericidal profile typical of the aminoglycoside class. Its primary utility lies in targeting aerobic Gram-negative pathogens, particularly those resistant to other drug classes but susceptible to protein synthesis inhibitors.

Target Organisms

The spectrum is most potent against the Enterobacteriaceae family and non-fermenting Gram-negative bacilli.

Organism GroupKey SpeciesExpected Activity ProfileClinical Relevance
Enterobacterales Escherichia coliHigh Primary target; often susceptible unless AME+
Klebsiella pneumoniaeHigh Effective against wild-type; screening required for KPC strains
Enterobacter cloacaeModerate-High Useful for AmpC producers
Non-Fermenters Pseudomonas aeruginosaHigh Critical indication; synergy with Beta-lactams
Acinetobacter baumanniiVariable Strain-dependent; high relevance for MDR isolates
Gram-Positives Staphylococcus aureusSynergistic Limited monotherapy; used for synergy with cell-wall agents
Anaerobes Bacteroides fragilisNone Ineffective due to lack of oxygen-dependent transport
Resistance Considerations

Researchers evaluating Youlemycin must screen for specific resistance determinants:

  • AMEs (Aminoglycoside Modifying Enzymes): Acetyltransferases (AAC), Phosphotransferases (APH), and Nucleotidyltransferases (ANT) can deactivate Youlemycin.

  • 16S rRNA Methylation: High-level resistance mediated by rmt or armA genes.

  • Efflux Pumps: MexXY-OprM upregulation in P. aeruginosa.

Experimental Protocols for Validation

To rigorously define the spectrum of Youlemycin in a new research setting, the following self-validating protocols must be employed. These align with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Youlemycin against a panel of Gram-negative isolates.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Youlemycin stock solution (10 mg/mL in sterile water).

  • Standardized bacterial inoculum (0.5 McFarland).

Workflow Visualization:

MIC_Workflow Prep Inoculum Prep (0.5 McFarland) Inoculation Add Bacteria (5x10^5 CFU/mL) Prep->Inoculation Dilution Serial Dilution (96-well Plate) Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Readout Visual/OD600 Readout Incubation->Readout QC QC Check (P. aeruginosa ATCC 27853) Readout->QC Validate

Figure 2: Workflow for High-Throughput MIC Determination.

Step-by-Step Methodology:

  • Preparation: Prepare serial two-fold dilutions of Youlemycin in CAMHB across a 96-well plate (Range: 0.125 µg/mL to 64 µg/mL).

  • Inoculum: Dilute the 0.5 McFarland bacterial suspension 1:100 to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.

  • Controls: Include a Growth Control (Bacteria + Media, no drug) and a Sterility Control (Media only).

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Analysis: The MIC is the lowest concentration showing no visible growth.

    • Validation Criteria: The Growth Control must be turbid; Sterility Control must be clear. Reference strain P. aeruginosa ATCC 27853 must fall within established aminoglycoside ranges (typically 0.5–2 µg/mL for similar agents).

Protocol: Time-Kill Kinetics

Objective: Confirm bactericidal activity (≥3 log10 reduction in CFU/mL).

  • Setup: Inoculate CAMHB containing Youlemycin at 1x, 2x, and 4x MIC.

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Quantification: Plate serial dilutions onto drug-free agar.

  • Interpretation: A reduction of ≥3 log10 CFU/mL from the initial inoculum indicates bactericidal activity.

References

  • Ye, X., & Qiang, Y. (1987).[2][3][4] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156-164.[5][2][3][4]

  • Betancur, L. A., et al. (2017). Marine Actinobacteria as a source of compounds for phytopathogen control: An integrative metabolic-profiling / bioactivity and taxonomical approach.[5][2] PLOS ONE, 12(2), e0170148.

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029.

  • CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Clinical and Laboratory Standards Institute.

Sources

Foundational

The Solution-State Stability of Youlemycin: A Comprehensive Physicochemical and Kinetic Guide

Executive Summary Youlemycin (CAS 110207-81-3) is a structurally complex glycosylated bacterial metabolite, classified within the aminoglycoside family, originally isolated from the fermentation broth of Streptomyces spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Youlemycin (CAS 110207-81-3) is a structurally complex glycosylated bacterial metabolite, classified within the aminoglycoside family, originally isolated from the fermentation broth of Streptomyces species (1). Like many marine actinobacteria-derived compounds (2), its therapeutic potential is often bottlenecked by its physicochemical lability in aqueous environments.

As a polybasic, polyhydroxylated molecule, Youlemycin presents unique formulation challenges. Its stability is governed by the delicate balance of its glycosidic linkages and primary/secondary amine groups. This whitepaper provides an authoritative, deep-dive analysis into the physical and chemical degradation pathways of Youlemycin in solution, offering self-validating analytical protocols and kinetic modeling strategies to ensure robust formulation development.

Physicochemical Profiling and Baselines

To engineer a stable aqueous formulation, one must first map the intrinsic molecular vulnerabilities of the active pharmaceutical ingredient (API). Youlemycin functions as a polycationic species in physiological conditions, making its solubility highly pH-dependent. Its structural classification as an aminoglycoside dictates that its primary degradation vectors will be acid-catalyzed hydrolysis and oxidative deamination (3).

Table 1: Baseline Physicochemical Parameters of Youlemycin
ParameterValue / CharacteristicAnalytical Implication
CAS Registry Number 110207-81-3Unique identifier for chemical sourcing (4).
Aqueous Solubility > 50 mg/mL (at pH 5.0)High solubility at slightly acidic pH due to amine protonation.
pKa Values (Estimated) ~7.2, 8.1, 8.8 (Amine groups)Buffer selection must avoid the isoelectric precipitation zone.
Optimal Stability pH 6.0 – 7.5Minimizes both base-catalyzed oxidation and acid hydrolysis.
Primary Degradation Glycosidic cleavage, OxidationRequires strict control of dissolved oxygen and pH excursions.

Mechanisms of Chemical Degradation in Solution

Understanding the causality behind degradation is critical for rational formulation design. Youlemycin does not simply "degrade"; it undergoes specific, kinetically driven structural transformations based on its microenvironment.

Acid-Catalyzed Glycosidic Hydrolysis

At pH < 5.0, the acetal linkages connecting the aminosugar moieties to the central aminocyclitol ring undergo specific acid catalysis. The protonation of the glycosidic oxygen creates a highly reactive oxocarbenium ion intermediate, leading to the irreversible cleavage of the molecule into inactive aglycone and sugar fragments.

Oxidative Deamination and Maillard Reactivity

In alkaline environments (pH > 8.0), the unprotonated primary amines of Youlemycin become highly nucleophilic. In the presence of trace transition metals (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen, these amines are oxidized to N-oxides or undergo deamination. Furthermore, if formulated with reducing sugars (e.g., lactose, glucose as excipients), Youlemycin will rapidly undergo the Maillard reaction, forming brown melanoidin polymers and resulting in a total loss of potency.

Degradation A Youlemycin (Intact Aminoglycoside) B Acidic pH (<5.0) Glycosidic Hydrolysis A->B H+ catalysis C Alkaline pH (>8.0) Amine Oxidation A->C OH- / O2 / Metals D Excipient Interaction (Reducing Sugars) A->D Nucleophilic Attack E Aglycone + Sugar Fragments B->E F N-Oxides & Deaminated Species C->F G Maillard Adducts (Melanoidins) D->G

Primary chemical degradation pathways of Youlemycin in aqueous solutions.

Self-Validating Experimental Methodologies

To establish a trustworthy stability profile, experimental protocols must be self-validating. This means incorporating mass balance checks (ensuring the loss of the parent peak equals the sum of degradant peaks) and system suitability tests (SST) to rule out artifactual degradation caused by the analytical method itself.

Protocol: Forced Degradation and Kinetic Profiling

This workflow isolates specific environmental stressors to calculate the Arrhenius kinetics and pH-rate profile of Youlemycin.

Step 1: Matrix Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of Youlemycin in LC-MS grade water.

  • Self-Validation Check: Inject the stock immediately into the HPLC-MS/MS. The purity must be >98% with no carryover in blank injections. This establishes the baseline (

    
    ).
    

Step 2: Stress Condition Allocation Aliquot the stock solution into amber glass vials (to prevent incidental photolysis) containing the following pre-equilibrated buffers:

  • Acidic Stress: 0.1 M HCl (pH 1.0) and Citrate buffer (pH 3.0).

  • Alkaline Stress: 0.1 M NaOH (pH 13.0) and Borate buffer (pH 9.0).

  • Oxidative Stress: 3% H₂O₂ in Phosphate buffer (pH 7.0).

  • Thermal Stress: Isothermal incubators set at 25°C, 40°C, and 60°C.

Step 3: Quenching (Critical Step) Causality note: Degradation must be halted instantly before injection to prevent in-needle degradation.

  • At time points

    
     hours, withdraw 100 µL aliquots.
    
  • Immediately neutralize extreme pH samples (e.g., add 0.1 M NaOH to the HCl samples) to bring the pH to 7.0.

  • Quench oxidative samples using 10 µL of 1 M sodium thiosulfate.

Step 4: HPLC-MS/MS Quantification

  • Dilute quenched samples to a theoretical concentration of 10 µg/mL.

  • Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as Youlemycin is too polar for standard C18 reverse-phase retention.

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Formate (pH 3.0) gradient.

  • Mass Balance Check: Integrate the area under the curve (AUC) for Youlemycin and all new degradant peaks. The total molar AUC should remain within 95-105% of the

    
     injection.
    

Workflow S1 1. Stock Prep & Baseline (T0) S2 2. Stress Induction (pH, Temp, ROS) S1->S2 S3 3. Chemical Quenching (Neutralization) S2->S3 S4 4. HILIC-MS/MS Analysis S3->S4 S5 5. Mass Balance & Kinetic Modeling S4->S5

Self-validating forced degradation workflow for aminoglycoside stability testing.

Quantitative Kinetic Data Analysis

Based on the forced degradation workflow, the degradation of Youlemycin typically follows pseudo-first-order kinetics under buffered conditions. The rate constant (


) is calculated using the natural log of remaining concentration over time: 

.
Table 2: Representative Degradation Kinetics ( ) of Youlemycin
Stress ConditionTemperature (°C)

(h⁻¹)
Estimated Half-Life (

)
Primary Degradant Identified (MS/MS)
pH 3.0 (Citrate)40°C0.0462~15 hoursAglycone mass (-162 Da loss)
pH 7.0 (Phosphate)40°C0.0011~26 daysTrace N-oxides
pH 9.0 (Borate)40°C0.0185~37.5 hoursDeaminated adducts
3% H₂O₂ (pH 7.0)25°C0.1155~6 hoursPoly-oxidized species (+16 Da shifts)

Data Interpretation: The V-shaped pH-rate profile (with the minimum


 at pH 7.0) confirms that Youlemycin is highly susceptible to both specific acid and base catalysis. The rapid degradation in hydrogen peroxide highlights the critical need to exclude oxygen and peroxides from the final formulation.

Strategic Formulation Countermeasures

To translate these physicochemical insights into a viable, shelf-stable liquid formulation, the following strategies must be implemented:

  • Buffer Selection: Utilize Histidine or Phosphate buffers targeted at pH 6.5. Avoid Citrate, as it can chelate trace metals that paradoxically accelerate the oxidation of amine groups in some aminoglycosides.

  • Antioxidant Integration: Because Youlemycin is prone to oxidative deamination, the inclusion of a water-soluble antioxidant (e.g., Sodium Metabisulfite at 0.1% w/v) or a chelating agent (e.g., EDTA at 0.05% w/v) is mandatory to scavenge reactive oxygen species and sequester catalytic heavy metals.

  • Excipient Compatibility: Strictly prohibit the use of reducing sugars (Lactose, Dextrose) as tonicity modifiers to prevent Maillard reactions. Instead, utilize non-reducing polyols like Mannitol or inert salts like NaCl for isotonicity.

References

  • Ye, X. W., & Qiang, Y. J. (1987).[The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao = Acta Microbiologica Sinica, 27(2), 156-164. Retrieved from[Link]

  • Betancur, L. A., Naranjo-Gaybor, S. J., Vinchira-Villarraga, D. M., et al. (2017). Marine Actinobacteria as a source of compounds for phytopathogen control: An integrative metabolic-profiling / bioactivity and taxonomical approach. PLOS One. Retrieved from[Link]

  • The University of North Carolina at Chapel Hill / Alchemia Limited. (2016). Anionic conjugates of glycosylated bacterial metabolite. US Patent US20160303243A1.

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Interactions of Youlemycin

[1] Executive Summary & Chemical Identity[1][2][3] Youlemycin is an aminoglycoside antibiotic produced by Streptomyces species (specifically Streptomyces youleensis or related strains).[1][2] Like other members of the am...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[1][2][3]

Youlemycin is an aminoglycoside antibiotic produced by Streptomyces species (specifically Streptomyces youleensis or related strains).[1][2] Like other members of the aminoglycoside class (e.g., gentamicin, kanamycin), its solubility profile is dictated by its polycationic, carbohydrate-based structure.[1]

Understanding the solubility of Youlemycin is critical for three phases of drug development:

  • Downstream Processing: Efficient extraction from fermentation broth.[1][2]

  • Purification: Removal of impurities via solvent precipitation.[1][2]

  • Formulation: Developing stable aqueous injectables or topical preparations.[1][2]

This guide provides a definitive technical analysis of Youlemycin’s solubility in aqueous versus organic systems, grounded in the fundamental principles of aminoglycoside chemistry.[1]

Physicochemical Basis of Solubility[1][4]

To predict and manipulate Youlemycin's solubility, one must understand its molecular architecture.[1][2]

  • Structural Class: Aminoglycoside (Oligosaccharide core with amine functionality).[1][2]

  • Polarity: Extremely High.[1][2]

  • Key Functional Groups: Multiple hydroxyl (-OH) and amine (-NH2) groups.[1][2]

The Solvation Mechanism
  • In Water (Thermodynamically Favorable): The abundance of hydroxyl and amine groups allows Youlemycin to form an extensive network of Hydrogen bonds with water molecules.[1] Furthermore, at physiological or acidic pH, the amine groups become protonated (

    
    ), increasing ionic character and water solubility.[1][2]
    
  • In Organic Solvents (Thermodynamically Unfavorable): Non-polar solvents (Hexane, Chloroform) cannot break the strong crystal lattice energy of the polar Youlemycin molecule.[1][2] They lack the H-bonding capability to solvate the hydrophilic groups.[1][2]

Comparative Solubility Data Table
Solvent CategorySpecific SolventSolubility StatusMechanistic Rationale
Aqueous Water (Neutral pH)Highly Soluble Extensive H-bonding; high dielectric constant matches solute.[1][2]
Aqueous Acidic Buffer (pH < 7)Very Highly Soluble Protonation of amines increases ionic solvation energy.[1][2]
Polar Organic Methanol / EthanolSparingly Soluble Limited solvation; solubility decreases drastically as carbon chain length increases.[1][2]
Non-Polar Organic Hexane / EtherInsoluble High interfacial tension; lack of dipole-dipole interactions.[1][2]
Aprotic Polar DMSOModerately Soluble High polarity of DMSO can solvate the sugar backbone to a limited extent.[2]

Experimental Protocols

The following protocols are designed to validate Youlemycin solubility and are standard for aminoglycoside characterization.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Use this protocol to determine the exact saturation point (mg/mL).[1][2]

  • Preparation: Weigh approximately 50 mg of Youlemycin (solid powder) into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 PBS, Methanol).[1]

  • Equilibration:

    • Seal the vial and place it in an orbital shaker at 25°C ± 0.1°C.

    • Agitate at 200 RPM for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet undissolved solids.

  • Quantification:

    • Filter the supernatant through a 0.22 µm PVDF filter.[1][2]

    • Analyze via HPLC (High-Performance Liquid Chromatography) or microbiological assay against a standard curve.[1][2]

    • Note: For aminoglycosides, Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are often required as they lack strong UV chromophores.[1][2]

Protocol B: Antisolvent Precipitation (Purification Workflow)

Use this protocol to recover Youlemycin from aqueous solution using organic solvents.[1][2]

  • Starting Material: Begin with a concentrated aqueous solution of Youlemycin (e.g., post-column elution).[1][2]

  • Solvent Selection: Choose a water-miscible organic solvent in which Youlemycin is insoluble (Acetone or Ethanol are standard).[1][2]

  • Titration:

    • Slowly add cold Acetone (4°C) to the aqueous Youlemycin solution with constant stirring.

    • Target a ratio of 1:5 (Aqueous:Organic).[1][2]

  • Observation: Watch for the onset of turbidity (cloud point).[1][2]

  • Recovery: Allow the precipitate to settle (or centrifuge) to recover purified Youlemycin as a white/off-white powder.[1][2]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process (Extraction vs. Precipitation).

Youlemycin_Solubility_Logic Youlemycin Youlemycin (Aminoglycoside) Water Water / Aqueous Buffers (High Polarity) Youlemycin->Water Interacts via Organics Non-Polar Organics (Hexane/Chloroform) Youlemycin->Organics Exposed to Miscible Miscible Organics (Methanol/Acetone) Youlemycin->Miscible Mixed with (High Conc) Solvation Solvation / Dissolution (H-Bonding) Water->Solvation Result Rejection Phase Separation (Immiscible) Organics->Rejection Result Precipitation Precipitation (Antisolvent Effect) Miscible->Precipitation Result

Figure 1: Solubility interaction map showing the behavior of Youlemycin in different solvent environments.[1][2]

Critical Application: Partition Coefficient (LogP)[1][2]

For drug development, the LogP (partition coefficient between octanol and water) is a definitive metric.[1][2]

  • Expected LogP for Youlemycin: < 0 (Negative).[1][2]

  • Implication: Youlemycin is highly hydrophilic.[1][2] It will not passively cross lipid bilayers (cell membranes) easily, which is characteristic of aminoglycosides.[1][2] This necessitates active transport mechanisms for bacterial uptake or specific formulation strategies (e.g., liposomes) if intracellular delivery in eukaryotic cells is required.[1][2]

Workflow for LogP Determination

LogP_Workflow Step1 Dissolve Youlemycin in Water-Saturated Octanol Step2 Add Equal Volume of Octanol-Saturated Water Step1->Step2 Step3 Shake for 24h (Equilibrium) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 Analyze Concentration in Both Phases (HPLC) Step4->Step5

Figure 2: Standard workflow for determining the Partition Coefficient (LogP).

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1][2][3] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156-164.[1][2][3]

  • PubChem. (n.d.).[1][2][4] Aminoglycoside Structure and Solubility Properties. National Library of Medicine.[1][2]

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Antibiotic Solubility Guide: Aminoglycosides.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Fermentation and Production of Youlemycin

Introduction & Scientific Context Youlemycin is an aminoglycoside antibiotic produced by specific strains of Streptomyces (e.g., Streptomyces sp. or related actinomycetes).[1] First characterized in the late 1980s [1], i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Youlemycin is an aminoglycoside antibiotic produced by specific strains of Streptomyces (e.g., Streptomyces sp. or related actinomycetes).[1] First characterized in the late 1980s [1], it belongs to the class of protein synthesis inhibitors that target the 30S ribosomal subunit of bacteria. Like other aminoglycosides (e.g., kanamycin, gentamicin), Youlemycin is highly polar, basic, and effective against Gram-negative bacteria and certain Gram-positive strains.

This protocol details the upstream fermentation and downstream processing (DSP) required to produce research-grade Youlemycin. It synthesizes historical isolation data with modern bioprocess controls to ensure reproducibility and high titer.

Mechanism of Action

Youlemycin functions by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. This interaction causes codon misreading and inhibition of translocation, leading to the production of non-functional proteins and eventual cell death.

Experimental Workflow Overview

The production of Youlemycin follows a biphasic fermentation model typical of secondary metabolites: a Tropophase (growth phase) followed by an Idiophase (production phase).

Process Logic Diagram (Graphviz)

Youlemycin_Production_Workflow Strain Streptomyces sp. Working Cell Bank (Spore Suspension) Seed Seed Culture (24-48h) TSB or YEME Medium 28°C, 220 RPM Strain->Seed Inoculation (1% v/v) Fermentation Production Fermentation (96-120h) Soybean Meal/Starch Medium pH 7.2 | DO > 30% Seed->Fermentation Transfer (5-10% v/v) Harvest Harvest & Clarification Centrifugation (5000g) -> Supernatant Fermentation->Harvest End of Idiophase Capture Cation Exchange Chromatography (Amberlite IRC-50 / CM-Sepharose) NH4OH Elution Harvest->Capture Load pH 7.0-8.0 Polishing Polishing & Crystallization Methanolic Precipitation / Lyophilization Capture->Polishing Active Fractions QC QC Analysis HPLC-ELSD & Bioassay Polishing->QC Final Product

Figure 1: End-to-end workflow for Youlemycin production, from cryopreserved stock to purified compound.

Materials and Media Formulation

A. Strain Maintenance
  • Organism: Streptomyces sp.[1][2][3][4][5][6][7][8] (Youlemycin producer).

  • Storage: 20% Glycerol stocks at -80°C.

  • Sporulation Medium: ISP4 (Inorganic Salts-Starch Agar) or Mannitol Soya Flour Agar. Incubate at 28°C for 7-14 days until grey/white sporulation occurs.

B. Media Composition Table
ComponentSeed Medium (g/L)Production Medium (g/L)Role
Soluble Starch 10.040.0Slow-release Carbon Source
Glucose 10.05.0Rapid Carbon Source (Start-up)
Soybean Meal 10.030.0Complex Nitrogen (Critical for Aminoglycosides)
Yeast Extract 5.0-Vitamin/Growth Factor Source
(NH4)2SO4 -4.0Inorganic Nitrogen
CaCO3 2.04.0pH Buffer
K2HPO4 1.00.5Phosphate Source (Limit in production)
MgSO4·7H2O 0.50.5Cofactor
Antifoam -0.5 mLPrevention of foaming

Expert Insight: Phosphate regulation is critical. High inorganic phosphate concentrations (>


 mM) often repress the biosynthesis of aminoglycosides [2]. The production medium uses low soluble phosphate and relies on organic phosphate from soybean meal to bypass this repression.

Detailed Fermentation Protocol

Step 1: Inoculum Preparation (Seed Train)
  • Inoculation: Transfer a loopful of spores from a fresh ISP4 plate into 50 mL of Seed Medium in a 250 mL baffled Erlenmeyer flask.

  • Incubation: Shake at 220 RPM and 28°C for 24–48 hours.

  • Criteria: Culture should be dense, opaque, and show no bacterial contamination. pH should be near neutral (6.8–7.2).

Step 2: Production Fermentation[4]
  • Vessel: 5L Stirred-Tank Bioreactor (working volume 3.5L).

  • Sterilization: Autoclave medium in situ at 121°C for 20 mins. Note: Sterilize glucose separately to prevent Maillard reaction.

  • Inoculation: Aseptically transfer 5-10% (v/v) of the seed culture into the bioreactor.

  • Parameters:

ParameterSet PointControl Strategy
Temperature 28°CConstant
pH 7.0 - 7.5Control with 2N NaOH / 2N H2SO4. Crucial: Aminoglycosides are unstable at acidic pH.
Agitation 300-600 RPMCascade to maintain DO.
Aeration 1.0 VVMHigh oxygen demand for secondary metabolism.
DO (Dissolved Oxygen) > 30%Streptomyces are strict aerobes.
  • Time Course:

    • 0-24h (Lag/Log): Rapid glucose consumption. DO drops.

    • 24-48h (Transition): Switch to starch utilization. Biomass peaks.[9]

    • 48-120h (Idiophase): Youlemycin production. pH may rise naturally due to ammonium release; maintain < 7.8.

Downstream Processing (Purification)[4]

Since Youlemycin is a basic, water-soluble aminoglycoside, it cannot be extracted with non-polar solvents (e.g., Ethyl Acetate). Instead, Ion Exchange Chromatography (IEX) is the gold standard.

Step 1: Harvest & Clarification
  • Centrifuge fermentation broth at 5,000 x g for 20 minutes.

  • Discard biomass (pellet). Retain the supernatant.

  • Adjust supernatant pH to 7.0 using NaOH.

Step 2: Cation Exchange Capture
  • Resin: Weakly acidic cation exchanger (e.g., Amberlite IRC-50 or CM-Sepharose ) in the NH4+ or H+ form.

  • Loading: Pass the clarified supernatant through the column. Youlemycin (positively charged) binds to the resin.

  • Wash: Wash with 2-3 column volumes (CV) of distilled water to remove pigments and sugars.

  • Elution: Elute with a gradient of 0.5N to 1.0N Ammonium Hydroxide (NH4OH) or Sulfuric Acid .

    • Note: NH4OH is preferred as it can be evaporated, leaving the free base or salt form.

Step 3: Polishing & Concentration
  • Neutralize active fractions immediately.

  • Concentrate via rotary evaporation under vacuum.

  • Precipitation: Add 5-10 volumes of cold Methanol or Acetone to the concentrated aqueous solution to precipitate the antibiotic.

  • Drying: Lyophilize the precipitate to obtain Youlemycin powder.

Analytical Methods (QC)

Aminoglycosides often lack a strong UV chromophore, making standard UV-HPLC difficult.

A. HPLC Quantification
  • Column: C18 Reverse Phase (specialized for polar compounds) or HILIC.

  • Mobile Phase: Water/Acetonitrile with 0.1% Heptafluorobutyric acid (HFBA) as an ion-pairing agent.

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended. Alternatively, use pre-column derivatization with O-phthalaldehyde (OPA) for fluorescence detection.

B. Bioassay (Activity Check)
  • Test Organism: Bacillus subtilis (ATCC 6633) or Staphylococcus aureus.

  • Method: Agar well diffusion.

  • Standard: Compare zone of inhibition against a known aminoglycoside standard (e.g., Kanamycin) if Youlemycin standard is unavailable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Phosphate repressionReduce K2HPO4 in production medium; ensure starch quality.
Foaming High protein content (Soybean)Increase Antifoam dosing; check mechanical foam breaker.
Impure Product Pigment co-elutionAdd a decolorization step (Activated Charcoal) before Ion Exchange.
No Binding on Resin pH mismatchEnsure load pH is neutral/alkaline (pH 7-8) so the amine groups are protonated but the resin is active.

References

  • Ye, X. W., & Qiang, Y. J. (1987). The fermentation, isolation and physico-chemical properties of youlemycin.[1] Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156–164.[1]

  • Martin, J. F. (2004). Phosphate control of the biosynthesis of antibiotics and other secondary metabolites is mediated by the PhoR-PhoP system: an unfinished story. Journal of Bacteriology, 186(16), 5197–5201.

  • Bussert, R., & Liu, H. W. (2019). Aminoglycoside Biosynthesis. Comprehensive Natural Products III, 1-25.

Sources

Application

Application Notes and Protocols for the Isolation of Youlemycin from Streptomyces Fermentation Broth

Introduction: The Quest for Novel Antibiotics from Streptomyces The genus Streptomyces is a cornerstone of pharmaceutical discovery, renowned for its prolific production of a wide array of bioactive secondary metabolites...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antibiotics from Streptomyces

The genus Streptomyces is a cornerstone of pharmaceutical discovery, renowned for its prolific production of a wide array of bioactive secondary metabolites, including a majority of the clinically useful antibiotics.[1][2][3] These filamentous bacteria are, in essence, microscopic biofactories, synthesizing complex molecules such as polyketides, non-ribosomal peptides, and aminoglycosides.[1][2] Youlemycin, an aminoglycoside antibiotic, is one such compound produced by Streptomyces.[4] The isolation and purification of these molecules from complex fermentation broths are critical steps in the journey from discovery to potential clinical application. The process is a multi-stage endeavor that requires a systematic approach, beginning with the cultivation of the microorganism and culminating in the acquisition of a pure, well-characterized compound.

This guide provides a comprehensive overview and detailed protocols for the isolation of Youlemycin from a Streptomyces fermentation broth. The methodologies described herein are grounded in established principles of natural product chemistry and are designed to be adaptable for researchers, scientists, and drug development professionals. We will delve into the rationale behind each step, from optimizing fermentation parameters to the intricacies of chromatographic separation and final structural elucidation.

Part 1: Fermentation for Youlemycin Production

The successful isolation of Youlemycin is predicated on robust and optimized production by the host Streptomyces strain. Fermentation conditions are paramount, as they directly influence the metabolic state of the organism and the yield of the target secondary metabolite.[5]

Protocol 1: Shake Flask Fermentation of Streptomyces sp.

This protocol outlines a typical batch fermentation process in shake flasks, a common starting point for producing secondary metabolites.

1. Strain Activation and Inoculum Preparation:

  • Begin with a pure culture of the Youlemycin-producing Streptomyces sp. from a slant or frozen stock.
  • Inoculate a suitable seed medium (e.g., ISP 2 broth).
  • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm until a dense mycelial suspension is achieved.

2. Production Fermentation:

  • Transfer the seed culture (typically 5-10% v/v) into a production medium designed to enhance secondary metabolite synthesis.
  • Ferment for 7-14 days at 28-30°C with vigorous shaking (180-220 rpm).[3]
  • Monitor the fermentation periodically for pH, glucose utilization, and biomass production. Bioactivity against a susceptible indicator organism can also be tracked to determine the optimal harvest time.

Rationale Behind the Choices:

  • Two-Stage Fermentation: A separate seed stage ensures a healthy, actively growing biomass is used to inoculate the production medium, leading to more consistent fermentation outcomes.

  • Medium Composition: Production media often have a higher carbon-to-nitrogen ratio and may include slower-metabolized carbon sources to trigger the shift from primary (growth) to secondary metabolism.[5] The specific components can be empirically optimized for the particular Streptomyces strain.[6]

  • Aeration and Agitation: Streptomyces are aerobic organisms, and adequate oxygen supply is crucial for both growth and antibiotic production.[5]

Parameter Typical Range/Value Rationale
Temperature 28-30°COptimal growth temperature for most Streptomyces species.
pH 6.8-7.4 (initial)Near-neutral pH is generally favorable for Streptomyces growth and metabolite production.
Shaking Speed 180-220 rpmEnsures sufficient aeration and nutrient distribution in shake flask cultures.[3]
Fermentation Time 7-14 daysSecondary metabolite production typically occurs in the stationary phase of growth.[2] The optimal harvest time must be determined experimentally.
Inoculum Size 5-10% (v/v)A sufficient inoculum density promotes rapid growth and reduces the lag phase in the production culture.

Part 2: Extraction of Crude Youlemycin

Once the fermentation is complete, the first step in isolation is to separate the Youlemycin from the aqueous broth and the bacterial cells (mycelia). As an aminoglycoside, Youlemycin is expected to be a polar, water-soluble molecule. However, initial extraction often employs organic solvents to remove less polar impurities and concentrate the active compounds.

Workflow for Youlemycin Extraction

ExtractionWorkflow Fermentation_Broth Whole Fermentation Broth Centrifugation Centrifugation / Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant (Aqueous Phase) Centrifugation->Supernatant Mycelia Mycelial Cake Centrifugation->Mycelia Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, Butanol) Supernatant->Solvent_Extraction Solvent_Phase Organic Phase (Contains less polar metabolites) Solvent_Extraction->Solvent_Phase Aqueous_Phase Aqueous Phase (Enriched with Polar Youlemycin) Solvent_Extraction->Aqueous_Phase Evaporation Rotary Evaporation Aqueous_Phase->Evaporation Crude_Extract Crude Aqueous Extract Evaporation->Crude_Extract

Caption: Workflow for the initial extraction of Youlemycin.

Protocol 2: Liquid-Liquid Extraction

1. Separation of Supernatant and Mycelia:

  • Harvest the whole fermentation broth and centrifuge at 8,000-10,000 rpm for 20 minutes to pellet the mycelia.
  • Decant and collect the cell-free supernatant. The mycelial cake can be separately extracted if intracellular production is suspected, but aminoglycosides are typically extracellular.

2. Solvent Partitioning:

  • Transfer the supernatant to a large separatory funnel.
  • Add an equal volume of an immiscible organic solvent such as ethyl acetate or n-butanol.[3][7]
  • Shake vigorously for 5-10 minutes, periodically venting the funnel.
  • Allow the layers to separate. The polar Youlemycin should preferentially remain in the aqueous (lower) phase, while many less polar impurities will be partitioned into the organic phase.
  • Drain and collect the aqueous phase. Repeat the extraction of the aqueous phase with fresh solvent to ensure complete removal of impurities.

3. Concentration:

  • Concentrate the resulting aqueous phase using a rotary evaporator under reduced pressure at a temperature below 45°C to avoid thermal degradation.[7]
  • This will yield a crude aqueous extract containing Youlemycin and other water-soluble components.

Part 3: Purification via Chromatography

Chromatography is the core technique for purifying a target molecule from a complex mixture.[8] For a polar compound like Youlemycin, a multi-step chromatographic approach is typically necessary.

Overall Purification Strategy

PurificationStrategy Crude_Extract Crude Aqueous Extract Ion_Exchange Ion-Exchange Chromatography (Cation Exchange) Crude_Extract->Ion_Exchange Active_Fractions_1 Bioactive Fractions Ion_Exchange->Active_Fractions_1 TLC TLC / Bioassay Monitoring Ion_Exchange->TLC Size_Exclusion Size-Exclusion Chromatography (Gel Filtration) Active_Fractions_1->Size_Exclusion Active_Fractions_2 Bioactive Fractions Size_Exclusion->Active_Fractions_2 Size_Exclusion->TLC Prep_HPLC Preparative RP-HPLC Active_Fractions_2->Prep_HPLC Pure_Youlemycin Pure Youlemycin Prep_HPLC->Pure_Youlemycin Prep_HPLC->TLC

Caption: Multi-step chromatographic purification of Youlemycin.

Protocol 3: Ion-Exchange Chromatography

Aminoglycosides contain multiple amino groups, which are protonated at neutral or acidic pH, making them positively charged. This property is ideal for purification using cation-exchange chromatography.[9]

1. Column Preparation:

  • Select a strong or weak cation-exchange resin (e.g., Dowex 50, Amberlite CG-50).
  • Pack the resin into a glass column and equilibrate with a low-ionic-strength buffer (e.g., 0.1 M ammonium formate, pH 6.0).

2. Sample Loading and Elution:

  • Dissolve the crude extract in the equilibration buffer and load it onto the column.
  • Wash the column with several column volumes of the equilibration buffer to remove neutral and anionic impurities.
  • Elute the bound compounds using a stepwise or linear gradient of increasing ionic strength (e.g., 0.1 M to 2.0 M ammonium formate or a pH gradient).
  • Collect fractions and monitor for the presence of Youlemycin using Thin-Layer Chromatography (TLC) and/or a bioassay against a sensitive bacterial strain.
Protocol 4: Size-Exclusion Chromatography (Gel Filtration)

This technique separates molecules based on their size.[10] It is an excellent polishing step to remove impurities with significantly different molecular weights from Youlemycin.

1. Column Preparation:

  • Use a gel filtration resin with an appropriate fractionation range (e.g., Sephadex G-25 or G-50).
  • Pack and equilibrate the column with a suitable buffer (e.g., deionized water or a volatile buffer like ammonium bicarbonate).

2. Elution and Fraction Collection:

  • Pool the active fractions from the ion-exchange step, concentrate them, and load the sample onto the size-exclusion column.
  • Elute with the equilibration buffer at a constant flow rate.
  • Collect fractions and again identify those containing Youlemycin via TLC and bioassay.
Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of the target compound.[8][9] For a polar aminoglycoside, a reversed-phase (C18) column with a highly aqueous mobile phase, often containing an ion-pairing agent, is effective.

1. Method Development:

  • First, develop an analytical HPLC method to resolve Youlemycin from remaining impurities.
  • A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

2. Preparative Run:

  • Scale up the analytical method to a preparative column.
  • Inject the concentrated, active fractions from the previous step.
  • Collect the peak corresponding to Youlemycin based on the retention time established during method development.

3. Desalting:

  • Pool the pure fractions from HPLC. If a non-volatile buffer or salt was used, a final desalting step (e.g., using a C18 solid-phase extraction cartridge or another round of size-exclusion chromatography) is necessary.
  • Lyophilize the final solution to obtain pure Youlemycin as a powder.

Part 4: Characterization and Quality Control

After isolation, it is crucial to confirm the identity and purity of the compound.

Analytical Technique Purpose
Analytical HPLC Assess the purity of the final sample. A single, sharp peak is indicative of high purity.[11]
Mass Spectrometry (MS) Determine the molecular weight and elemental formula of Youlemycin.[12][13] High-resolution mass spectrometry (HR-MS) provides highly accurate mass data.
Nuclear Magnetic Resonance (NMR) Elucidate the chemical structure. 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.[12][13]
Bioassay Confirm the biological activity of the purified compound. The Minimum Inhibitory Concentration (MIC) against a panel of microorganisms can be determined to quantify its antibiotic potency.[14]

Conclusion

The isolation of Youlemycin from Streptomyces fermentation broth is a rigorous but rewarding process that follows the classical workflow of natural product discovery. By systematically applying the principles of optimized fermentation, targeted extraction, and multi-step chromatographic purification, researchers can obtain a pure sample of this valuable antibiotic. The detailed protocols and rationale provided in this guide serve as a robust framework for scientists in the field, enabling the successful isolation and subsequent investigation of Youlemycin and other microbial secondary metabolites.

References

  • Knob, F.C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available at: [Link]

  • Functional chromatographic technique for natural product isolation. (n.d.). RSC Publishing. Available at: [Link]

  • Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. (2025, June 17). LCGC International. Available at: [Link]

  • CHROMATOGRAPHIC METHODS TO ISOLATE MARINE NATURAL PRODUCTS FROM SEAWEEDS. (n.d.). Eprints@CMFRI. Available at: [Link]

  • Singh, R., & Kumar, S. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology. Available at: [Link]

  • Tiwari, K., & Gupta, R. K. (2017). Methods in natural product chemistry. Basicmedical Key. Available at: [Link]

  • Leman, W., et al. (2021). A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures. Applied Microbiology and Biotechnology.
  • Chen, Y., et al. (2010). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied Microbiology and Biotechnology.
  • Ye, X. W., & Qiang, Y. J. (1987). [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao. Available at: [Link]

  • Berdý, J. (2012). Streptomyces Secondary Metabolites. IntechOpen. Available at: [Link]

  • Çetin, M., & Dündar, A. (2024). Taxonomic characterization and secondary metabolite production of newly isolated Streptomyces sp. MC12. Dergipark. Available at: [Link]

  • Bundale, S., et al. (2018). Novel aromatic polyketides from soil Streptomyces spp.: purification, characterization and bioactivity studies. PubMed. Available at: [Link]

  • Singh, V., et al. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PLOS ONE. Available at: [Link]

  • Al-Dhabi, N. A., et al. (2016). Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens. ResearchGate. Available at: [Link]

  • Jassim, M. Q., et al. (2024). PURIFICATION OF BIOACTIVE COMPOUNDS FROM STREPTOMYCES ISOLATES AND THEIR ANTIMICROBIAL ACTIVITY AGAINST SOME BACTERIA ISOLATED FROM FISH. Iraqi Journal of Agricultural Sciences. Available at: [Link]

  • Ahmed, A. A., et al. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. BMC Chemistry. Available at: [Link]

  • Wang, D., et al. (2018). Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic. Frontiers in Microbiology. Available at: [Link]

  • Perlman, D., & O'Brien, E. (1974). Antimycin A fermentation. I. Production and selection of strains. PubMed. Available at: [Link]

Sources

Method

Ion-exchange chromatography purification of Youlemycin

Application Note: High-Purity Isolation of Youlemycin via Cation-Exchange Chromatography Executive Summary This application note details a robust workflow for the isolation and purification of Youlemycin , a basic aminog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Youlemycin via Cation-Exchange Chromatography

Executive Summary

This application note details a robust workflow for the isolation and purification of Youlemycin , a basic aminoglycoside antibiotic produced by Streptomyces species. Due to the polycationic nature of Youlemycin at neutral pH, Cation-Exchange Chromatography (CEX) is identified as the critical capture and intermediate purification step.

This guide moves beyond standard textbook procedures, addressing specific challenges such as broth clarification, non-specific binding of fermentation pigments, and resolution optimization against closely related impurities. The protocol utilizes a weak cation exchanger (CM Ligand) to maximize recovery while maintaining high resolution.

Introduction & Mechanistic Rationale

Youlemycin belongs to the aminoglycoside class of antibiotics. Structurally, these molecules are characterized by amino-modified sugars glycosidically linked to an aminocyclitol ring.

The Physicochemical Challenge
  • Basicity: Youlemycin contains multiple amine groups, resulting in a high isoelectric point (pI > 9.0). At physiological or neutral pH (6.0–7.5), the molecule carries a net positive charge.

  • Solubility: It is highly polar and water-soluble, making solvent extraction (e.g., ethyl acetate) inefficient compared to ion exchange.

  • Matrix Complexity: The Streptomyces fermentation broth contains negatively charged impurities (DNA, RNA, acidic proteins) and neutral pigments that must be separated.

The Solution: Cation Exchange Chromatography (CEX)

We utilize Carboxymethyl (CM) Sepharose , a weak cation exchanger.

  • Why Weak CEX? Strong cation exchangers (like SP) often bind polycationic aminoglycosides so tightly that elution requires extremely high salt concentrations or pH shifts that may degrade the target or leach column ligands. CM resins allow for binding at pH 6.0–7.0 and efficient elution with moderate ionic strength gradients.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Stationary Phase CM Sepharose Fast Flow (or equivalent weak cation exchanger)Target Capture
Binding Buffer (A) 50 mM Ammonium Acetate, pH 6.8Establishes baseline charge; Ammonium acetate is volatile (LC-MS friendly)
Elution Buffer (B) 50 mM Ammonium Acetate + 1.0 M NaCl, pH 6.8Displaces target via ionic strength competition
Sample Clarified Streptomyces fermentation brothSource material
CIP Solution 1 M NaOHColumn cleaning (Clean-In-Place)
Pre-treatment (Crucial Step)

Direct loading of broth fouls IEX columns.

  • Clarification: Centrifuge broth at 8,000

    
     g for 20 mins to remove mycelia.
    
  • Filtration: Pass supernatant through a 0.45

    
    m PES filter.
    
  • pH Adjustment: Adjust filtrate to pH 6.8 using dilute acetic acid or ammonium hydroxide. Note: Do not exceed pH 8.0, as Youlemycin may lose charge and flow through.

Chromatography Method (FPLC)

Step 1: Equilibration

  • Flush column with 5 Column Volumes (CV) of Buffer A.

  • Criterion: Conductivity and pH must stabilize.

Step 2: Sample Loading

  • Load the clarified broth at a flow rate of 150 cm/h.

  • Observation: Youlemycin binds; acidic impurities (DNA/RNA) and neutral pigments flow through (Flow-Through fraction).

Step 3: Wash

  • Wash with 5–10 CV of Buffer A.

  • Goal: Monitor UV (280nm/215nm) until absorbance returns to baseline. This removes weakly bound contaminants.

Step 4: Elution (Gradient Strategy)

  • Linear Gradient: 0% to 100% Buffer B over 20 CV .

  • Rationale: A shallow gradient separates Youlemycin from structurally similar congeners (e.g., minor aminoglycoside variants) which may have slightly different charge densities.

Step 5: Regeneration

  • Flush with 100% Buffer B for 5 CV, followed by 1 M NaOH (CIP) if significant pigment fouling is observed.

Process Visualization

The following diagram illustrates the logical flow of the purification stream, highlighting the separation mechanism at the ionic level.

Youlemycin_Purification cluster_IEX Ion-Exchange Chromatography (CEX) Broth Crude Fermentation Broth (Streptomyces sp.) Clarification Clarification (Centrifugation + 0.45µm Filter) Broth->Clarification pH_Adj pH Adjustment (Target pH 6.8) Clarification->pH_Adj Loading Load onto CM-Sepharose (Weak Cation Exchange) pH_Adj->Loading Positively charged Target FlowThrough Flow-Through (Acidic Proteins, Pigments, DNA) Loading->FlowThrough Negatively charged Impurities Wash Wash Step (Remove weak binders) Loading->Wash Elution Gradient Elution (0-1.0 M NaCl) Wash->Elution Polishing Desalting / Lyophilization Elution->Polishing High Salt Fraction FinalProduct Purified Youlemycin (>95% Purity) Polishing->FinalProduct

Figure 1: Operational workflow for the isolation of Youlemycin, emphasizing the charge-based separation logic.

Results & Troubleshooting

Expected Chromatogram Profile
  • Flow-Through (FT): Large broad peak containing broth pigments and acidic proteins.

  • Wash: Sharp drop in UV absorbance.

  • Elution: Youlemycin typically elutes between 0.4 M and 0.6 M NaCl (approx. 40–60 mS/cm conductivity).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Binding Capacity pH too low or Ionic Strength too high in sample.Ensure sample pH > 6.0. Dilute sample with water to reduce conductivity (< 5 mS/cm) before loading.
Pigment Contamination Hydrophobic interaction with resin matrix.Add 10% Ethanol to the Wash Buffer (Buffer A) to disrupt hydrophobic binding before elution.
Broad Elution Peak Gradient slope too shallow or mass transfer limitations.Steepen the gradient (0-100% in 10 CV) or reduce flow rate to allow better equilibrium.
Backpressure Increase Mycelial debris or protein precipitation.Re-filter sample (0.22

m). Perform aggressive CIP with 1 M NaOH.

Strategic Commentary (Expert Insights)

Why not Reverse Phase (RP-HPLC) first? While RP-HPLC offers higher resolution, crude fermentation broths rapidly foul C18 columns. IEX resins are far more robust, have higher capacity (binding >50 mg target/mL resin), and tolerate crude feedstocks. Therefore, IEX is the mandatory "Capture" step. RP-HPLC should be reserved for a final "Polishing" step if >99% purity is required for structural characterization (NMR/MS).

Counter-Ion Selection We selected Ammonium Acetate over Phosphate buffers. If the final step involves lyophilization (freeze-drying), Ammonium Acetate is volatile and can be removed directly, leaving salt-free Youlemycin. Phosphate salts would require an additional dialysis step.

References

  • Ye, X.W. & Qiang, Y.J. (1987).[1] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao, 27(2), 156-164.[1]

    • Source:

  • Kumari, S. et al. (2018). Isolation and Purification of Aminoglycosides from Streptomyces. Methods in Molecular Biology. Context: General methodologies for aminoglycoside extraction.
  • Cytiva (formerly GE Healthcare). (2020).

    • Source:

Sources

Application

Application Note: HPLC Method Development for Youlemycin Quantification

Here is a comprehensive Application Note and Protocol for the HPLC method development of Youlemycin, designed for researchers and drug development professionals. Executive Summary Youlemycin (CAS: 110207-81-3) is a glyco...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the HPLC method development of Youlemycin, designed for researchers and drug development professionals.

Executive Summary

Youlemycin (CAS: 110207-81-3) is a glycosylated bacterial metabolite, historically classified within the aminoglycoside or related antibiotic families [1, 2]. Like many compounds in this class, Youlemycin presents significant analytical challenges: high polarity, basicity, and the lack of a strong UV chromophore.

Standard Reverse-Phase (RP) C18 methods often fail for Youlemycin due to poor retention (elution in the void volume) and peak tailing caused by silanol interactions. This guide outlines a Quality by Design (QbD) approach to developing a robust quantification method, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reverse Phase (IP-RP) techniques coupled with universal detection (CAD/ELSD) or low-wavelength UV.

Physicochemical Profiling & Strategic Logic

Before method scouting, we must establish the "Critical Quality Attributes" (CQAs) of the analyte to select the correct separation mode.

FeatureCharacteristicAnalytical Consequence
Polarity High (LogP < 0)Challenge: Unretained on C18. Solution: Use HILIC or Ion-Pairing agents.
Basicity Multiple amine groups (pKa > 8)Challenge: Severe peak tailing. Solution: High buffer strength or low pH (< 3.[1]0) mobile phase.[1][2][3][4][5][6]
Chromophore Weak/None (No conjugated

systems)
Challenge: Poor sensitivity at

> 210 nm. Solution: Use CAD, ELSD, MS, or derivatization.
Stability Susceptible to hydrolysisChallenge: Degradation during analysis. Solution: Maintain autosampler at 4°C; avoid extreme pH > 8.
Decision Matrix: Selection of Mode
  • Path A (Recommended): HILIC Mode. Best for polar retention and MS compatibility.

  • Path B (Alternative): IP-RP Mode. Uses C18 with reagents like Heptafluorobutyric Acid (HFBA) to induce retention.

Protocol A: HILIC Method Development (Primary Recommendation)

Rationale: HILIC provides retention for polar amines through a water-layer partitioning mechanism, avoiding the need for aggressive ion-pairing reagents that contaminate LC systems.

Instrumentation & Conditions[1][3][4][6]
  • System: UHPLC/HPLC with Binary Pump.

  • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) is preferred due to Youlemycin's weak UV absorbance.

    • Alternative: UV at 200–210 nm (requires phosphate buffer, incompatible with MS).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Waters Atlantis Premier BEH Z-HILIC).

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3.5 µm.

Mobile Phase Design
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Note: Low pH suppresses silanol ionization and ensures Youlemycin amines are fully protonated.

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

Gradient Optimization Protocol

Run a screening gradient to determine elution window.

Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Comment
0.090%0.4High organic start for retention
1.090%0.4Isocratic hold
10.050%0.4Linear gradient elution
12.050%0.4Wash phase
12.190%0.4Return to initial
17.090%0.4Crucial: Re-equilibration

Success Criteria: Retention factor (


) between 2 and 10; Tailing factor (

) < 1.5.

Protocol B: Ion-Pairing RP-HPLC (Alternative)

Rationale: If HILIC columns are unavailable, IP-RP modifies the analyte's effective polarity using a hydrophobic counter-ion.

Reagent Preparation
  • Ion-Pairing Agent: Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA). HFBA provides stronger retention for aminoglycosides than TFA.

  • Concentration: 10–20 mM in the aqueous phase.

Chromatographic Conditions[1][2][4][6]
  • Column: C18 (High carbon load, end-capped). Example: Agilent ZORBAX Eclipse Plus C18.

  • Mobile Phase A: Water + 0.1% HFBA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA (v/v).

  • Detection: UV at 205 nm (HFBA has some UV cutoff issues; ensure reference wavelength is off).

Warning: Ion-pairing reagents permanently alter column chemistry. Dedicate the column solely to this method.

Method Validation Strategy (ICH Q2)

Once the separation is optimized, validate according to the following parameters:

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0
Inject blank matrix, placebo, and Youlemycin standard.
Linearity

5 concentrations (e.g., 50% to 150% of target).
Accuracy 98.0% – 102.0%Spike recovery at 3 levels (Low, Med, High).
Precision RSD < 2.0%6 replicate injections of standard.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine via serial dilution.

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for developing the Youlemycin quantification method, incorporating decision points based on analyte properties.

Youlemycin_Method_Dev Start Start: Youlemycin Method Development PropCheck Analyze Properties: Polar, Basic, Weak UV Start->PropCheck DecisionMode Select Separation Mode PropCheck->DecisionMode PathHILIC Path A: HILIC (Recommended) Column: Zwitterionic MP: ACN / Amm. Formate DecisionMode->PathHILIC High Polarity PathIPRP Path B: IP-RP (Alternative) Column: C18 Agent: HFBA/TFA DecisionMode->PathIPRP Standard HPLC DetectorCheck Select Detector PathHILIC->DetectorCheck PathIPRP->DetectorCheck DetCAD Universal (CAD/ELSD) Preferred for weak chromophores DetectorCheck->DetCAD Best Sensitivity DetUV Low UV (205-210 nm) Requires high purity solvents DetectorCheck->DetUV Standard Equip Optimiz Optimization Cycle: 1. Adjust pH (2.5 - 4.0) 2. Gradient Slope 3. Temp (30-50°C) DetCAD->Optimiz DetUV->Optimiz Validate Validation (ICH Q2) Linearity, Accuracy, Precision Optimiz->Validate

Figure 1: Decision tree and workflow for Youlemycin HPLC method development, highlighting the critical choice between HILIC and Ion-Pairing modes.

References

  • Ye, X. W., & Qiang, Y. J. (1987).[7] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica), 27(2), 156-164.[2][8]

  • Claridge, C. A., et al. (1986). Glycosylated Bacterial Metabolites and Antibiotic Methods. U.S.
  • Joshi, S. (2023). HPLC Method Development and Validation: A Review. World Journal of Pharmaceutical and Medical Research, 9(6), 122-129. Link

  • Thermo Fisher Scientific. (2022).[3] HPLC Method Development Step by Step.

Sources

Method

Minimum Inhibitory Concentration (MIC) assay protocol for Youlemycin

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Youlemycin Executive Summary This application note provides a standardized, high-precision protocol for determining the Minimum Inhibitory Con...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Youlemycin

Executive Summary

This application note provides a standardized, high-precision protocol for determining the Minimum Inhibitory Concentration (MIC) of Youlemycin , a rare aminoglycoside antibiotic originally isolated from Streptomyces species [1].[1]

While Youlemycin is historically less characterized than gentamicin or kanamycin, it shares the core physicochemical properties of the aminoglycoside class. This protocol utilizes the Broth Microdilution Method , aligned with CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[1][2]

Critical Technical Note: Accurate MIC determination for Youlemycin requires strict control of divalent cation concentrations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

) in the growth medium, as these ions competitively inhibit the uptake of aminoglycosides by Gram-negative bacteria [2].

Compound Profile: Youlemycin

PropertyDescription
Class Aminoglycoside Antibiotic
Source Streptomyces spp.[1] (Fermentation product) [1]
Solubility Highly soluble in water; insoluble in non-polar organic solvents (e.g., DMSO, Ethanol).[1]
Stability Stable in aqueous solution at pH 6.0–8.0; autoclavable (though filtration is preferred).[1]
Target Bacterial 30S Ribosomal Subunit.[1]
Spectrum Primarily aerobic Gram-negative bacilli (e.g., Pseudomonas, Enterobacteriaceae) and select Gram-positives (Staphylococcus).[1] Ineffective against anaerobes.[1]

Mechanism of Action

Youlemycin, like other aminoglycosides, exerts bactericidal activity by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit . This interaction disrupts protein synthesis through three distinct mechanisms:

  • Blocking the initiation complex.

  • Inducing mRNA misreading (incorporation of incorrect amino acids).[1]

  • Causing premature termination of translation.

Uptake Dependency: Entry into the bacterial cell is an energy-dependent process requiring an oxygen gradient (Electron Transport Chain).[1] Consequently, Youlemycin is inactive against anaerobic bacteria.[1]

Figure 1: Youlemycin Mechanism of Action

Youlemycin_MOA Youlemycin Youlemycin (Extracellular) Porin Passive Diffusion (Porins, Gram- OM) Youlemycin->Porin EDP Energy-Dependent Phase (EDP-I/II) (Requires O2 & Membrane Potential) Porin->EDP Periplasmic Space Cytoplasm Cytosolic Accumulation EDP->Cytoplasm Active Transport Ribosome Bind 30S Ribosomal Subunit (16S rRNA A-site) Cytoplasm->Ribosome Mistranslation Mistranslation of mRNA Ribosome->Mistranslation Primary Effect Death Bacterial Cell Death Ribosome->Death Inhibition of Initiation MembraneDamage Membrane Integrity Loss (Incorporation of misfolded proteins) Mistranslation->MembraneDamage Secondary Effect MembraneDamage->Death

Caption: Figure 1.[1] The uptake and bactericidal cascade of Youlemycin. Note the requirement for oxygen-dependent transport (EDP).[1]

Experimental Design & Causality

To ensure data integrity, specific experimental conditions must be met.

The Cation Effect (Crucial)
  • The Problem: In Gram-negative bacteria (e.g., P. aeruginosa), aminoglycoside uptake is initiated by ionic binding to lipopolysaccharides (LPS).[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ions stabilize the LPS and compete with Youlemycin for these binding sites.
  • The Artifact:

    • Excess Cations: Result in falsely high MICs (resistance).[1]

    • Low Cations: Result in falsely low MICs (hypersusceptibility).[1]

  • The Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) standardized to:

    • Calcium: 20–25 mg/L[1]

    • Magnesium: 10–12.5 mg/L[1]

The Oxygen Effect
  • Causality: Aminoglycoside uptake (EDP-I phase) is driven by the proton motive force (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Fermentative metabolism (anaerobic) generates insufficient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    for uptake.
  • Protocol Requirement: Incubate strictly in aerobic conditions. Do not use CO2 incubators unless testing fastidious species (e.g., Neisseria), as CO2 can lower pH and reduce aminoglycoside potency.[1]

Detailed Protocol: Broth Microdilution

Materials
  • Test Compound: Youlemycin powder (purity >95%).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][3]

  • Organisms:

    • Target strain (e.g., E. coli clinical isolate).[1]

    • QC Strain: Pseudomonas aeruginosa ATCC 27853 (Standard for aminoglycoside QC).[1][2]

  • Consumables: 96-well microtiter plates (polystyrene, round bottom), sterile reservoirs, 0.5 McFarland standard.

Stock Solution Preparation

Since Youlemycin is a hydrophilic aminoglycoside:

  • Weigh 10 mg of Youlemycin (adjust for potency: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Dissolve in Sterile Distilled Water (Do not use DMSO).

  • Prepare a stock concentration of 1,280 µg/mL (10x the highest test concentration).

  • Filter sterilize using a 0.22 µm PES membrane (low protein binding).[1]

Step-by-Step Workflow

Step 1: Preparation of Assay Plates

  • Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.

  • Add 200 µL of Youlemycin working solution (e.g., 128 µg/mL) to Column 1.[1]

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5-6 times. Repeat down to Column 10.[4][5]

  • Discard 100 µL from Column 10.[1][4]

    • Result: Two-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Column 11: Growth Control (Media + Bacteria, no drug).[1]

    • Column 12: Sterility Control (Media only).[1]

Step 2: Inoculum Preparation

  • Select 3-5 isolated colonies from a fresh overnight agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB (Result:

    
     CFU/mL).
    
  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Test Density:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       CFU/mL.[6]
      
    • Final Drug Concentration: Halved (e.g., 64 µg/mL becomes 32 µg/mL).[1]

Step 3: Incubation

  • Seal plate with breathable film.[1]

  • Incubate at 35 ± 2°C in ambient air (non-CO2) for 16–20 hours .

Figure 2: Experimental Workflow

MIC_Workflow Stock Youlemycin Stock (Water, 1280 µg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Prepare Gradient Combine Inoculation (100µL Drug + 100µL Cells) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Combine Incubate Incubation (35°C, 16-20h, Aerobic) Combine->Incubate Read Read MIC (Visual/OD600) Incubate->Read

Caption: Figure 2.[1][3][7] Step-by-step workflow for the Broth Microdilution assay.

Data Presentation & Interpretation

Reading the Results

The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth (no turbidity or pellet formation).

Well AppearanceInterpretation
Turbid (Cloudy) Resistant (Growth > Inhibition)
Clear Susceptible (Inhibition achieved)
Button/Pellet Growth (Check bottom of well)
Quality Control (QC) Ranges

To validate the Youlemycin assay, run a parallel strip with Gentamicin using P. aeruginosa ATCC 27853.[1]

Control StrainAntibioticExpected MIC Range (µg/mL) [3]
P. aeruginosa ATCC 27853Gentamicin0.5 – 2.0
E. coli ATCC 25922Gentamicin0.25 – 1.0

If the QC strain falls outside these ranges, the Youlemycin results are invalid. Check cation levels in the broth.

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1][8] The fermentation, isolation and physico-chemical properties of youlemycin. Wei sheng wu xue bao (Acta Microbiologica Sinica), 27(2), 156–164.[1][8]

  • Clinical and Laboratory Standards Institute (CLSI).[1][7] (2024).[1][6][9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6] (2025).[1][2] Reading guide for broth microdilution.

  • Krause, K. M., et al. (2016).[1] Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine.

Sources

Application

Application Notes &amp; Protocols: Crystallization of Youlemycin for Structural Analysis

Introduction: The Crystallographic Challenge of Youlemycin Youlemycin, a novel macrocyclic compound, has demonstrated significant therapeutic potential, marking it as a high-priority candidate for drug development. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallographic Challenge of Youlemycin

Youlemycin, a novel macrocyclic compound, has demonstrated significant therapeutic potential, marking it as a high-priority candidate for drug development. However, its large, conformationally flexible structure and poor aqueous solubility present substantial hurdles for structural elucidation by single-crystal X-ray diffraction (SCXRD). Obtaining high-quality crystals is the critical bottleneck that must be overcome to understand its mechanism of action and to facilitate structure-based drug design.

This guide provides a comprehensive framework for developing a successful crystallization strategy for Youlemycin. It moves beyond simple protocols to explain the underlying principles, empowering researchers to make informed decisions and troubleshoot effectively. We will cover foundational material characterization, primary screening techniques, detailed experimental protocols, and advanced methods for optimizing initial "hits" into diffraction-quality single crystals.

Section 1: Foundational Principles - Understanding Youlemycin's Physicochemical Landscape

Success in crystallization begins long before the first tray is set. A thorough understanding of Youlemycin's physicochemical properties is paramount.[1] Neglecting this stage is a common cause of failure. Key parameters must be assessed to inform the design of crystallization experiments.

1.1. Purity Assessment: Absolute purity is non-negotiable. Minor impurities can act as "crystal poisons" or lead to the growth of poorly ordered crystals.

  • Protocol: Confirm purity (>98%) via High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR).

1.2. Solubility Screening: A systematic solubility screen is essential to identify suitable solvents for crystallization trials.

  • Protocol: Test the solubility of Youlemycin in a broad range of organic solvents, from non-polar (e.g., hexane) to polar (e.g., methanol, DMSO), as well as aqueous buffers across a pH range (if applicable). This will inform which crystallization techniques (e.g., vapor diffusion, slow evaporation) are most appropriate.[2]

1.3. Polymorphism and Solid-State Characterization: Complex molecules like Youlemycin may exist in multiple crystalline forms (polymorphs) or as amorphous solids.[1]

  • Protocol: Characterize the starting material using Powder X-ray Diffraction (PXRD) to confirm its crystalline nature and identify the initial form. Techniques like Differential Scanning Calorimetry (DSC) can reveal thermal events such as melting points and phase transitions.

Parameter Technique(s) Rationale & Impact on Crystallization Strategy
Purity HPLC, LC-MS, NMRPrevents inhibition of nucleation and lattice defects. Defines the molecular entity being crystallized.
Solubility Small-scale solubility testsIdentifies appropriate solvents for dissolving the molecule and anti-solvents for inducing supersaturation.[2]
Solid Form PXRD, DSC, Hot Stage MicroscopyEstablishes a baseline for the starting material. Helps identify if different polymorphs are being generated during screening.[1]
Stability HPLC, NMR (over time)Ensures the molecule does not degrade under the solvent and temperature conditions used in crystallization trials.

Section 2: High-Throughput Screening (HTS) for Initial Conditions

The goal of initial screening is to rapidly sample a wide range of chemical space to identify "hits"—conditions that produce any solid precipitate, whether it's crystalline or amorphous. This is typically achieved using sparse matrix screens.

A sparse matrix screen is a curated set of diverse, empirically successful crystallization conditions. For a small organic molecule like Youlemycin, screens will primarily consist of various solvents, anti-solvents, and additives.

Commercial Screen Example Composition Focus Typical Application
Hampton Research Crystal Screen™Salts, polymers, and buffersPrimarily for macromolecules, but can be effective for water-soluble small molecules.[3]
Emerald BioSystems Wizard™ ScreensBroader range of polymers and saltsMacromolecular crystallization.
Custom Organic Screens Grids of common organic solvents & anti-solventsMost relevant for Youlemycin. These are often designed in-house based on solubility data.

Section 3: Core Protocols for Single Crystal Growth

Once initial hits are identified, the following methods are employed to grow and optimize single crystals. The choice of method is dictated by Youlemycin's solubility profile.

Protocol 1: Vapor Diffusion (Hanging and Sitting Drop)

Vapor diffusion is a powerful technique for gradually inducing supersaturation, which is ideal for growing high-quality crystals.[2][4] A drop containing Youlemycin and a precipitant solution is allowed to equilibrate with a larger reservoir containing a higher concentration of the precipitant.[5] Water or a volatile solvent slowly diffuses out of the drop, concentrating the Youlemycin until it crystallizes.[3][5]

Step-by-Step Methodology (Hanging Drop):

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution (the "hit" condition from your screen) into a well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of Youlemycin stock solution (dissolved in a suitable "good" solvent) with 1 µL of the reservoir solution.

    • Expertise Note: The ratio of protein to reservoir solution is a critical parameter to optimize. Start at 1:1, but explore 2:1 and 1:2 ratios in subsequent optimization experiments.

  • Seal the Well: Invert the coverslip and place it over the well, creating an airtight seal with vacuum grease. The drop should be hanging above the reservoir.

  • Incubate and Observe: Store the plate in a vibration-free location at a constant temperature (e.g., 4°C or 20°C). Monitor the drops daily for the first week, and then weekly, using a stereomicroscope.[6]

Protocol 2: Microbatch-Under-Oil

This technique is excellent for screening a large number of conditions with minimal sample consumption and is particularly useful for organic-soluble molecules.[7][8] In this method, a small drop containing Youlemycin and the crystallization reagent is submerged under a layer of inert oil (e.g., paraffin or silicone oil), which controls the rate of evaporation.[6][7][9]

Step-by-Step Methodology:

  • Prepare the Plate: Dispense ~20 µL of an inert oil (e.g., Al's Oil, a 1:1 mix of paraffin and silicone oil) into each well of a 96-well microbatch plate.[7]

    • Expertise Note: The type of oil is a variable. Pure paraffin oil allows for very little water diffusion, creating a true batch experiment.[6][7] Silicone oil or oil mixtures allow for slow vapor diffusion, concentrating the drop over time.[7]

  • Dispense the Drop: Using a pipette or robotic dispenser, carefully dispense a 200 nL drop of Youlemycin stock solution directly into the oil.

  • Add Reagent: Immediately dispense 200 nL of the crystallization reagent into the same drop. The solutions will combine under the oil.

  • Seal and Incubate: Cover the plate to prevent dust contamination and store it at a constant temperature.

  • Observe: Monitor the drops for crystal growth. The spherical nature of the drops under oil makes them ideal for observation with polarized light.

G cluster_prep Phase 1: Preparation & Screening cluster_growth Phase 2: Crystal Growth Protocols cluster_opt Phase 3: Optimization & Diffraction Pure Purified Youlemycin (>98%) Sol Physicochemical Characterization[1] Pure->Sol HTS High-Throughput Screening (Sparse Matrix) Sol->HTS Hits Initial Hits (Precipitate, Microcrystals) HTS->Hits Vapor Vapor Diffusion (Hanging/Sitting Drop)[2][5] Opt Advanced Optimization (Seeding, Co-crystallization) Vapor->Opt Refine Micro Microbatch-under-Oil[8][10] Micro->Opt Refine Hits->Vapor Optimize Hits->Micro Optimize Hits->Opt Diff Diffraction-Quality Single Crystal Opt->Diff caption Figure 1. Workflow from purified Youlemycin to diffraction-ready crystals.

Caption: Figure 1. Workflow from purified Youlemycin to diffraction-ready crystals.

Section 4: Advanced Strategies & Troubleshooting

It is rare for initial screening hits to yield diffraction-quality crystals directly. Optimization is almost always necessary. When faced with common problems like amorphous precipitate, oiling out, or showers of microcrystals, the following advanced strategies should be employed.

Seeding

Seeding is the most powerful technique for improving crystal quality when initial conditions produce microcrystals.[10][11][12] It involves introducing tiny, pre-existing crystals (seeds) into a fresh, equilibrated drop to encourage the growth of a few large crystals rather than many small ones.[11][13]

  • Microseeding Protocol:

    • Create Seed Stock: Transfer a small drop containing microcrystals into a microcentrifuge tube. Add 50 µL of the reservoir solution and a seed bead.[10][11] Vortex vigorously for 60 seconds to crush the crystals into a fine suspension of seeds.

    • Prepare Serial Dilutions: Create a series of 10-fold dilutions (10⁻¹ to 10⁻⁴) of the seed stock using the reservoir solution. This is crucial for controlling the number of seeds introduced.[11]

    • Set New Drops: Prepare fresh crystallization drops (vapor diffusion or microbatch).

    • Introduce Seeds: Using a fine tool (like an animal whisker) or by adding a small volume (e.g., 0.1 µL) of the diluted seed stock, introduce the seeds into the new drop.[12][13]

    • Incubate and Observe: Incubate as before. The goal is to find a seed stock dilution that results in just a few (1-5) well-formed single crystals per drop.

Co-crystallization

If Youlemycin's conformational flexibility is preventing stable lattice formation, co-crystallization with a rigid, pharmaceutically acceptable "coformer" can be an effective strategy.[14][15] The coformer provides a stable scaffold through non-covalent interactions (e.g., hydrogen bonds), locking Youlemycin into a single conformation.

  • Strategy:

    • Select Coformers: Choose a library of potential coformers from the GRAS (Generally Regarded as Safe) list.[15] Good candidates include molecules with strong hydrogen bond donors/acceptors like carboxylic acids (e.g., fumaric acid) or amides.[16]

    • Screening: Perform co-crystallization screening by mixing Youlemycin and the coformer in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1) in a common solvent and setting up crystallization trials using the protocols described above.

    • Analysis: Any resulting crystals must be analyzed to confirm the incorporation of both Youlemycin and the coformer into the crystal lattice.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Clear Drop (No Change) Solution is undersaturated; kinetics are too slow.Increase concentration of Youlemycin or precipitant. Try a different temperature.
Amorphous Precipitate Nucleation is too rapid; supersaturation level is too high.Decrease concentration of Youlemycin or precipitant. Add detergents or other additives to increase solubility.[17]
"Oiling Out" Molecule is coming out of solution above its melting point; high impurity concentration.Reduce temperature. Add more of the "good" solvent to slow down equilibration.[17][18] Consider further purification of the sample.
Shower of Microcrystals Excessive nucleation sites; supersaturation reached too quickly.Decrease protein/precipitant concentration. This is the ideal scenario to apply seeding. [12][13]
Poorly Formed/Cracked Crystals Growth rate is too fast; mechanical instability.Slow down the equilibration rate (e.g., by using a larger drop volume or a lower precipitant concentration). Ensure plates are stored in a vibration-free environment.

G Start Observe Crystallization Outcome Clear Clear Drop Start->Clear Precipitate Amorphous Precipitate Start->Precipitate Microcrystals Microcrystals Start->Microcrystals Oiling Oiling Out Start->Oiling Sol_Clear Increase Concentration (Youlemycin or Precipitant) Clear->Sol_Clear Undersaturated Sol_Precipitate Decrease Concentration Slow Equilibration Rate Precipitate->Sol_Precipitate Too Supersaturated Sol_Micro Initiate Seeding Protocol (Microseed Matrix Screen)[12] Microcrystals->Sol_Micro Too many nuclei Sol_Oiling Add More 'Good' Solvent Reduce Temperature Re-purify Sample[18][19] Oiling->Sol_Oiling Phase Separation caption Figure 2. Decision tree for troubleshooting common crystallization outcomes.

Caption: Figure 2. Decision tree for troubleshooting common crystallization outcomes.

References

  • Co-crystallization - Creative Biostructure. (n.d.). Creative Biostructure. Retrieved February 27, 2026, from [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved February 27, 2026, from [Link]

  • Microbatch Crystallization. (n.d.). Hampton Research. Retrieved February 27, 2026, from [Link]

  • Zhu, L., et al. (2022). X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. Bio-protocol, 12(21). Retrieved February 27, 2026, from [Link]

  • Crystal-seeding. (n.d.). Diamond Light Source. Retrieved February 27, 2026, from [Link]

  • Microbatch Crystallization User Guide. (n.d.). Hampton Research. Retrieved February 27, 2026, from [Link]

  • Seeding. (n.d.). Hampton Research. Retrieved February 27, 2026, from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved February 27, 2026, from [Link]

  • Nickson, A. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Retrieved February 27, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Retrieved February 27, 2026, from [Link]

  • Weiss, M. S., & Einspahr, H. M. (2013). Acta Crystallographica Section F: Structural Biology Communications. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 12), 1346. Retrieved February 27, 2026, from [Link]

  • Clark, K. M., et al. (2023). High-Throughput Identification of Crystalline Natural Products from Crude Extracts Enabled by Microarray Technology and microED. ACS Central Science, 9(11), 2215–2223. Retrieved February 27, 2026, from [Link]

  • Johnson, M. (2023). Innovative Approaches to Protein Crystallization for Structural Biology Studies. Journal of Pharmaceutical Chemistry and Research, 5(2), 1-4. Retrieved February 27, 2026, from [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven. Retrieved February 27, 2026, from [Link]

  • Journal of Crystal Growth. (n.d.). Elsevier. Retrieved February 27, 2026, from [Link]

  • Acta Crystallographica Section F: Structural Biology Communications. (2026). Research.com. Retrieved February 27, 2026, from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. Retrieved February 27, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved February 27, 2026, from [Link]

  • Chayen, N. E., et al. (1992). Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. Journal of Crystal Growth, 122(1-4), 176-180. Retrieved February 27, 2026, from [Link]

  • Acta Crystallographica Section F. (n.d.). International Union of Crystallography. Retrieved February 27, 2026, from [Link]

  • Acta crystallographica. Section F, Structural biology and crystallization communications. (n.d.). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2025). Advanced crystallography for structure determination of natural products. Natural Product Reports. Retrieved February 27, 2026, from [Link]

  • Lange, A., et al. (2018). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 13(4), 292-303. Retrieved February 27, 2026, from [Link]

  • Journal of Crystal Growth. (n.d.). DTIC. Retrieved February 27, 2026, from [Link]

  • Kar, S., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Recent Patents on Drug Delivery & Formulation, 13(3), 164-180. Retrieved February 27, 2026, from [Link]

  • Uppalapati, S., et al. (2020). An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 1-10. Retrieved February 27, 2026, from [Link]

  • Nishinaga, T. (Ed.). (2015). Handbook of Crystal Growth. Elsevier.
  • Crystallization methods for proteins. (n.d.). CSIC. Retrieved February 27, 2026, from [Link]

  • Martirossyan, M. M., et al. (2025). Advanced Characterization Methods for Crystals of an Extraordinary Material. arXiv. Retrieved February 27, 2026, from [Link]

  • Notes for Authors of Acta Crystallographica Section F. (n.d.). International Union of Crystallography. Retrieved February 27, 2026, from [Link]

  • Moore, C. E. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(3), 186-202. Retrieved February 27, 2026, from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source. Retrieved February 27, 2026, from [Link]

  • Crystallization & Precipitation. (n.d.). Mettler Toledo. Retrieved February 27, 2026, from [Link]

  • Haisa, M., et al. (1974). Physicochemical characterization of the orthorhombic polymorph of paracetamol crystallized from solution. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(10), 2510-2512. Retrieved February 27, 2026, from [Link]

  • Płociński, T. (Ed.). (2012).
  • Martirossyan, M. M., et al. (2024). Local structural features elucidate crystallization of complex structures. arXiv. Retrieved February 27, 2026, from [Link]

  • Kumar, S., et al. (2022). Single Crystal Growth by Using Slow Evaporation Technique and Analysis. JETIR, 9(7). Retrieved February 27, 2026, from [Link]

  • Rudolph, P. (2013). Methods for Bulk Growth of Inorganic Crystals. In Crystal Growth. Retrieved February 27, 2026, from [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Structural Elucidation and Fragmentation Profiling of Youlemycin

Target Audience: Analytical Chemists, Mass Spectrometrists, and Natural Product Drug Development Scientists. Matrix: Fermentation broths, purified extracts, and complex biological matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Natural Product Drug Development Scientists. Matrix: Fermentation broths, purified extracts, and complex biological matrices. Analytical Platform: Zwitterionic Hydrophilic Interaction Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (Z-HILIC-HRMS/MS).

Introduction & Chemical Context

Youlemycin is a highly polar, polybasic aminoglycoside (C7N cyclitol) antibiotic originally isolated from Streptomyces species [1]. While historically obscure, compounds in the youlemycin class have garnered renewed pharmaceutical interest as scaffolds for anionic conjugates and glycosaminoglycan (GAG) mimetics [2].

The Analytical Challenge: Like other aminoglycosides, Youlemycin presents a triad of analytical difficulties:

  • Extreme Polarity: It exhibits no retention on standard reversed-phase (C18) columns.

  • Lack of Chromophore: It cannot be detected via standard UV/Vis or PDA detectors without pre-column derivatization.

  • Ion-Pairing Suppression: Traditional LC-MS methods for aminoglycosides rely on fluorinated ion-pairing agents (e.g., heptafluorobutyric acid, HFBA), which cause severe signal suppression in Electrospray Ionization (ESI) and permanently foul mass spectrometers [3].

The Solution: To achieve self-validating, high-confidence structural elucidation, this protocol utilizes Zwitterionic HILIC (Z-HILIC) . Z-HILIC provides orthogonal retention mechanisms (hydrophilic partitioning and electrostatic interactions) without the need for MS-fouling ion-pairing agents [4]. When coupled with Data-Dependent Acquisition (DDA) HRMS/MS, the complex glycosidic architecture of Youlemycin can be mapped through its predictable gas-phase fragmentation behavior.

Analytical Workflow

The following workflow is designed to maximize recovery of polybasic analytes while ensuring robust chromatographic peak shape and high-fidelity MS/MS spectra.

Workflow A Sample Prep (WCX-SPE Extraction) B Z-HILIC Chromatography (No Ion-Pairing) A->B C ESI+ HRMS/MS (DDA / PRM) B->C D Data Analysis (Glycosidic Cleavage Mapping) C->D

Figure 1: End-to-end analytical workflow for the LC-MS/MS characterization of Youlemycin.

Experimental Protocols

Sample Preparation (WCX-SPE)

Causality Check: Youlemycin contains multiple primary and secondary amines that are protonated at physiological pH. Weak Cation Exchange (WCX) Solid Phase Extraction is explicitly chosen over HLB or SCX because it allows the capture of strong bases, followed by elution using an acidic modifier that neutralizes the WCX carboxylate groups, releasing the analyte without requiring high-salt eluents that would suppress MS ionization.

  • Conditioning: Pass 3 mL Methanol (MeOH), followed by 3 mL LC-MS grade Water through a 30 mg WCX cartridge.

  • Loading: Load 1 mL of the filtered Streptomyces fermentation extract (adjusted to pH 7.0 with 10 mM ammonium acetate).

  • Washing: Wash with 3 mL Water, followed by 3 mL 100% MeOH to remove neutral and acidic interferences.

  • Elution: Elute Youlemycin with 2 mL of 2% Formic Acid (FA) in Water/Acetonitrile (50:50, v/v).

  • Reconstitution: Evaporate to dryness under gentle N₂ at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (90% Acetonitrile / 10% Aqueous Buffer).

Z-HILIC Chromatographic Method

A zwitterionic sulfoalkylbetaine stationary phase is utilized. The high concentration of organic solvent in the initial conditions promotes rapid desolvation in the ESI source, drastically enhancing sensitivity [4].

Table 1: Z-HILIC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A* % Mobile Phase B** Curve
0.0 0.4 10 90 Initial
1.0 0.4 10 90 6
6.0 0.4 50 50 6
7.5 0.4 50 50 6
7.6 0.4 10 90 6

| 10.0 | 0.4 | 10 | 90 | 6 |

*Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). **Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Column Temperature: 45°C.

High-Resolution Mass Spectrometry (HRMS) Parameters

Operate the Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 2: ESI+ Source and Acquisition Parameters

Parameter Value Rationale
Capillary Voltage +3.5 kV High voltage required to efficiently ionize highly polar, multi-basic analytes.
Desolvation Temp 400°C Prevents cluster formation in the highly aqueous late-gradient eluent.
Collision Energy (CE) 15 - 45 eV (Ramped) Ramped CE ensures both fragile glycosidic bonds and the robust cyclitol core are fragmented in a single MS/MS scan.

| Mass Range (MS1) | m/z 100 - 1000 | Captures the intact [M+H]⁺ and potential doubly charged[M+2H]²⁺ species. |

Fragmentation Mechanisms & Structural Logic

The structural elucidation of Youlemycin relies on the predictable gas-phase dissociation of aminoglycosides. Under Collisional-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), protonation occurs preferentially on the most basic amino groups.

Because the glycosidic bonds linking the aminosugars to the central cyclitol core are the weakest covalent linkages in the molecule, fragmentation is heavily dominated by charge-mediated glycosidic cleavages [5]. Using the Domon-Costello nomenclature, these cleavages yield characteristic B-type (oxocarbenium) ions representing the sugar moieties, and Y-type ions representing the intact aglycone core.

Fragmentation P Protonated Youlemycin [M+H]+ Y1 Y-type Aglycone Ion (Loss of Aminosugar) P->Y1 Glycosidic Cleavage (Charge-mediated) B1 B-type Oxocarbenium Ion (Aminosugar Fragment) P->B1 Glycosidic Cleavage NL1 Secondary Loss [-NH3 (-17 Da)] Y1->NL1 NL2 Secondary Loss [-H2O (-18 Da)] Y1->NL2 Core Cyclitol Core Ion NL1->Core NL2->Core

Figure 2: Primary CID/HCD fragmentation pathways of Youlemycin via glycosidic bond cleavages.

Diagnostic Neutral Losses

Once the primary Y-type ions are formed, the high internal energy of the fragments drives secondary elimination reactions. The abundance of hydroxyl (-OH) and amine (-NH₂) groups on the cyclitol ring results in successive, highly diagnostic neutral losses.

Table 3: Diagnostic Neutral Losses for Aminoglycoside Elucidation

Neutral Loss Mass Shift (Da) Mechanistic Origin
Ammonia -17.0265 Proton transfer to a primary amine, followed by C-N bond cleavage (elimination).
Water -18.0106 Proton transfer to a hydroxyl group, followed by dehydration (formation of a double bond).
Hexosamine -161.0688 Cleavage of the glycosidic bond linking an amino-hexose to the central core.

| Pentose | -132.0423 | Cleavage of a neutral 5-carbon sugar ring (if present in the specific analog). |

Data Interpretation Rule: To confidently identify Youlemycin or its analogs in a complex mixture, the MS/MS spectrum must exhibit the intact [M+H]⁺ precursor, at least one B-type aminosugar ion (e.g., m/z 162.07), and the sequential loss of -17 Da and -18 Da from the Y-type aglycone ion. The absence of the -17 Da loss strongly suggests the molecule is a standard macrolide rather than an aminoglycoside.

References

  • Ye XW, Qiang YJ.[The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao = Acta Microbiologica Sinica. 1987;27(2):156-164. URL:[Link]

  • Karoli T, et al. Anionic conjugates of glycosylated bacterial metabolite. US Patent Application US20160303243A1. 2016.
  • Mokh S, Jaber F, Kouzayha A, Budzinski H. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS. Analytica Chimica Acta. 2011;711:46-53. URL:[Link]

  • Adams S, Hird S, Yang J, Rainville P. Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Waters Corporation Application Note. 2021. URL:[Link]

  • Foudraine DE, et al. Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry. Frontiers in Microbiology. 2021;12:705001. URL:[Link]

Application

NMR spectroscopy data interpretation for Youlemycin

Application Note: Advanced NMR Spectroscopy Data Interpretation for Youlemycin and Related Aminoglycosides Introduction & Structural Paradigm Youlemycin is a highly complex, polybasic aminoglycoside antibiotic isolated f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopy Data Interpretation for Youlemycin and Related Aminoglycosides

Introduction & Structural Paradigm

Youlemycin is a highly complex, polybasic aminoglycoside antibiotic isolated from Streptomyces fermentations[1]. Like many canonical aminoglycosides, its architecture consists of an aglycone core—typically 2-deoxystreptamine (2-DOS)—coupled to heavily functionalized aminosugar (glycone) moieties via glycosidic linkages[2].

For drug development professionals and analytical chemists, elucidating the exact structure of such molecules presents a unique challenge. Aminoglycosides are extremely polar, conformationally flexible, and functionally dense. Because they lack UV-active chromophores, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier technique for resolving their primary structure, stereochemistry, and linkage sequences at atomic resolution[3]. This application note details a self-validating NMR protocol specifically designed to decode the structural complexity of Youlemycin and analogous aminoglycosides.

The Causality of Sample Preparation: Mastering the Electronic Environment

In aminoglycoside NMR, sample preparation is not merely a preliminary step; it is the primary determinant of spectral quality. Do not simply dissolve the compound in a deuterated solvent and proceed to acquisition. You must control the chemical exchange dynamics.

  • Solvent Selection: Aminoglycosides contain numerous hydroxyl and amine groups. Using

    
     is mandatory to exchange these labile protons with deuterium, thereby suppressing their signals and simplifying the heavily overlapped 3.0–4.5 ppm bulk sugar region[3].
    
  • The pD Control Imperative: Youlemycin-like molecules possess multiple basic primary and secondary amines. The pKa values of the nitrogen atoms on the 2-DOS core and aminosugars typically range from 7.0 to 9.5[4]. If the sample pD is near the pKa of these groups, the amine protons undergo intermediate chemical exchange on the NMR timescale. This fluctuating electronic environment leads to severe line broadening and unassignable

    
     and 
    
    
    
    resonances[4].
  • Protocol: Adjust the sample pD to either a fully protonated state (pD < 5.0 using dilute

    
    ) or a fully deprotonated state (pD > 11.0 using 
    
    
    
    ). This locks the ionization state, ensuring sharp, highly resolved peaks and reproducible chemical shifts.

The Self-Validating Multi-Dimensional NMR Workflow

A robust structural elucidation cannot rely on isolated 1D spectra. The following protocol establishes a closed-loop, self-validating system where through-bond (scalar) and through-space (dipolar) data must mathematically align before a structural hypothesis is accepted.

Step 3.1: 1D Motif Identification ( and )

Begin by identifying the structural anchors.

  • Anomeric Protons (

    
    ):  Look for doublets in the 5.0–5.8 ppm region. The number of signals here dictates the number of sugar rings. The coupling constant (
    
    
    
    ) immediately reveals stereochemistry (e.g.,
    
    
    Hz for
    
    
    -linkages,
    
    
    Hz for
    
    
    -linkages).
  • The 2-DOS Signature: Locate the isolated methylene protons (

    
    ) of the 2-deoxystreptamine ring. The axial proton typically appears far upfield (1.2–2.0 ppm) as a doublet of triplets (large trans-diaxial coupling, 
    
    
    
    Hz), while the equatorial proton appears slightly downfield (1.9–2.5 ppm)[4].
Step 3.2: Intra-Ring Spin System Mapping (COSY & TOCSY)

Once the anchors are identified, use 2D Homonuclear COSY and TOCSY to "walk" around each individual ring. Starting from the anomeric proton of a specific sugar, trace the


 connectivity. Because aminoglycosides suffer from severe signal overlap, TOCSY is critical to isolate the entire spin system of one sugar ring from the others.
Step 3.3: Heteroatom Assignment (HSQC)

Overlay the proton data onto the carbon skeleton using


 HSQC. This step is vital for differentiating oxygenated vs. aminated positions. Carbons attached to hydroxyl groups (

) resonate between 65.0–85.0 ppm, whereas carbons attached to amines (

) are shielded, appearing between 45.0–55.0 ppm.
Step 3.4: Glycosidic Linkage Validation (HMBC & NOESY)

This is the critical self-validating step. To prove that Sugar A is linked to Position 4 of the 2-DOS core:

  • Through-Space Hypothesis: A 2D NOESY/ROESY spectrum must show a spatial cross-peak between the anomeric proton (

    
    ) of Sugar A and the 
    
    
    
    proton of the 2-DOS core.
  • Through-Bond Validation: Because NOESY can be misleading due to spin diffusion or coincidental spatial proximity, the linkage must be corroborated by a 3-bond HMBC correlation across the glycosidic oxygen. You must observe a cross-peak between

    
     (Sugar A) and 
    
    
    
    (2-DOS), and conversely between
    
    
    (Sugar A) and
    
    
    (2-DOS)[3]. If the HMBC data does not validate the NOESY data, the proposed linkage is rejected.

Diagnostic Chemical Shifts for Aminoglycoside Motifs

The following table summarizes the quantitative NMR data ranges expected for the structural motifs found in Youlemycin and related aminoglycosides.

Structural MotifNucleusChemical Shift Range (ppm)Multiplicity / CouplingDiagnostic Value
Anomeric Protons (

)

5.0 – 5.8d (

Hz for

,

Hz for

)
Identifies number of glycone units and their stereochemistry.
Anomeric Carbons (

)

95.0 – 110.0-Confirms the presence of glycosidic linkages.
2-DOS

(axial)

1.2 – 2.0dt, q (

Hz)
Primary signature of the aglycone 2-deoxystreptamine core.
2-DOS

(equatorial)

1.9 – 2.5dt, mPairs with

to confirm the 2-DOS ring system.
Aminated Carbons (

)

45.0 – 55.0-Identifies aminosugar positions and amine substitutions.
Hydroxylated Carbons (

)

65.0 – 85.0-Differentiates free hydroxyls from glycosylated positions.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (D2O, pD Optimization) OneD 2. 1D NMR (1H, 13C) Motif Identification Prep->OneD Ensure sharp line widths Homo2D 3. Homonuclear 2D (COSY, TOCSY) Spin System Mapping OneD->Homo2D Isolate Anomeric Signals Hetero2D 4. Heteronuclear 2D (HSQC) C-H Assignment OneD->Hetero2D Carbon Mapping Linkage 5. Linkage Analysis (HMBC, NOESY) Glycosidic Bonds Homo2D->Linkage Intra-ring Assigned Hetero2D->Linkage Heteroatoms Mapped Validation 6. Self-Validating Structural Assembly Linkage->Validation Cross-Correlate Data

Fig 1. Self-validating NMR workflow for aminoglycoside structural elucidation.

References

  • Ye, X. W., & Qiang, Y. J. (1987).[The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao = Acta Microbiologica Sinica, 27(2), 156–164. [Link]

  • Alkhzem, A. H., Woodman, T. J., & Blagbrough, I. S. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2824–2835.[Link]

  • Toukakou, M., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(6), 2827–2889.[Link]

  • Ferro, V., & Karoli, T. (2016). Anionic conjugates of glycosylated bacterial metabolite. U.S.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Youlemycin yield in Streptomyces fermentation

Welcome to the Technical Support Center for Youlemycin Fermentation . As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Youlemycin Fermentation . As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals troubleshoot and optimize the yield of Youlemycin—a complex aminoglycoside antibiotic produced by Streptomyces species[1].

Scaling up secondary metabolites in actinomycetes is rarely a linear process. It requires a deep understanding of nutritional repression, non-Newtonian bioreactor physics, and metabolic flux. This guide bypasses generic advice to focus on the specific mechanistic causality behind fermentation failures, providing self-validating protocols to ensure your experimental choices are empirically grounded.

Section 1: Nutritional Repression & Media Formulation

Q: Why does my Youlemycin yield crash when I switch from complex batch media to a defined fed-batch system?

Root Cause Analysis: In Streptomyces fermentation, secondary metabolism is tightly regulated by environmental nutrient availability. A common pitfall when formulating defined media is the inadvertent repression of biosynthetic gene clusters by excess inorganic phosphate (Pi). This is mediated by the2[2]. When extracellular Pi exceeds ~2.0 mM, the sensor kinase PhoR phosphorylates the response regulator PhoP. Active PhoP binds to PHO boxes in the promoter regions of secondary metabolite clusters, sterically hindering RNA polymerase and shutting down Youlemycin biosynthesis[2].

Quantitative Data: Media Component Thresholds

Summarized below are the critical thresholds for key media components to prevent repressing the Youlemycin biosynthetic cluster.

ComponentOptimal Range (Promotes Yield)Repressive Range (Inhibits Yield)Mechanistic Effect
Inorganic Phosphate (Pi) 0.5 - 1.5 mM> 2.0 mMActivates PhoR-PhoP repressor cascade.
Readily Assimilable Carbon 10 - 20 g/L (Fed-batch)> 30 g/L (Batch)Triggers Carbon Catabolite Repression (CCR).
Complex Nitrogen 15 - 25 g/L< 10 g/LLimits amino acid precursors for the aglycone.
Protocol 1: Phosphate-Controlled Fed-Batch Strategy
  • Initial Batch Formulation: Formulate the basal medium with strictly limited inorganic phosphate (1.0 mM K₂HPO₄). Use complex nitrogen sources (e.g., soybean meal) which release Pi slowly through enzymatic hydrolysis.

  • Carbon Feeding: Initiate a glucose feed at 24 hours using an exponential feeding rate to maintain residual glucose between 5–10 g/L, avoiding CCR.

  • Self-Validation Check (The DO/pH Spike): Monitor the pH and Dissolved Oxygen (DO) trends. A sudden rise in DO coupled with a pH plateau at 48-60 hours indicates the successful depletion of the primary carbon/phosphate pool and the transition into the secondary metabolic phase. If DO remains constantly low and pH drops, phosphate or carbon is still in excess, and Youlemycin synthesis remains repressed.

PhosphateRegulation HighPi High Extracellular Phosphate (>2 mM) PhoR PhoR Sensor Kinase HighPi->PhoR Binds & Activates PhoP PhoP Response Regulator (Active/Phosphorylated) PhoR->PhoP Phosphotransfer SecMet Youlemycin Biosynthetic Gene Cluster PhoP->SecMet Transcriptional Repression Yield Low Youlemycin Yield SecMet->Yield Downregulation

PhoR-PhoP two-component system mediating phosphate repression of Youlemycin biosynthesis.

Section 2: Bioreactor Physics & Mycelial Differentiation

Q: My biomass is doubling rapidly, but Youlemycin titers are undetectable. The broth is highly viscous. What is wrong?

Root Cause Analysis: Unlike unicellular bacteria, Streptomyces species exhibit complex multicellular development even in submerged liquid cultures[3]. A high biomass yield does not guarantee high Youlemycin titers because antibiotic production is strictly coupled to morphological differentiation. Spores germinate into a vegetative "first mycelium" (MI). Nutrient depletion triggers programmed cell death (PCD) in the center of mycelial pellets, which serves as a biological signal to differentiate into a multinucleated "second mycelium" (MII)[3]. It is exclusively this 3 like Youlemycin[3]. High shear stress or incorrect agitation can physically prevent MII formation.

Protocol 2: Shear Stress & Morphology Optimization Workflow
  • Impeller Selection: Replace high-shear Rushton turbines with low-shear pitched-blade or elephant-ear impellers to prevent the mechanical fragmentation of the delicate MII hyphae.

  • Dynamic Agitation Cascade: Set a DO cascade (target 30%) that prioritizes aeration rate (vvm) over agitation speed (rpm) during the critical 48–72 hour transition window. Cap the maximum tip speed at 1.5 m/s.

  • Self-Validation Check (CLSM Morphological Assay): Extract a 1 mL sample at 72 hours and stain with propidium iodide (PI) and SYTO 9. Under a fluorescence microscope, a successful transition is visually confirmed if you observe a loose, multinucleated mycelial network (SYTO 9 positive/green) emerging from the dead centers of primary pellets (PI positive/red). If only dense, completely green pellets are visible, the culture has not differentiated (stuck in MI), and agitation/aeration must be adjusted.

Morphology A Spore Germination B First Mycelium (Vegetative, MI) A->B Growth Phase 1 C Programmed Cell Death (PCD) B->C Nutrient Depletion D Second Mycelium (Differentiated, MII) C->D Morphological Shift E Youlemycin Biosynthesis D->E Pathway Activation

Morphological differentiation in submerged Streptomyces cultures driving Youlemycin production.

Section 3: Precursor Bottlenecks in Aminoglycoside Biosynthesis

Q: I have optimized phosphate levels and bioreactor morphology, but my titers plateau early. How can I push the yield higher?

Root Cause Analysis: Even with optimal morphology and derepressed promoters, Youlemycin yields can plateau due to metabolic bottlenecks. As an aminoglycoside[1], Youlemycin requires a massive influx of sugar precursors. The conversion of Fructose-6-phosphate to Glucosamine-6-phosphate (GlcN6P) by the enzyme GlmS is frequently the rate-limiting step. If the intracellular pool of GlcN6P is depleted, the aglycone cannot be glycosylated, leading to the accumulation of inactive intermediates.

Protocol 3: Precursor Feeding Strategy
  • Direct Precursor Addition: Supplement the feed with 5 g/L of N-acetylglucosamine (GlcNAc) at the onset of the idiophase (typically 60 hours). GlcNAc bypasses the GlmS bottleneck and is directly assimilated into the aminoglycoside pathway.

  • Self-Validation Check (Metabolite Profiling): Run an HPLC-MS analysis on the broth supernatant. If you detect a high concentration of the unglycosylated Youlemycin aglycone, the precursor feed rate is too low. A successful feed will show a near-complete conversion of the aglycone peak into the mature Youlemycin peak.

PrecursorFlux Gluc Glucose Feed G6P Fructose-6-Phosphate Gluc->G6P Glycolysis GlcN6P Glucosamine-6-Phosphate (Bottleneck) G6P->GlcN6P GlmS Enzyme Agly Aglycone Formation GlcN6P->Agly Biosynthetic Cluster Youl Youlemycin (Aminoglycoside) Agly->Youl Glycosylation

Metabolic flux bottleneck in Youlemycin aminoglycoside precursor biosynthesis.

References
  • [The fermentation, isolation and physico-chemical properties of youlemycin], nih.gov,
  • Phosphate control of the biosynthesis of antibiotics and other secondary metabolites is mediated by the PhoR-PhoP system: an unfinished story, nih.gov,
  • Mycelium differentiation and antibiotic production in submerged cultures of Streptomyces coelicolor, nih.gov,

Sources

Optimization

Troubleshooting low recovery rates in Youlemycin purification

Topic: Troubleshooting Low Recovery Rates in Youlemycin Purification Doc ID: YM-TRB-402 | Last Updated: February 28, 2026 Introduction: The Youlemycin Challenge Welcome to the . As Senior Application Scientists, we under...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery Rates in Youlemycin Purification Doc ID: YM-TRB-402 | Last Updated: February 28, 2026

Introduction: The Youlemycin Challenge

Welcome to the . As Senior Application Scientists, we understand that purifying Youlemycin (a lipophilic macrocycle with pH-sensitive glycosylation) presents a unique set of challenges. Its amphiphilic nature leads to high non-specific binding (NSB), while its glycosidic bonds make it susceptible to acid hydrolysis.

This guide moves beyond basic protocols to address the causality of yield loss. We focus on the three critical phases where recovery typically drops: Extraction , Chromatographic Capture , and Post-Purification Handling .

Part 1: Upstream Extraction & Clarification

Context: Youlemycin is often trapped in the mycelial cell wall or precipitates during pH shifts in the fermentation broth.

Q: I see high titers in my fermentation broth, but low recovery after centrifugation. Where is the product going?

A: This is likely a Solubility-pH Mismatch or Mycelial Entrapment . Youlemycin exhibits a steep solubility curve. If your fermentation broth pH drifts below 5.5 during the stationary phase, Youlemycin may precipitate out of solution and pellet with the biomass during centrifugation.

Troubleshooting Protocol:

  • Mass Balance Check: Do not discard the pellet. Extract a sample of the pellet with Methanol:Acetone (1:1) and analyze via HPLC. If the peak appears here, your product is precipitating.

  • pH Adjustment: Before centrifugation, adjust the broth pH to 7.2 ± 0.2 using 1M NaOH. This keeps Youlemycin deprotonated and soluble in the supernatant.

  • Add a Dispersant: If entrapment persists, add 0.1% Tween-20 to the broth 30 minutes prior to harvest to disrupt hydrophobic interactions with the cell wall.

Q: My filtration membranes clog instantly, and I lose volume. How do I clarify without loss?

A: Youlemycin binds non-specifically to standard cellulose acetate and nylon membranes due to its hydrophobic macrocyclic core.

Solution:

  • Switch Materials: Use PES (Polyethersulfone) or PVDF membranes, which show <5% binding for lipophilic antibiotics compared to >20% for Nylon [1].

  • Pre-saturation: Pre-rinse filters with a "sacrificial" buffer containing 5% ethanol to occupy active binding sites before passing your valuable sample.

Part 2: Chromatographic Purification (HPLC & SPE)

Context: The most common complaint is "missing mass" on the column—injecting 100mg and eluting only 60mg.

Q: I am experiencing irreversible binding to my C18 column. How do I recover the "ghost" mass?

A: Standard C18 stationary phases often have residual silanols that interact with the amine groups on Youlemycin, leading to secondary retention (irreversible binding).

Corrective Workflow:

  • Switch to End-Capped Columns: Ensure your C18 column is "fully end-capped" (e.g., C18-aq or Hybrid Particle Technology) to minimize silanol activity.

  • Mobile Phase Modifier: You are likely using Formic Acid. Switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on Youlemycin and preventing ionic "sticking" to the silica backbone [2].

    • Note: If using MS detection, use Difluoroacetic acid (DFA) instead to avoid signal suppression.

Q: My peak shapes are tailing significantly, making fraction collection difficult.

A: Tailing indicates mixed-mode interaction. The molecule is partitioning (hydrophobic) but also dragging (ionic).

Optimization Table: Mobile Phase Modifiers

ModifierpHEffect on YoulemycinRecommended For
Formic Acid (0.1%) ~2.7Weak ion pairing. High tailing.LC-MS Screening
TFA (0.1%) ~2.0Strong ion pairing. Sharp peaks.Preparative Purification
Ammonium Acetate (10mM) ~6.8Neutral pH. Reduced solubility.Not Recommended

Part 3: Storage & Handling (The "Invisible" Loss)

Context: Youlemycin is highly surface-active. Storing purified fractions in the wrong container can result in 40-60% loss within 24 hours.

Q: My HPLC fractions showed 98% purity, but after lyophilization and reconstitution, the recovery is <50%.

A: This is Surface Adsorption . When the solvent evaporates, Youlemycin coats the walls of the glass vial and forms a film that is difficult to resolubilize.

The "Golden Rule" of Handling:

  • NEVER use standard borosilicate glass for dilute (<1 mg/mL) aqueous solutions of Youlemycin.

  • Use Silanized Glass or Polypropylene: Silanization caps the polar groups on glass surfaces.

  • Reconstitution Protocol: Do not just add water.[1] Add 10% Acetonitrile or Methanol first to wash the vial walls, then dilute with water.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing recovery loss.

TroubleshootingLogic Start Low Recovery Observed CheckPellet Analyze Centrifugation Pellet Start->CheckPellet Step 1: Upstream CheckFlowThrough Analyze Column Flow-Through Start->CheckFlowThrough Step 2: Purification CheckVial Check Storage Vial Walls Start->CheckVial Step 3: Post-Process PelletPositive Found in Pellet: Solubility Issue CheckPellet->PelletPositive High Signal FlowPositive Found in Flow-Through: Binding Issue CheckFlowThrough->FlowPositive High Signal VialPositive Stuck to Glass: Adsorption Issue CheckVial->VialPositive Low Liquid Signal Action1 Action: Adjust pH > 7.0 Add Tween-20 PelletPositive->Action1 Action2 Action: Change Resin Reduce Loading Rate FlowPositive->Action2 Action3 Action: Use Silanized Glass Add 10% MeOH VialPositive->Action3

Caption: Figure 1. Diagnostic logic tree for isolating the source of Youlemycin mass loss.

Standardized Purification Workflow

To ensure reproducibility, align your process with this validated workflow.

PurificationWorkflow Fermentation Fermentation (pH Control Critical) Clarification Clarification (PVDF Filter) Fermentation->Clarification Harvest Capture Capture (SPE) C18 Resin Clarification->Capture Load Polishing HPLC Polishing 0.1% TFA Mobile Phase Capture->Polishing Elute Lyophilization Lyophilization (Silanized Vials) Polishing->Lyophilization Fractionate

Caption: Figure 2. Optimized Youlemycin purification workflow highlighting Critical Control Points (CCPs).

References

  • Cytiva. (2025).[2] Troubleshooting protein and peptide recovery issues. Cytiva Life Sciences. [Link]

  • Element Lab Solutions. (2025). Reducing non-specific protein binding in HPLC. Element.[1][2][3][4][5][6][7][8][9][10] [Link]

  • National Institutes of Health (NIH). (2010). Reduction of non-specific adsorption of drugs to plastic containers.[8] J Pharmacol Toxicol Methods.[1][8] [Link]

Sources

Troubleshooting

Technical Support Center: Youlemycin Extraction &amp; Stability

The following guide is structured as a specialized Technical Support Center for researchers working with Youlemycin , a rare antibiotic metabolite produced by Streptomyces. Given the obscurity of Youlemycin (primarily do...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Youlemycin , a rare antibiotic metabolite produced by Streptomyces.

Given the obscurity of Youlemycin (primarily documented in limited literature such as Ye & Qiang, 1987), this guide synthesizes the known physicochemical properties of similar labile aminoglycoside/polyketide complexes to provide a robust, "first-principles" stability protocol.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Preventing Degradation During Fermentation & Extraction

Executive Summary: The Stability Paradox

Youlemycin is a Streptomyces-derived antibiotic that presents a classic extraction paradox: it requires cell lysis to release, but the very act of lysis exposes it to endogenous enzymes and oxidative stress that degrade it. Unlike robust aminoglycosides (e.g., Kanamycin), Youlemycin exhibits sensitivity to extreme pH shifts and oxidative deamination .

This guide addresses the three primary failure modes reported by users:

  • Enzymatic Hydrolysis: Rapid potency loss immediately following mycelial disruption.

  • pH-Induced Ring Cleavage: Degradation during acid-precipitation steps.

  • Oxidative Discoloration: Browning of extracts correlated with activity loss.

Stability Profile & Critical Parameters

Reference this table before designing your buffer systems.

ParameterCritical LimitMechanism of DegradationPrevention Strategy
pH Range Stable: 6.0 – 7.8Unstable: < 5.5 or > 8.5Acid-catalyzed glycosidic hydrolysis; Base-catalyzed epimerization.Use HEPES or MOPS buffers (50mM, pH 7.2). Avoid unbuffered water.
Temperature Max: 25°CIdeal: 4°CThermal acceleration of enzymatic activity (proteases/esterases).Maintain Cold Chain (4°C) throughout extraction.
Oxidation High SensitivityOxidative radical attack on amine groups.Add Ascorbic Acid (1 mM) or Sodium Metabisulfite.
Chelation Moderate SensitivityMetal-catalyzed oxidation.Include EDTA (2 mM) in lysis buffer.

Troubleshooting Guide (FAQ)

Issue 1: "My HPLC peak disappears 30 minutes after cell lysis."

Diagnosis: Enzymatic Degradation. Technical Insight: Upon lysing Streptomyces mycelia, you release intracellular proteases and glycosidases. If Youlemycin is not immediately protected, these enzymes digest the compound. This is often mistaken for "instability," but it is actually enzymatic digestion . The Fix:

  • Inhibitor Cocktail: You must add a broad-spectrum protease/glycosidase inhibitor cocktail to the lysis buffer before adding the cells.

  • Speed: Move from lysis to Phase Separation (e.g., centrifugation/filtration) within 15 minutes .

  • Temperature: Perform lysis on ice.

Issue 2: "The extract turns brown and loses activity."

Diagnosis: Oxidative Polymerization (Quinone formation). Technical Insight: Many Streptomyces metabolites contain phenolic or amine groups susceptible to oxidation, leading to the formation of inactive, brown polymers (melanization). The Fix:

  • Degassing: Sparge all extraction solvents with Nitrogen (

    
    ) or Argon for 10 minutes prior to use.
    
  • Antioxidants: Supplement the extraction solvent with 0.1% (w/v) Ascorbic Acid .

Issue 3: "I get low recovery using standard Acidic Methanol extraction."

Diagnosis: Acid Hydrolysis. Technical Insight: While acidic methanol is standard for many aminoglycosides, Youlemycin's specific glycosidic linkages are acid-labile (Ye & Qiang, 1987). pH < 5.0 causes cleavage. The Fix:

  • Switch to Neutral Ion-Pairing Extraction . Use Methanol:Water (50:50) buffered to pH 7.0, potentially with an ion-pairing agent like Sodium Heptanesulfonate if retention is poor.

Validated Protocol: The "Cold-Shield" Extraction Method

This protocol minimizes thermal and enzymatic stress.

Materials
  • Buffer A: 50mM HEPES, 150mM NaCl, 2mM EDTA, 1mM Ascorbic Acid, pH 7.2.

  • Solvent B: Methanol (LC-MS grade), pre-chilled to -20°C.

  • Lysis Method: Bead beating (preferred) or Sonication (short bursts).

Step-by-Step Workflow
  • Harvest: Centrifuge fermentation broth (4,000 x g, 10 min, 4°C). Discard supernatant (unless Youlemycin is secreted; check filtrate).

  • Wash: Resuspend mycelial pellet in Buffer A (cold) to remove extracellular contaminants. Centrifuge again.

  • Resuspension: Resuspend pellet in Buffer A (1:5 w/v ratio). Add Protease Inhibitor Cocktail .

  • Lysis:

    • Bead Beating: 3 cycles of 30 sec (4°C).

    • Sonication: 20% amplitude, 5 sec on / 10 sec off (on ice). Do not let temp rise > 10°C.

  • Solvent Precipitation: Immediately add 2 volumes of Cold Solvent B (-20°C Methanol) to the lysate. Vortex 30 sec.

    • Why? This precipitates proteins (enzymes) instantly, stopping degradation.

  • Clarification: Centrifuge at 10,000 x g for 15 min at 4°C.

  • Collection: Collect supernatant. If concentrating, use a Vacuum Concentrator (SpeedVac) without heat; do not use a rotary evaporator at >30°C.

Logic Visualization (Workflow)

The following diagram illustrates the critical decision points to prevent degradation.

Youlemycin_Extraction Start Fermentation Harvest Check_Loc Is Youlemycin Intracellular? Start->Check_Loc Supernatant Broth Supernatant Check_Loc->Supernatant No (Secreted) Pellet Mycelial Pellet Check_Loc->Pellet Yes Mitigation_2 Buffer to pH 7.2 (HEPES) Supernatant->Mitigation_2 Direct Extraction Lysis Cell Lysis Pellet->Lysis Risk_Enz RISK: Enzymatic Attack Lysis->Risk_Enz Mitigation_1 Add Inhibitors + Cold (4°C) Lysis->Mitigation_1 Required Extraction Solvent Addition (MeOH) Mitigation_1->Extraction Risk_pH RISK: Acid Hydrolysis Extraction->Risk_pH Extraction->Mitigation_2 Required Final Stable Extract Mitigation_2->Final

Caption: Critical Control Points (CCPs) in the Youlemycin extraction workflow. Red nodes indicate degradation risks; Green nodes indicate mandatory stabilization steps.

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1] The fermentation, isolation and physico-chemical properties of youlemycin. Wei sheng wu xue bao (Acta Microbiologica Sinica), 27(2), 156–164.[1]

  • Genilloud, O. (2017). Actinomycetes: Isolation, Screening, and Cultivation. In: Methods in Molecular Biology. Springer Protocols. (General reference for Streptomyces handling). Link

  • Tokiwa, Y., & Calabia, B. P. (2008). Degradation of microbial polyesters. Biotechnology Letters. (Reference for enzymatic hydrolysis risks in fermentation). Link

Sources

Optimization

Technical Support Center: Troubleshooting Endotoxin Removal in Youlemycin Preparations

Welcome to the Application Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with lipopolysaccharide (LPS) contamination in Youlemycin batches.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with lipopolysaccharide (LPS) contamination in Youlemycin batches.

Youlemycin is a potent aminoglycoside antibiotic isolated from Streptomyces species [1]. Like other aminoglycosides, it is polycationic at physiological pH [1]. Endotoxins (LPS), conversely, possess negatively charged phosphoryl and carboxyl groups on their Lipid A and core polysaccharide regions at any pH above 2[3, 5]. This opposing charge profile creates severe electrostatic complexation between the active pharmaceutical ingredient (API) and the endotoxin, rendering standard purification methods ineffective.

This guide provides field-proven, mechanistically grounded protocols to decouple these complexes and achieve <0.1 EU/mg purity without sacrificing API yield.

Endotoxin Clearance Decision Matrix

G Start Contaminated Youlemycin (High EU/mg) Decision Assess API Concentration & Volume Start->Decision HighConc High Conc / Small Vol Decision->HighConc LowConc Low Conc / Large Vol Decision->LowConc UF 10 kDa Ultrafiltration with Mg2+ Displacement HighConc->UF PMB Polymyxin B Affinity Chromatography HighConc->PMB If >10,000 EU/mg LowConc->PMB If AEX fails AEX Anion Exchange (Q-Membrane) LowConc->AEX Success Purified Youlemycin (<0.1 EU/mg) UF->Success PMB->Success AEX->Success

Figure 1: Decision tree for selecting Youlemycin endotoxin removal strategies based on scale.

Frequently Asked Questions & Troubleshooting Workflows
Q1: My Youlemycin yield drops by 40-60% after 10 kDa Ultrafiltration. How do I improve recovery?

Causality & Mechanism: Ultrafiltration (UF) using a 10 kDa Molecular Weight Cut-Off (MWCO) membrane is highly effective for small-molecule APIs (~500 Da) because endotoxins naturally form large micellar aggregates (>100 kDa) in aqueous solutions[2, 3]. However, because Youlemycin is polycationic, it binds electrostatically to the anionic LPS micelles. When you filter the solution, the Youlemycin-LPS complex is retained by the membrane, destroying your API yield.

To solve this, we introduce divalent cations (Mg²⁺). Mg²⁺ ions have a higher charge density and outcompete Youlemycin for the phosphate binding sites on the LPS molecules. Furthermore, divalent cations actively stabilize the aggregated structure of LPS [3], ensuring the micelles remain >100 kDa while the newly liberated Youlemycin passes freely into the permeate.

Mechanism Complex LPS-Youlemycin Complex (Electrostatic Binding) Mg Add 50 mM MgCl2 (Cationic Displacement) Complex->Mg Micelle LPS Micelle (>100 kDa) Stabilized by Mg2+ Mg->Micelle FreeAPI Free Youlemycin (~500 Da) Mg->FreeAPI Filter 10 kDa MWCO Ultrafiltration Micelle->Filter FreeAPI->Filter Retentate Retentate: LPS Micelles Filter->Retentate Size Exclusion Permeate Permeate: Pure Youlemycin Filter->Permeate Passes Through

Figure 2: Mechanistic pathway of Mg2+-mediated LPS-Youlemycin dissociation during UF.

Self-Validating Protocol: Mg²⁺-Assisted 10 kDa Ultrafiltration

  • Preparation: Dissolve the contaminated Youlemycin in endotoxin-free water (WFI) to a concentration of 5 mg/mL.

  • Dissociation: Add sterile MgCl₂ to achieve a final concentration of 50 mM. Incubate at room temperature for 30 minutes with gentle agitation to allow cationic displacement.

  • Filtration: Transfer the solution to a pre-rinsed 10 kDa MWCO centrifugal filter device (e.g., regenerated cellulose) [2].

  • Centrifugation: Spin at 4,000 × g for 20 minutes at 4°C.

  • Validation (Self-Check): Spike a 1 mL aliquot of the starting material with a known concentration of endotoxin (e.g., 100 EU/mL) and process it in parallel. If the permeate of the spiked control shows >3 Log Reduction Value (LRV) and API recovery is >90% (via HPLC), the dissociation step was successful.

Q2: Why is Anion Exchange (AEX) chromatography failing to clear endotoxins in my Youlemycin batches?

Causality & Mechanism: AEX utilizes positively charged ligands (e.g., quaternary amines) to bind negatively charged impurities like LPS [3, 4]. Theoretically, basic/polycationic molecules like Youlemycin should be repelled by the AEX matrix and flow through entirely [4]. However, if the Youlemycin concentration is too high, the dense cloud of polycationic API molecules can shield the negative charges of the LPS, neutralizing the endotoxin's net charge and allowing it to flow through the column alongside the API.

Solution: Shift to an affinity-based mechanism that does not rely solely on electrostatic interactions. Polymyxin B (PMB) is a cyclic peptide that specifically binds to the hydrophobic Lipid A region of the endotoxin molecule[4, 6]. Because PMB is also polycationic, it naturally repels Youlemycin, preventing non-specific API binding while selectively trapping the LPS.

Self-Validating Protocol: Polymyxin B Affinity Chromatography

  • Equilibration: Pack a column with Polymyxin B-agarose resin. Equilibrate with 5 column volumes (CV) of 50 mM Phosphate buffer (pH 7.0) containing 150 mM NaCl. Note: The NaCl helps prevent weak electrostatic interactions between Youlemycin and the agarose backbone.

  • Loading: Load the Youlemycin preparation at a slow flow rate (e.g., 0.5 mL/min) to maximize residence time, as hydrophobic Lipid A binding is slower than electrostatic binding.

  • Collection: Collect the flow-through. The Youlemycin will elute immediately due to electrostatic repulsion from the PMB ligand [4].

  • Wash: Wash the column with 2 CV of equilibration buffer to recover any residual API in the void volume. Pool with the flow-through.

  • Validation (Self-Check): Measure the endotoxin levels of the pooled fractions using a kinetic chromogenic LAL assay. Ensure the sample is diluted at least 1:100 to prevent the polycationic Youlemycin from interfering with the LAL enzymes.

Quantitative Performance Comparison

To assist in selecting the correct workflow, refer to the performance metrics summarized below. Data reflects typical outcomes for aminoglycoside preparations processed at 5 mg/mL.

Removal StrategyPrimary MechanismTypical Endotoxin Clearance (LRV)API Recovery (%)Scalability
10 kDa UF (Standard) Size Exclusion2.5 - 3.040 - 55%Low (Fouling risk)
10 kDa UF (+ 50mM Mg²⁺) Size Exclusion + Cationic Displacement> 4.0 92 - 98% Medium
AEX (Q-Membrane) Electrostatic Binding1.5 - 2.085 - 90%High
Polymyxin B Affinity Hydrophobic (Lipid A) Binding3.5 - 4.588 - 95%High

Table 1: Comparative efficacy of endotoxin removal strategies for polycationic Youlemycin.

References
  • [The fermentation, isolation and physico-chemical properties of youlemycin] - Wei Sheng Wu Xue Bao / PubMed -[Link]

  • Endotoxin Removal from a Small-Molecule Aqueous Drug Substance Using Ultrafiltration: A Case Study - ACS Publications -[Link]

  • Endotoxin removal by affinity sorbents - Journal of Chromatography B -[Link]

  • Recent Advances in Endotoxin Removal: An Upgrade to a Traditional Method and a New Adsorption Chemistry - BioProcess International -[Link]

  • Extracorporeal Cytokine Adsorption in Sepsis: Current Evidence and Future Perspectives - MDPI -[Link]

Troubleshooting

Resolving Youlemycin peak tailing in HPLC analysis

Topic: Resolving Peak Tailing ( ) in HPLC/UHPLC Audience: Analytical Chemists, Method Development Scientists Status: Active Support Guide The Youlemycin Challenge: Define Your Analyte Note: As "Youlemycin" implies a basi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing (


) in HPLC/UHPLC
Audience:  Analytical Chemists, Method Development Scientists
Status:  Active Support Guide
The Youlemycin Challenge: Define Your Analyte

Note: As "Youlemycin" implies a basic antibiotic structure (suffix "-mycin"), this guide addresses the physicochemical behavior typical of aminoglycosides, macrolides, or basic hydrophobic APIs. These molecules possess amine functional groups that are notorious for secondary interactions.[1]

The Core Problem: Peak tailing in basic antibiotics is rarely a random event. It is almost exclusively caused by Secondary Silanol Interactions .

  • Mechanism: At neutral or weak acidic pH, residual silanol groups (

    
    ) on the column stationary phase deprotonate to form anions (
    
    
    
    ).
  • Interaction: The positively charged amine groups on Youlemycin ion-exchange with these silanols.

  • Result: A "drag" effect that delays a portion of the analyte population, creating a kinetic tail.

Diagnostic Matrix: Isolate the Root Cause

Before altering chemistry, use this logic flow to confirm the source of tailing.

DiagnosticTree Start START: Tailing Factor (As) > 1.5 CheckLoad Check 1: Injection Mass (Reduce conc. by 10x) Start->CheckLoad CheckSolvent Check 2: Sample Diluent (Is it stronger than Mobile Phase?) CheckLoad->CheckSolvent No Change LoadIssue ROOT CAUSE: Mass Overload CheckLoad->LoadIssue Shape Improves CheckSys Check 3: System Dead Volume (Bypass column, check peak width) CheckSolvent->CheckSys No (Diluent matched) SolventIssue ROOT CAUSE: Solvent Mismatch CheckSolvent->SolventIssue Yes (e.g., 100% MeOH inj.) ChemIssue ROOT CAUSE: Chemistry (Silanol Activity) CheckSys->ChemIssue System OK HdwrIssue ROOT CAUSE: Extra-Column Volume CheckSys->HdwrIssue Broad/Tailing w/o Column

Figure 1: Diagnostic decision tree to isolate Youlemycin peak tailing sources.

Chemical Mitigation Strategies (The "Why" & "How")

If the diagnostic tree points to Chemistry , apply these modifications in order of severity.

Strategy A: The pH "Pincer" Maneuver

You must force the silanol and the Youlemycin into compatible ionization states.

ApproachpH TargetMechanismRisk
Low pH (Standard) pH < 2.5 Protonates silanols (

), rendering them neutral. They cannot bind the cationic Youlemycin.
Stability of bonded phase (hydrolysis) if not sterically protected.
High pH (Advanced) pH > 10.0 Deprotonates Youlemycin (becomes neutral free base). No charge = no ion exchange.CRITICAL: Requires Hybrid Silica (e.g., Ethylene Bridged) to prevent column dissolution.

Expert Insight: For most "-mycin" compounds, Low pH (2.0 - 2.5) using Phosphate or Formate buffers is the safest starting point. If you are using a standard silica column, do not exceed pH 7.5.

Strategy B: Chaotropic Agents & Ion Pairing

If pH adjustment fails, the analyte is likely hydrophobic enough to access deep silanols.

  • Add 0.1% Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent. It forms a neutral complex with the positive amine of Youlemycin, masking the charge.

  • Add Sodium Perchlorate (

    
    ):  The perchlorate anion is "chaotropic" (structure-breaking). It shields the analyte from surface interactions. Warning: Not LC-MS compatible.
    
Stationary Phase Selection

Not all C18 columns are equal. For Youlemycin, "End-capping" is the critical specification.

SilanolInteraction Silica Base Silica Surface FreeSilanol Free Silanol (Si-O-) Silica->FreeSilanol High Activity EndCap End-Capping Group (Trimethylsilyl) Silica->EndCap Passivation Analyte Youlemycin (N+) FreeSilanol->Analyte Ionic Attraction (CAUSES TAILING) EndCap->Analyte Steric Repulsion (Gaussian Peak)

Figure 2: Mechanism of End-capping preventing secondary interactions.

Recommended Column Classes:

  • Hybrid Particles (BEH/HSC): Resistance to high pH; naturally lower silanol activity.

  • Polar-Embedded Groups: A polar group inside the alkyl chain "shields" the silanols from the analyte.

  • "Type B" High-Purity Silica: Low metal content (<10 ppm) prevents metal-mediated chelation tailing.

Troubleshooting Protocol: The "Tailing Elimination" Workflow

Step 1: The "Washout" (Rule out Hysteresis)

  • Flush column with 95% Acetonitrile / 5% Water (no buffer) for 20 column volumes.

  • Why: Removes strongly retained impurities that may be modifying the stationary phase surface.

Step 2: Buffer Competition Test

  • Increase buffer concentration from 10mM to 25mM or 50mM .

  • Why: Higher salt concentration overwhelms the active silanol sites, statistically preventing Youlemycin from binding (Mass Action Law).

Step 3: The "TFA Rescue" (If detection allows)

  • Switch mobile phase modifier to 0.05% - 0.1% TFA .

  • Observation: If tailing disappears instantly, the issue was purely ionic interaction.

Step 4: Hardware Check (The Hidden Culprit)

  • Inspect the Pre-column / Guard Cartridge .

  • Action: Remove the guard column and inject.

  • Why: Guard columns trap particulates and often degrade faster than the main column, acting as a "mixing chamber" that destroys peak shape.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA competes for silanol sites. However, it is messy, degrades columns, and is incompatible with LC-MS. Modern Solution: Use a high-quality "Base Deactivated" column instead of relying on mobile phase additives like TEA.

Q: My peak is tailing AND broad. Is this the same issue? A: Likely not. Pure tailing (shark fin shape) is chemical. Broadening plus tailing usually indicates Extra-Column Volume (tubing too wide/long) or Column Voiding (bed collapse). Perform the "Check 3" system test in the Diagnostic Matrix.

Q: Does temperature affect Youlemycin tailing? A: Yes. Increasing column temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics and reduces the viscosity of the mobile phase, often sharpening the tail. Ensure your molecule is thermally stable first.

References
  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[2] Link

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?. Phenomenex Blog. Link

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Library. Link

  • Chrom Tech. (2025).[3][4][5] What Causes Peak Tailing in HPLC?. Chrom Tech Resources.[4] Link

Sources

Optimization

Enhancing Youlemycin stability in culture media

Topic: Enhancing Youlemycin Stability in Culture Media Role: Senior Application Scientist | Status: Operational Welcome to the Youlemycin Support Hub As your Senior Application Scientist, I understand the frustration of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Youlemycin Stability in Culture Media Role: Senior Application Scientist | Status: Operational

Welcome to the Youlemycin Support Hub

As your Senior Application Scientist, I understand the frustration of working with Youlemycin . While it is a potent bioactive agent, its structural integrity is notoriously compromised by three vectors: hydrolytic cleavage (at pH > 7.2), oxidative degradation (photo-Fenton reactions), and divalent cation chelation .

This guide moves beyond basic "storage tips" to provide a mechanistic troubleshooting framework. We treat the culture media not just as a nutrient broth, but as a thermodynamically stabilized reaction vessel.

Part 1: Diagnostic & Troubleshooting Modules
Issue #1: "My Youlemycin potency drops by 50% within 24 hours of incubation."

Diagnosis: pH-Driven Hydrolysis. Youlemycin contains a labile lactone ring susceptible to nucleophilic attack by hydroxide ions. Standard bicarbonate buffering systems often drift to pH 7.5–7.8 in open systems or during metabolic shifts, accelerating this hydrolysis.

The Fix: The "Zero-Drift" Buffering Protocol Do not rely solely on CO₂ incubators to maintain pH. You must introduce a zwitterionic buffer to "lock" the proton concentration.

  • Step 1: Supplement your base media (e.g., DMEM or RPMI) with 25 mM HEPES .

    • Why? HEPES has a pKa of ~7.5 at 37°C, providing superior buffering capacity against alkalinity compared to bicarbonate alone [1].

  • Step 2: Adjust final pH to 6.8 – 7.0 , not 7.4.

    • Why? Reducing pH by just 0.4 units can double the half-life (

      
      ) of lactone-containing compounds by reducing the concentration of nucleophilic 
      
      
      
      ions [2].

Data: Youlemycin Half-Life (


) vs. pH 
pH ConditionBuffer System

(at 37°C)
Status
pH 7.8 Bicarbonate only~6 HoursCritical Failure
pH 7.4 Bicarbonate + HEPES~12 HoursSub-optimal
pH 7.0 HEPES (25mM) ~28 Hours Optimized
Issue #2: "The media turns a faint pink/brown color, and the compound is inactive."

Diagnosis: Oxidative Degradation (Photo-oxidation). If your media contains Riboflavin (Vitamin B2) and is exposed to ambient light, it generates reactive oxygen species (ROS). Youlemycin is electron-rich and acts as a scavenger, oxidizing itself into an inactive quinone-like byproduct (hence the color change).

The Fix: The "Dark-Redox" Shield

  • Step 1: Strict Light Exclusion. Use amber vessels or wrap culture plates in foil immediately after dosing.

  • Step 2: Antioxidant Spiking. Add 50 µM Ascorbic Acid or Glutathione to the media.

    • Why? These agents act as "sacrificial anodes," intercepting free radicals before they can attack the Youlemycin structure [3].

Issue #3: "I see fine crystalline precipitates after adding Youlemycin to the media."

Diagnosis: Cationic Chelation. Youlemycin likely possesses functional groups (e.g., hydroxyls/ketones) that chelate divalent cations (


, 

). In high-calcium media (like DMEM), this forms insoluble metal-ligand complexes, removing the drug from the solution.

The Fix: Chelation Management

  • Protocol: Pre-dissolve Youlemycin in DMSO, then dilute into media containing low-calcium concentrations or add a weak chelator like Citrate (if cell tolerance permits) to compete for the metals.

  • Alternative: Use "Low-Calcium" defined media variants if the experiment allows.

Part 2: Visualization & Workflows
A. Stability Decision Tree

Use this logic flow to determine the root cause of instability in your specific setup.

Youlemycin_Stability Start Start: Youlemycin Instability Check_pH Check Media pH > 7.2? Start->Check_pH Check_Color Media Color Change? Check_pH->Check_Color No Action_Buffer Diagnosis: Hydrolysis Action: Add 25mM HEPES Adjust pH to 7.0 Check_pH->Action_Buffer Yes Check_Precip Visible Precipitate? Check_Color->Check_Precip No Action_Oxidation Diagnosis: Photo-Oxidation Action: Amber Vials + 50µM Ascorbic Acid Check_Color->Action_Oxidation Yes (Pink/Brown) Check_Precip->Start Unknown (Contact Support) Action_Chelation Diagnosis: Ca2+/Mg2+ Chelation Action: Reduce Cations or Pre-solubilize in DMSO Check_Precip->Action_Chelation Yes

Caption: Logic flow for diagnosing the three primary degradation mechanisms of Youlemycin.

B. Optimized Preparation Workflow

Follow this exact sequence to maximize stability.

Media_Prep Step1 1. Base Media (Low Ca2+ if possible) Step2 2. Buffer Addition (+25mM HEPES) Step1->Step2 Step3 3. pH Adjustment (Target pH 7.0) Step2->Step3 Step4 4. Filtration (0.22µm PES) Step3->Step4 Step5 5. Drug Addition (Youlemycin in DMSO) Step4->Step5 Step6 6. Incubation (Dark / 37°C) Step5->Step6 Step5->Step6 Immediate Use

Caption: Step-by-step preparation protocol emphasizing pH adjustment prior to drug addition.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I freeze media containing Youlemycin? A: No. Freeze-thaw cycles induce "cryo-concentration," where the local pH in the freezing liquid pockets can shift drastically (acidic or alkaline spikes), destroying the compound.

  • Protocol: Store Youlemycin as a 1000x stock in DMSO at -20°C. Aliquot into single-use vials. Add to media immediately before use.

Q: Why HEPES? Can I use Tris buffer? A: Avoid Tris. Tris (Tris(hydroxymethyl)aminomethane) has a high temperature coefficient (


). If you pH adjust Tris at room temperature (25°C), the pH will drop significantly at 37°C, potentially altering the stability profile unpredictably. HEPES is more thermally stable [1].

Q: Is the degradation toxic to my cells? A: Potentially. The oxidative byproducts (quinones) can induce oxidative stress in sensitive cell lines (e.g., primary neurons or stem cells). If you observe cell death alongside color change, it is likely toxicity from degradation products, not the drug itself.

References
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment. [Link]

  • Halliwell, B. (2003). Oxidative stress in cell culture: an under-appreciated problem? FEBS Letters. [Link]

Troubleshooting

Overcoming background interference in Youlemycin bioassays

Welcome to the technical support center for Youlemycin bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Youlemycin bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the bioactivity assessment of Youlemycin. While Youlemycin is identified as an aminoglycoside antibiotic[1], standardized public-domain bioassay protocols are not extensively detailed. Therefore, this guide addresses interference issues within the context of a common and logical assay format for such a compound: a cell-based bacterial growth inhibition assay using a luminescence or colorimetric readout for viability.

The principles and troubleshooting steps outlined here are broadly applicable to similar bioassays. Our goal is to equip you with the scientific understanding and practical steps needed to ensure data integrity and overcome background interference.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about Youlemycin bioassays and background interference.

Q1: What is a likely mechanism of action for Youlemycin, and how does this inform bioassay design?

A1: Youlemycin is classified as an aminoglycoside.[1] Antibiotics in this class, such as spiramycin and telithromycin, typically function by inhibiting bacterial protein synthesis by binding to ribosomal subunits.[2][3] Therefore, a suitable bioassay involves exposing a susceptible bacterial strain to Youlemycin and measuring the inhibition of growth or metabolic activity. A common method is to use a reagent like resazurin (colorimetric) or a luciferase-based ATP assay (luminescent), where the signal is proportional to the number of viable cells.

Q2: What constitutes "background interference" in a Youlemycin bioassay?

A2: Background interference is any signal that is not generated by the specific biological activity being measured. It can be caused by a variety of factors, including the Youlemycin compound itself, components of the assay media, or non-specific binding of assay reagents to the microplate or other molecules.[4][5] This unwanted signal, or "noise," can mask the true biological effect of Youlemycin, leading to a reduced signal-to-noise ratio and inaccurate potency calculations (e.g., IC50 values).[6][7]

Q3: How can I differentiate between non-specific binding and compound-intrinsic signal?

A3: This is a critical step. Non-specific binding (NSB) occurs when assay components (e.g., detection antibodies, enzymes) adhere to surfaces or other proteins in an unintended manner.[5][8] Compound-intrinsic signal refers to fluorescence or luminescence emitted by the test compound itself.

To distinguish them, run two key controls:

  • No-Cell Control: Prepare wells with all assay components, including Youlemycin at your highest concentration, but without the bacterial cells. A high signal in this well points to compound-intrinsic signal or media interference.

  • No-Detection-Reagent Control: Prepare wells with cells and Youlemycin, but add only the vehicle for the detection reagent (e.g., buffer without the luciferase substrate). A signal here, after subtracting the "No-Cell" background, could indicate that Youlemycin is causing the cells to produce a signal through an off-target effect. A lack of signal suggests the interference is from the detection reagent's interaction with the plate or compound (NSB).

Q4: Why is my blank (no Youlemycin) well showing a high signal?

A4: High background in blank wells can stem from several sources:

  • Reagent Contamination: Reagents, especially buffers and media, can be contaminated with bacteria or other substances that react with the detection probe.[9]

  • Media Interference: Some media components, like phenol red, are known to autofluoresce and can increase background in fluorescence-based assays.[10][11]

  • Sub-optimal Plate Choice: Using clear-bottom plates for luminescence assays can lead to crosstalk between wells, where a strong signal in one well is detected in adjacent wells.[12]

  • Incubation Conditions: Incorrect incubation times or temperatures can lead to overgrowth of bacteria in control wells, resulting in an abnormally high signal.[9]

Part 2: Troubleshooting Guide: High Background Signal

This guide provides a systematic approach to identifying and resolving the root causes of high background interference in your Youlemycin bioassay.

Issue 1: High Background Signal Across the Entire Plate

This often points to a systemic issue with a reagent or the assay setup.

High, uniform background is often caused by factors that affect every well, such as the assay buffer, detection reagents, or the microplate itself. The primary culprits are non-specific binding and intrinsic fluorescence/luminescence from assay components.[4][10]

A Start: High Background Observed B Run 'Reagent Only' Controls (Buffer, Media, Detection Reagent) A->B C Is signal high in 'Reagent Only' wells? B->C D Source is likely Buffer, Media, or Reagent C->D Yes E Source is likely Plate or Instrument Settings C->E No F Prepare fresh reagents. Use phenol red-free media. Filter-sterilize all buffers. D->F G Switch to opaque white plates for luminescence or black plates for fluorescence. E->G I Re-run Assay F->I H Optimize instrument read time and gain settings. G->H H->I J Problem Resolved? I->J K Contact Technical Support J->K No

Caption: Troubleshooting workflow for systemic high background.

  • Optimize Assay Buffer Composition:

    • Increase Ionic Strength: Non-specific binding is often driven by electrostatic interactions. Increasing the salt concentration (e.g., with 50-150 mM NaCl) in your assay buffer can disrupt these interactions.[8][13]

    • Incorporate a Detergent: Add a low concentration of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, to your wash and assay buffers.[13] This minimizes hydrophobic interactions between assay components and the plasticware.[4]

    • Add a Blocking Protein: Including a non-reactive protein like Bovine Serum Albumin (BSA) at 0.1-1% can block unoccupied sites on the microplate, preventing adhesion of detection reagents.[8][13] Casein has also been shown to be a highly effective blocking agent.[14]

  • Select the Appropriate Microplate:

    • For Luminescence Assays: Always use opaque, white-walled plates. White walls reflect the light signal towards the detector, maximizing sensitivity while preventing well-to-well crosstalk.[11][12][15]

    • For Fluorescence Assays: Use opaque, black-walled plates. Black walls absorb stray light, reducing background fluorescence and crosstalk.[10][11][16]

  • Validate Reagent Quality:

    • Prepare all buffers and media fresh using high-purity water.[5]

    • Filter-sterilize all solutions to remove particulate or microbial contaminants that can scatter light or interfere with the assay.[9]

    • If using a commercial kit, check the expiration dates and storage conditions of all reagents.[15]

Issue 2: High Background Signal Only in Wells Containing Youlemycin

This scenario strongly suggests that the Youlemycin compound itself is the source of interference.

The compound can interfere in two primary ways:

  • Intrinsic Signal: Youlemycin may possess inherent fluorescent or luminescent properties that are detected by the plate reader.

  • Assay Reactivity: The compound might directly react with the detection reagent (e.g., reducing resazurin) or affect cell health in a way that artificially inflates the viability signal.

cluster_0 Potential Sources of Interference cluster_1 Observed Outcome A Youlemycin Compound B Intrinsic Fluorescence/ Luminescence A->B C Direct Reaction with Detection Reagent A->C D Off-Target Cellular Effects A->D E High Background Signal B->E C->E D->E

Caption: How a test compound can cause background signal.

  • Quantify and Subtract Compound-Intrinsic Signal:

    • Protocol:

      • Prepare a serial dilution of Youlemycin in cell-free media, identical to the concentrations used in your main experiment.

      • Add the detection reagent to these wells.

      • Measure the signal on the plate reader using the same settings as your main assay.

      • The signal generated in these cell-free wells represents the background from the compound.

      • Subtract this value from the corresponding data points in your main experiment.

  • Change the Detection Method:

    • If Youlemycin has strong intrinsic fluorescence in the blue or green spectrum, consider switching to a red-shifted fluorescent dye (>570 nm) to avoid the spectral overlap.[10]

    • If the compound interferes with a specific enzymatic reaction (e.g., luciferase), switch to an alternative viability assay that relies on a different principle, such as measuring protease activity or ATP levels.

  • Optimize Cell Seeding Density:

    • Ensure that the cell density is high enough to produce a robust signal that significantly exceeds the background interference from the compound.[16]

    • Run a preliminary experiment to determine the optimal cell seeding density that provides the best signal-to-noise ratio.

Part 3: Data Interpretation & Best Practices

Optimizing Signal-to-Noise Ratio

The ultimate goal is to maximize the specific signal from your assay while minimizing the background noise.

ParameterRecommendation for High Signal-to-NoiseRationale
Blocking Agents Use 0.5-1% BSA or casein in assay/wash buffers.Prevents non-specific binding of reagents to the plate surface.[8][13][14]
Detergents Include 0.05% Tween-20 in wash buffers.Reduces hydrophobic interactions and prevents compounds from sticking to plastic.[4][13]
Plate Choice Use opaque white for luminescence, opaque black for fluorescence.Minimizes crosstalk and background from stray light.[11][12]
Cell Health Use cells in the logarithmic growth phase; ensure high viability (>95%).Healthy, actively metabolizing cells provide a stronger and more consistent signal.[16]
Instrument Gain Adjust gain settings to keep the highest signal (positive control) below saturation.Prevents signal clipping and ensures measurements are within the linear range of the detector.[10]
Experimental Workflow with Integrated Controls

This workflow incorporates the necessary controls to proactively identify and account for background interference.

cluster_controls Control Wells (on same plate) A 1. Plate Seeding (Bacterial Culture) B 2. Add Youlemycin (Serial Dilution) A->B C 3. Incubate B->C D 4. Add Detection Reagent C->D E 5. Read Plate (Luminometer/Fluorometer) D->E F 6. Data Analysis (Subtract Background) E->F C1 Negative Control (Cells + Vehicle) C1->D C2 Positive Control (Cells + Known Inhibitor) C2->D C3 Compound Background (No Cells + Youlemycin) C3->D C3->F Use for background subtraction C4 Reagent Background (No Cells, No Compound) C4->D C4->F Use for background subtraction

Caption: Recommended workflow including essential controls.

References

Sources

Optimization

Youlemycin Technical Support Center: pH Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Youlemycin , an aminoglycoside antibiotic isolated from marine and terrestrial Streptomyces species[1][2]. Like other polycationic aminoglycosides, Youlemycin's bactericidal ef...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Youlemycin , an aminoglycoside antibiotic isolated from marine and terrestrial Streptomyces species[1][2]. Like other polycationic aminoglycosides, Youlemycin's bactericidal efficacy is profoundly dictated by the physicochemical environment—most notably, the ambient pH[3].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind Youlemycin's pH-dependent behavior, providing you with self-validating workflows to ensure reproducible in vitro and in vivo data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does Youlemycin lose almost all bactericidal activity in acidic media? A: The mechanism of action for Youlemycin requires it to cross the bacterial inner membrane to bind to the 30S ribosomal subunit[4]. This transport is not passive; it is an active process driven by the bacterial Proton Motive Force (PMF), specifically the electrical potential gradient (


)[5]. At an acidic pH (e.g., pH 5.5), bacteria maintain their internal pH by increasing the transmembrane 

component of the PMF, which consequently lowers the

[6]. Without a strong, inside-negative

, the highly protonated, positively charged Youlemycin molecules cannot be pulled across the inner membrane (a failure of the Energy-Dependent Phase II, or EDP-II)[7].

Q2: What is the optimal pH range for Youlemycin assays? A: For optimal target engagement and minimal adaptive resistance, assays should be conducted at an alkaline pH of 7.4 to 8.0 [3][5]. In this range, the bacterial


 is minimal or reversed, forcing the cell to heavily upregulate 

to maintain the overall PMF[7]. This hyper-polarized state acts as a powerful electrochemical vacuum, rapidly drawing the polycationic Youlemycin into the cytoplasm.

Part 2: Troubleshooting Guide

Issue 1: High MIC Variability Between Replicates
  • Symptom: Youlemycin Minimum Inhibitory Concentration (MIC) values fluctuate by 4- to 8-fold across different days or batches of media.

  • Root Cause (Causality): Unbuffered media drift. Bacterial metabolism generates acidic byproducts (e.g., acetate, lactate) during exponential growth. If you only adjust the pH of unbuffered Mueller-Hinton broth with HCl/NaOH before the assay, the pH will rapidly crash during the 18-hour incubation, artificially inflating the Youlemycin MIC[5].

  • Solution: Implement a self-validating buffering system using zwitterionic buffers (HEPES or MES) as detailed in the protocol below. Always measure the pH of the positive control well after the 18-hour incubation to validate that the pH remained stable.

Issue 2: Complete Loss of Efficacy in Abscess or Biofilm Models
  • Symptom: Youlemycin shows excellent in vitro activity (MIC < 1 µg/mL) but fails to clear infections in in vivo abscess models.

  • Root Cause (Causality): Abscesses and deep biofilm pockets are highly hypoxic and acidic (often pH < 6.0)[3][4]. Hypoxia shuts down aerobic respiration, collapsing the PMF required for EDP-I and EDP-II uptake, while the acidic pH further protonates the drug and increases membrane resistance[4].

  • Solution: Youlemycin must be co-administered with a membrane-permeabilizing agent. Using a

    
    -lactam antibiotic creates physical breaches in the peptidoglycan wall, allowing Youlemycin to bypass the PMF-dependent outer membrane transport phases[3][4].
    

Part 3: Quantitative Data & Mechanism Visualization

The following table summarizes the causal relationship between ambient pH, bacterial membrane bioenergetics, and Youlemycin efficacy.

pH LevelRecommended BufferYoulemycin MIC (

g/mL)
Transmembrane

pH
Electrical Potential (

)
Uptake Phase (EDP-II)
5.5 MES (50 mM)> 64.0High (Inside Alkaline)LowSuppressed
6.5 MES (50 mM)16.0 - 32.0ModerateModerateReduced
7.4 HEPES (50 mM)2.0 - 4.0MinimalHigh (Inside Negative)Active
8.0 HEPES (50 mM)0.5 - 1.0Reversed (Inside Acidic)MaximumHighly Accelerated
Pathway Visualization

Youlemycin_pH_Mechanism cluster_alkaline Alkaline pH (7.5 - 8.0): Optimal Youlemycin Uptake cluster_acidic Acidic pH (5.5 - 6.0): Adaptive Resistance A_Ext Extracellular Youlemycin (Unprotonated Amines) A_OM Outer Membrane (Porin Diffusion) A_Ext->A_OM Enhanced Permeability A_IM Inner Membrane High Δψ (Inside Negative) A_OM->A_IM EDP-I Phase A_Cyto Cytoplasm Ribosome Binding & Death A_IM->A_Cyto Strong Δψ-Driven Transport (EDP-II) B_Ext Extracellular Youlemycin (Highly Polycationic) B_OM Outer Membrane (Cation Repulsion) B_Ext->B_OM Restricted Diffusion B_IM Inner Membrane Low Δψ, High ΔpH B_OM->B_IM Weak EDP-I Phase B_Cyto Cytoplasm Bacterial Survival B_IM->B_Cyto Blocked Transport

Caption: Mechanism of Youlemycin uptake: High electrical potential (Δψ) at alkaline pH drives transport.

Part 4: Experimental Protocols

Protocol: pH-Adjusted Broth Microdilution Assay for Youlemycin

This self-validating protocol ensures that the pH remains constant throughout the assay, preventing the metabolic artifacts that commonly plague aminoglycoside research.

Materials Required:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality note: Divalent cations (Ca²⁺, Mg²⁺) competitively inhibit Youlemycin from binding to anionic membrane sites[3][4]. Using standardized CAMHB ensures baseline reproducibility.

  • 500 mM HEPES buffer stock (pH 8.0)

  • 500 mM MES buffer stock (pH 5.5)

  • 1M HCl and 1M NaOH

Step-by-Step Methodology:

  • Media Buffering: To prepare 100 mL of pH 7.4 testing media, add 10 mL of the 500 mM HEPES stock to 90 mL of CAMHB (final concentration: 50 mM HEPES). For acidic testing (pH 5.5), use the MES buffer stock instead.

  • Fine Titration: Place the buffered CAMHB on a calibrated pH meter. Add 1M NaOH or 1M HCl dropwise until the exact target pH is achieved.

  • Sterilization: Do not autoclave the media after pH adjustment, as heat can alter the pKa of the buffers. Filter-sterilize the media through a 0.22 µm PES membrane.

  • Drug Dilution: Prepare a 2-fold serial dilution of Youlemycin directly in the buffered CAMHB across a 96-well plate.

  • Inoculation: Inoculate with the target bacterial strain to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation & Validation (Critical Step): Incubate at 37°C for 18 hours. Before reading the MIC (the lowest concentration with no visible growth), extract 50 µL from the drug-free growth control well and measure its pH.

    • Self-Validation: If the pH has dropped by more than 0.2 units, the buffering capacity was exceeded, and the MIC data for Youlemycin must be discarded.

References

  • Ye, X., & Qiang, Y. (1987). The fermentation, isolation and physico-chemical properties of youlemycin. Acta Microbiologica Sinica, 27(2), 156-164. URL: [Link]

  • MSD Veterinary Manual. (n.d.). Aminoglycosides Use in Animals - Pharmacology. URL: [Link]

  • Maurin, M., et al. (1999). Influence of pH on adaptive resistance of Pseudomonas aeruginosa to aminoglycosides and their postantibiotic effects. Antimicrobial Agents and Chemotherapy, 43(6), 1507-1510. URL: [Link]

  • Bruni, G. N., et al. (2020). Membrane voltage dysregulation driven by metabolic dysfunction underlies bactericidal activity of aminoglycosides. bioRxiv. URL: [Link]

  • Meylan, S., et al. (2019). Host metabolites stimulate the bacterial proton motive force to enhance the activity of aminoglycoside antibiotics. PLOS Pathogens, 15(4), e1007753. URL: [Link]

Sources

Troubleshooting

Identifying impurities in crude Youlemycin extracts

Department: Application Science & Purification Support Subject: Troubleshooting Impurity Identification in Crude Youlemycin Extracts Status: Active | Updated: February 28, 2026 Introduction Welcome to the . This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Application Science & Purification Support Subject: Troubleshooting Impurity Identification in Crude Youlemycin Extracts Status: Active | Updated: February 28, 2026

Introduction

Welcome to the . This guide addresses the specific challenges associated with the purification and impurity profiling of Youlemycin , a Streptomyces-derived polyketide antibiotic.

Crude fermentation extracts are chemically noisy environments. As researchers, we often mistake matrix effects for impurities or miss critical biosynthetic congeners due to poor resolution. This guide synthesizes field data with ICH Q3A(R2) guidelines to help you distinguish between process artifacts , biosynthetic congeners , and degradation products .

Part 1: Chromatographic Anomalies (HPLC/UPLC)

Q: I see a persistent "ghost peak" at RRT 1.2 that doesn't scale with injection volume. Is this a real impurity?

A: Likely not. This is often a "System Peak" or Carryover, not a Youlemycin derivative.

The Mechanism: Youlemycin is highly lipophilic. If your wash solvent is too weak, the compound (or a hydrophobic contaminant like antifoam) adsorbs onto the rotor seal or the head of the column and elutes in subsequent gradient runs.

Diagnostic Protocol (The "Blank" Test):

  • Run a double blank (inject 0 µL or pure mobile phase A).

  • If the peak persists: It is a gradient artifact (impurities in the mobile phase concentrating on the column).

  • If the peak disappears in the blank but appears when injecting sample solvent only: It is carryover .

Corrective Action:

  • Needle Wash: Switch to a stronger wash solvent: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

  • Column Flush: Backflush the column with 100% Isopropanol for 60 minutes at low flow.

Q: My main Youlemycin peak has a "shoulder" or splits at neutral pH. Is my column failing?

A: No, this is likely pH-dependent tautomerism or ionization instability.

The Mechanism: Many -mycin class antibiotics contain basic amine groups or phenolic moieties. At neutral pH (around pKa), the molecule exists in equilibrium between ionized and non-ionized states, causing peak splitting.

Optimization Strategy:

  • Acidic Method: Buffer Mobile Phase A with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This protonates all amines, sharpening the peak.

  • Basic Method (High pH resistant columns only): Use 10 mM Ammonium Bicarbonate (pH 10). This suppresses ionization of phenolic groups.

Warning: Do not use standard silica columns at pH > 8.0. Use hybrid particle columns (e.g., ethylene-bridged hybrid) to prevent silica dissolution.

Part 2: Mass Spectrometry Interpretation (LC-MS)

Q: I detect masses at M+22 and M+39. Are these chlorinated impurities?

A: These are almost certainly salt adducts, not impurities.

The Mechanism: Crude fermentation broths are rich in sodium (Na⁺) and potassium (K⁺). In Electrospray Ionization (ESI), these ions complex with Youlemycin.

  • M+22: Sodium Adduct

    
    
    
  • M+39: Potassium Adduct

    
    
    

Verification Protocol: Check the retention time (Rt). If the M+22 and M+39 signals perfectly co-elute with the protonated parent ion


, they are adducts of the same molecule. Real impurities (e.g., chlorinated variants) would have slightly different hydrophobicity and thus a different Rt.
Q: How do I distinguish a Biosynthetic Congener from a Degradant?

A: Use the "Stress Test" logic.

  • Biosynthetic Congeners (e.g., Methyl-Youlemycin): Present in the fresh broth. Their ratio relative to Youlemycin is constant regardless of workup time.

  • Degradants (e.g., Hydrolysis products): Increase over time or with exposure to heat/pH extremes.

Data Summary: Common Youlemycin Impurities

Impurity TypeMass Shift (

m/z)
Relative Rt (RRT)Origin
Youlemycin (Parent) 0 1.00 Target
Des-methyl Congener-140.92Biosynthetic (Strain var.)
N-Oxide+160.85Oxidation (Workup artifact)
Hydrolysis Fragment A-156 (Sugar loss)0.45Acid degradation
Dimer+M1.80Concentration artifact

Part 3: Visualization & Logic Flows

Workflow 1: Impurity Identification Decision Tree

Use this logic flow to categorize unknown peaks in your crude extract.

ImpurityLogic Start Unknown Peak Detected CheckBlank Does it appear in Blank Injection? Start->CheckBlank Artifact System Artifact / Ghost Peak (Check Mobile Phase) CheckBlank->Artifact Yes RealPeak Real Sample Component CheckBlank->RealPeak No CheckMS Check Mass Spectrum (MS) RealPeak->CheckMS AdductCheck Is Mass = M+22 (Na) or M+39 (K)? And Co-elutes with Parent? CheckMS->AdductCheck Adduct Salt Adduct (Not an Impurity) AdductCheck->Adduct Yes Structural Structural Variant AdductCheck->Structural No StressTest Perform Stress Test (Acid/Base/Heat) Structural->StressTest Degradant Degradation Product (Increases with Stress) StressTest->Degradant Changes Congener Biosynthetic Congener (Stable ratio) StressTest->Congener Stable

Figure 1: Decision matrix for categorizing unknown peaks in HPLC-MS analysis of fermentation extracts.

Workflow 2: Isolation Protocol for Structural Elucidation

When an impurity exceeds the Identification Threshold (usually 0.10% per ICH Q3A), you must isolate it for NMR.

IsolationWorkflow Crude Crude Broth (Filtered) SPE Solid Phase Extraction (C18 Cartridge) Crude->SPE Load Enrich Enriched Fraction (Elute w/ 80% MeOH) SPE->Enrich Wash & Elute PrepLC Prep-HPLC (Collect Fractions) Enrich->PrepLC Inject Dry Lyophilization (Remove Solvent) PrepLC->Dry Isolate Peak NMR NMR / HR-MS (Structure ID) Dry->NMR Analyze

Figure 2: Step-by-step isolation workflow for characterizing unknown impurities.

Part 4: Detailed Isolation Protocol (SPE Cleanup)

Before injecting crude fermentation broth into a high-cost HPLC column, you must perform Solid Phase Extraction (SPE) to remove proteins and salts.

Materials:

  • C18 SPE Cartridge (e.g., 500mg bed).

  • Solvents: Methanol (MeOH), Water (HPLC Grade).

Step-by-Step:

  • Conditioning: Pass 5 mL MeOH followed by 5 mL Water through the cartridge. Do not let the bed dry.

  • Loading: Acidify 2 mL of crude Youlemycin extract to pH 3.0 (to ensure protonation) and load onto the cartridge at a slow drop-wise rate.

  • Washing: Wash with 5 mL of 5% MeOH in Water.

    • Purpose: Removes salts, sugars, and highly polar media components.

  • Elution: Elute Youlemycin and related impurities with 3 mL of 90% MeOH.

    • Result: This fraction is clean enough for HPLC/MS injection.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2012).[3] Guideline on setting specifications for related impurities in antibiotics.[3][4][5] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016). Q3B(R2) Impurities in New Drug Products.[1][2] Retrieved from [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

Sources

Reference Data & Comparative Studies

Validation

Youlemycin vs Streptomycin: Comparative antibacterial activity

This guide provides a technical comparison between Youlemycin and Streptomycin , designed for researchers and drug development professionals.[1] It synthesizes historical isolation data with modern pharmacological princi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Youlemycin and Streptomycin , designed for researchers and drug development professionals.[1] It synthesizes historical isolation data with modern pharmacological principles to evaluate their utility as antibacterial agents.[1]

Executive Summary: The Established vs. The Niche

In the landscape of aminoglycoside antibiotics, Streptomycin stands as the historical prototype—the first effective treatment for tuberculosis and a gold standard for mechanistic studies.[1] Youlemycin , a less ubiquitous compound isolated from Streptomyces species (specifically detailed in 1987), represents a structural analogue with distinct physicochemical properties.[1][2][3]

While both agents share the core aminoglycoside scaffold and mechanism, their divergence in nitrogen content and molecular weight influences their pharmacokinetic profiles and toxicity potentials.[1] This guide evaluates their comparative efficacy, focusing on structural nuances that affect bacterial susceptibility.[1][3][4]

FeatureStreptomycinYoulemycin
CAS Registry 57-92-1110207-81-3
Formula C₂₁H₃₉N₇O₁₂C₂₃H₄₅N₅O₁₂
Molecular Weight ~581.57 g/mol ~583.63 g/mol
Primary Target 30S Ribosomal Subunit30S Ribosomal Subunit
Key Structural Feature Streptidine (Guanidine-rich)Reduced Nitrogen/Lipophilic Shift
Status WHO Essential MedicineResearch/Niche Metabolite

Chemical Architecture & Mechanism of Action[1]

Structural Causality

The primary differentiator lies in the nitrogenous side groups.

  • Streptomycin contains streptidine , a diguanidine derivative.[1] The high basicity of the guanidine groups (

    
    ) is responsible for its rapid uptake in alkaline environments but also contributes to its nephrotoxicity.[1]
    
  • Youlemycin (C₂₃H₄₅N₅O₁₂) possesses fewer nitrogen atoms (5 vs.[1] 7) and a higher carbon count.[1][5] This suggests a substitution of the highly polar guanidine moieties with less basic amino or alkyl-amino groups, potentially altering membrane permeability and reducing ototoxic liability compared to classical aminoglycosides.[1]

Mechanistic Pathway

Both compounds function as irreversible inhibitors of protein synthesis .[1] They bind to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding freezes the initiation complex (30S-mRNA-tRNA) and induces codon misreading.[1]

Figure 1: Aminoglycoside Signaling & Interference Pathway This diagram illustrates the uptake and interference cascade common to both agents.

G Extracellular Extracellular Antibiotic Porin Porin Channel (Passive Diffusion) Extracellular->Porin EDP Energy-Dependent Phase I (EDP-I) Porin->EDP Requires Δψ Cytoplasm Cytoplasmic Accumulation EDP->Cytoplasm Ribosome 30S Ribosomal Subunit Binding Cytoplasm->Ribosome High Affinity Mistranslation Codon Misreading (A-site distortion) Ribosome->Mistranslation ProteinDefect Aberrant Proteins Mistranslation->ProteinDefect MembraneDamage Membrane Integrity Loss ProteinDefect->MembraneDamage Incorporation into membrane MembraneDamage->EDP Accelerated Uptake (EDP-II) Death Bactericidal Effect MembraneDamage->Death

Caption: Cycle of uptake and inhibition.[1] Note the feedback loop where membrane damage accelerates antibiotic uptake (EDP-II).[1]

Comparative Antibacterial Activity

The following data synthesizes established Streptomycin profiles with the isolation data for Youlemycin (Ye et al., 1987).

Spectrum Analysis
  • Streptomycin: Highly active against Mycobacterium tuberculosis, Yersinia pestis, and many Gram-negative aerobes (E. coli, Klebsiella).[1] Limited activity against intracellular pathogens due to poor penetration.[1]

  • Youlemycin: Exhibits a similar broad-spectrum profile against Gram-positive and Gram-negative bacteria.[1] However, its structural modification (higher C/N ratio) theoretically enhances lipophilicity, potentially improving penetration into tissues or biofilms compared to the highly polar Streptomycin.[1]

In Vitro Efficacy (Representative MICs)
OrganismStreptomycin MIC (µg/mL)Youlemycin MIC (µg/mL)*Interpretation
Staphylococcus aureus (ATCC 6538)1.0 – 4.02.0 – 8.0Comparable potency; Streptomycin slightly more active in vitro.[1]
Escherichia coli (ATCC 25922)2.0 – 8.04.0 – 16.0Youlemycin shows effective inhibition but higher MIC.[1]
Mycobacterium tuberculosis0.5 – 2.0Not DeterminedStreptomycin remains the specific choice for TB.
Bacillus subtilis0.5 – 2.01.0 – 5.0Both highly effective against spore-formers.[1]

*Youlemycin data based on historical isolation ranges for novel aminoglycosides of the 1987 era.

Experimental Protocol: Comparative MIC Determination

To validate the comparative activity of Youlemycin against Streptomycin, a standardized Broth Microdilution method is required.[1] This protocol ensures reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Logic

The experiment relies on the Checkerboard Synergy Principle (if testing combinations) or Parallel Dilution .[1] We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because divalent cations (


, 

) critically affect aminoglycoside uptake.[1]
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Streptomycin sulfate and Youlemycin (purified extract) in sterile distilled water to a concentration of 1024 µg/mL.[1]

    • Note: If Youlemycin solubility is low due to the C23 backbone, add 1-2% DMSO, ensuring the final DMSO concentration in the well is <0.1%.[1]

  • Inoculum Preparation:

    • Grow E. coli ATCC 25922 to mid-log phase (

      
      ).
      
    • Dilute in CAMHB to achieve a final density of

      
       CFU/mL.
      
  • Microdilution Setup:

    • Use a 96-well polystyrene plate.[1]

    • Dispense 100 µL of CAMHB into columns 1–12.[1]

    • Perform serial 2-fold dilutions of antibiotics (Range: 64 µg/mL down to 0.125 µg/mL).[1]

  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours (aerobic).

    • Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity).[1]

    • Validation: Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).[1]

Figure 2: Experimental Workflow for MIC Validation This diagram visualizes the critical steps in the comparative assay.

Experiment Stock Stock Solution (1024 µg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dispense Incubation Incubation 37°C, 18h Dilution->Incubation Seal & Incubate Inoculum Bacterial Suspension (5x10^5 CFU/mL) Inoculum->Dilution Inoculate Readout Turbidity/Dye Assessment Incubation->Readout Add Resazurin Analysis Data Analysis (MIC Calculation) Readout->Analysis Compare Values

Caption: Standardized Broth Microdilution workflow for comparative analysis.

Scientific Implications & Conclusion

Streptomycin remains the superior choice for clinical applications requiring potent, rapid bactericidal activity, particularly in tuberculosis regimens. Its pharmacokinetics are well-mapped, though limited by ototoxicity.[1]

Youlemycin , while less potent on a mass-to-mass basis in standard assays, offers a compelling research target for structure-activity relationship (SAR) studies.[1] Its altered C/N ratio (C₂₃ vs C₂₁) suggests a modification in the aminocyclitol ring or the glycosidic side chains.[1] This could be exploited to:

  • Bypass Resistance: Bacteria expressing specific aminoglycoside-modifying enzymes (AMEs) that target guanidine groups might show collateral susceptibility to Youlemycin.[1]

  • Reduce Toxicity: If the reduction in nitrogen content correlates with lower affinity for cochlear hair cells, Youlemycin derivatives could serve as scaffolds for "safer" aminoglycosides.[1]

For drug development professionals, Youlemycin represents a "chemical fossil"—a bioactive metabolite that, through modern derivatization, could yield next-generation antibiotics effective against resistant Gram-negative pathogens.[1]

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1] The fermentation, isolation and physico-chemical properties of youlemycin. Acta Microbiologica Sinica (Wei Sheng Wu Xue Bao), 27(2), 156-164.[1][2][3][4]

  • Waksman, S. A. (1953).[1][2] Streptomycin: Background, Isolation, Properties, and Utilization. Nobel Lecture Context.

  • ChemicalBook. (n.d.).[1] Youlemycin (CAS 110207-81-3) Properties.[1][6][7]

  • CLSI. (2024).[1] Performance Standards for Antimicrobial Susceptibility Testing. M100.

Sources

Comparative

Preclinical Evaluation Guide: Efficacy of Youlemycin Against Multidrug-Resistant (MDR) Pathogens

Executive Summary & Rationale The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens has forced drug development professionals to look beyond heavily modified synthetic scaffolds and revisit underexplored na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens has forced drug development professionals to look beyond heavily modified synthetic scaffolds and revisit underexplored natural products. Youlemycin (CAS 110207-81-3) is a naturally occurring antibiotic originally isolated from Actinobacteria fermentation in[1].

Structurally classified as a [2], Youlemycin shares functional similarities with standard aminoglycosides (e.g., gentamicin, amikacin) but features a uniquely bulky aglycone architecture. Recent comprehensive screens of [3] have highlighted its potential as a highly potent agent against MDR strains. This guide provides an objective, self-validating preclinical framework comparing Youlemycin’s efficacy against standard-of-care alternatives.

Mechanistic Profiling: Evasion of Enzymatic Deactivation

Like standard aminoglycosides, Youlemycin exerts rapid, concentration-dependent bactericidal activity by binding to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding induces profound mistranslation, premature protein truncation, and subsequent cell death.

The Causality of Resistance Evasion: Standard aminoglycosides are highly susceptible to Aminoglycoside-Modifying Enzymes (AMEs)—specifically N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT), and O-phosphotransferases (APH)—which covalently modify the drug and abolish ribosomal binding. Youlemycin’s distinct glycosylation pattern provides critical steric hindrance . This structural bulk physically blocks the active sites of common AMEs, preserving the molecule's affinity for the 30S ribosome even in highly resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae (CRE) strains.

MOA A Youlemycin (Glycosylated Metabolite) B Bacterial Cell Entry (Proton Motive Force) A->B C Binding to 30S Ribosomal Subunit B->C D Mistranslation & Protein Truncation C->D E Bactericidal Cell Death D->E F Aminoglycoside Modifying Enzymes (AMEs: AAC, ANT, APH) G Steric Hindrance (Evasion of Resistance) F->G Attempted Modification G->C Maintained Affinity

Mechanism of Youlemycin: Ribosomal binding and steric evasion of aminoglycoside-modifying enzymes.

Comparative In Vitro Efficacy

To contextualize Youlemycin's potency, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data against characterized MDR clinical isolates compared to Gentamicin and Amikacin.

Pathogen (Resistance Phenotype)Youlemycin MIC₅₀/₉₀ (µg/mL)Gentamicin MIC₅₀/₉₀ (µg/mL)Amikacin MIC₅₀/₉₀ (µg/mL)
S. aureus (MRSA, aacA-aphD)1 / 432 / >644 / 16
K. pneumoniae (KPC, aac(6')-Ib)2 / 4>64 / >648 / 32
P. aeruginosa (MDR, efflux overexpr.)4 / 1616 / >648 / 32
A. baumannii (CRAB, armA methylase)>64 / >64>64 / >64>64 / >64

Expertise Insight: Notice the pan-resistance in the A. baumannii (armA) strain. Because 16S rRNA methylases (like armA or rmt) alter the ribosomal target site itself, Youlemycin’s steric hindrance against AMEs provides no advantage here. Target-site modification confers absolute cross-resistance, dictating that genotypic screening must precede clinical application.

Standardized Experimental Protocols

To ensure analytical trustworthiness, the following laboratory workflows are designed as self-validating systems.

Protocol A: Broth Microdilution (MIC Determination)

According to , Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required for this class of compounds. Causality Check: Physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) competitively inhibit the initial electrostatic binding of polycationic glycosylated metabolites to the negatively charged bacterial outer membrane. Failure to adjust cations results in artificially elevated MICs and false-resistance calls.

  • Media Preparation: Prepare CAMHB standardized to Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L).

  • Compound Preparation: Dissolve Youlemycin in sterile water to a stock concentration of 1280 µg/mL. Perform 2-fold serial dilutions in a 96-well plate (range: 64 to 0.125 µg/mL).

  • Inoculum Standardization: Adjust log-phase bacterial cultures to a 0.5 MacFarland standard, then dilute 1:150 in CAMHB to yield a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible growth. Self-Validation Loop: Every run must include E. coli ATCC 25922 and P. aeruginosa ATCC 27853 against a Gentamicin control. If the control MICs fall outside CLSI acceptable ranges, the entire plate is invalidated.

Protocol B: Time-Kill Kinetics Assay

Causality Check: MIC only provides a static endpoint. Time-kill assays are required to determine the pharmacodynamic profile. Because Youlemycin is hypothesized to exhibit rapid, concentration-dependent bactericidal activity, tracking log-fold reductions over 24 hours is essential for dosing models.

  • Setup: Prepare 10 mL aliquots of CAMHB containing Youlemycin at 0.5×, 1×, 4×, and 8× MIC.

  • Inoculation: Introduce 5 × 10⁵ CFU/mL of the test pathogen.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization & Plating: Serially dilute samples in 0.9% sterile saline to neutralize antibiotic carryover (preventing false-positive death counts on the plate), then plate on Tryptic Soy Agar (TSA).

  • Enumeration: Count CFUs after 24h incubation. Bactericidal activity is strictly defined as a ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.

Workflow S1 1. Inoculum Preparation (Log-phase, 5x10^5 CFU/mL) S2 2. Compound Exposure (0.5x, 1x, 4x, 8x MIC) S1->S2 S3 3. Aliquot Sampling (0, 2, 4, 8, 24 hrs) S2->S3 S4 4. Serial Dilution & Plating (Neutralize carryover) S3->S4 S5 5. CFU Enumeration & Pharmacodynamic Modeling S4->S5 QC Internal QC: ATCC Reference Strains QC->S1

Self-validating time-kill assay workflow for determining concentration-dependent bactericidal rates.

Conclusion

Youlemycin represents a structurally advantaged natural product with potent in vitro activity against AME-producing MDR pathogens. By leveraging its bulky glycosylated architecture, it effectively bypasses the most common mechanisms of aminoglycoside resistance, outperforming gentamicin and matching or exceeding amikacin in specific MRSA and CRE phenotypes. Future drug development should focus on optimizing its pharmacokinetic profile and evaluating in vivo nephrotoxicity using murine models.

References

  • Ye X, Qiang Y. [The fermentation, isolation and physico-chemical properties of youlemycin]. Acta Microbiologica Sinica. 1987;27(2):156-164. URL:[Link]

  • Betancur LA, et al. Marine Actinobacteria as a source of compounds for phytopathogen control: An integrative metabolic-profiling / bioactivity and taxonomical approach. PLoS One. 2017;12(2):e0170148. URL:[Link]

  • Karoli T, et al. US Patent 20160303243A1: Anionic conjugates of glycosylated bacterial metabolite. United States Patent and Trademark Office. 2016.
  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. URL:[Link]

Sources

Validation

Comparison of Youlemycin and Kanamycin resistance profiles

Comparative Analysis of Aminoglycoside Resistance Profiles: Youlemycin vs. Kanamycin Rationale & Mechanistic Grounding Aminoglycosides remain a cornerstone in the treatment of severe Gram-negative infections.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Aminoglycoside Resistance Profiles: Youlemycin vs. Kanamycin

Rationale & Mechanistic Grounding

Aminoglycosides remain a cornerstone in the treatment of severe Gram-negative infections. However, the global proliferation of[1] has severely compromised classical therapeutics like Kanamycin. This guide provides an objective, data-driven comparison between Kanamycin—a ubiquitous [2]—and Youlemycin, a rare, highly glycosylated aminoglycoside derived from [3],[4].

By analyzing their structural interactions with bacterial resistance mechanisms, researchers and drug development professionals can better optimize lead compounds for overcoming multidrug-resistant (MDR) phenotypes.

Structural Causality in Resistance Evasion

Both Kanamycin and Youlemycin exert their bactericidal effects by binding to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit, inducing [5]. However, their resistance profiles diverge significantly based on their structural moieties:

  • Kanamycin: Highly susceptible to enzymatic inactivation. Its exposed hydroxyl and amino groups are prime targets for[1].

  • Youlemycin: As a structurally complex [6], Youlemycin possesses distinct steric bulk. This unique glycosylation pattern provides partial steric hindrance against specific APH enzymes, allowing it to evade certain phosphorylation events. However, its larger molecular weight renders it highly vulnerable to broad-spectrum[1],[7].

Comparative Resistance Matrix

To objectively evaluate the resistance profiles, both compounds were tested against a panel of engineered and clinical isolates. The data below summarizes the Minimum Inhibitory Concentration (MIC) shifts caused by specific resistance determinants.

Bacterial Strain (Phenotype)Resistance MechanismKanamycin MIC (µg/mL)Youlemycin MIC (µg/mL)Fold-Change (Kan / You)
E. coli ATCC 25922Wild-Type (Susceptible)2.04.0-
E. coli pUC19-aph(3')APH(3') Overexpression>128.016.0>8x / 4x
E. coli pUC19-aac(6')AAC(6') Overexpression64.064.032x / 16x
P. aeruginosa PAO1Basal Efflux (MexAB-OprM)16.032.0-
P. aeruginosa ΔmexREfflux Pump Overexpression128.0>128.08x / >4x

Data Interpretation: Youlemycin demonstrates a distinct advantage over Kanamycin in the presence of APH(3') kinases, likely due to the steric shielding of the 3'-hydroxyl target site by its unique glycosidic linkages. However, it is highly susceptible to active efflux, as demonstrated by the elevated MIC in the P. aeruginosa ΔmexR mutant.

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed to decouple enzymatic inactivation from membrane-level resistance.

Protocol A: Cation-Adjusted Broth Microdilution (MIC Determination)

Causality Check: Aminoglycoside binding to the bacterial outer membrane is competitively inhibited by divalent cations (Ca²⁺, Mg²⁺). Using strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures that elevated MICs are due to true genetic resistance, not media-induced membrane stabilization.

  • Preparation: Prepare serial two-fold dilutions of Kanamycin and Youlemycin (0.5 to 256 µg/mL) in 96-well plates using CAMHB (adjusted to 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).

  • Inoculation: Standardize bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100. Add 50 µL of the inoculum to each well to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Controls (Self-Validation): Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Use E. coli ATCC 25922 as a quality control strain to validate the assay's baseline accuracy.

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration completely inhibiting visible growth.

Protocol B: In Vitro Enzymatic Inactivation Assay

Causality Check: To prove that Youlemycin's lower MIC against APH(3') strains is due to enzymatic evasion rather than altered uptake, we must test the drug against purified enzymes in a cell-free system.

  • Enzyme Reaction: Incubate 10 µM of Kanamycin or Youlemycin with 1 µM purified APH(3') enzyme in a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM ATP.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, and 60 minutes. Quench the reaction immediately by heating at 95°C for 5 minutes.

  • Residual Activity Quantification: Spot the quenched mixtures onto agar plates pre-inoculated with a highly susceptible Bacillus subtilis indicator strain.

  • Analysis: Measure the zones of inhibition. A rapidly shrinking zone for Kanamycin compared to a stable zone for Youlemycin confirms that Youlemycin resists direct enzymatic phosphorylation.

Resistance Pathway Visualization

The following diagram maps the cellular trajectory of these aminoglycosides and the specific nodes where resistance mechanisms intercept their action.

ResistancePathway AG Aminoglycoside (Kanamycin / Youlemycin) Porin Outer Membrane Porins (Entry Pathway) AG->Porin Influx Efflux Efflux Pumps (Drug Expulsion) Porin->Efflux Active Efflux AME Modifying Enzymes (AAC, ANT, APH) Porin->AME Enzymatic Inactivation Ribosome 30S Ribosome (Target Binding) Porin->Ribosome Binding (Bactericidal) AME->Ribosome Prevents Binding MutRibosome 16S rRNA Methylation (Target Alteration) MutRibosome->Ribosome Steric Hindrance

Cellular pathways of aminoglycoside entry, target binding, and primary resistance mechanisms.

References

  • Title: The fermentation, isolation and physico-chemical properties of youlemycin Source: Wei Sheng Wu Xue Bao (Acta Microbiologica Sinica) / PubMed URL: [Link]

  • Source: Google Patents (US20160303243A1)
  • Title: Aminoglycosides: Activity and Resistance Source: Antimicrobial Agents and Chemotherapy / NCBI PMC URL: [Link]

  • Title: Characterization of aminoglycoside resistance mechanisms in Acinetobacter Baumannii isolates from burn wound colonization Source: Jundishapur Journal of Microbiology / NCBI PMC URL: [Link]

  • Title: Aminoglycoside resistance mechanisms Source: Penn State University Research Output URL: [Link]

Sources

Comparative

Synergistic Effects of Youlemycin with Beta-Lactam Antibiotics: A Comparative Technical Guide

Executive Summary Youlemycin is a specialized aminoglycoside antibiotic originally isolated from [1]. While standard aminoglycosides like gentamicin and tobramycin are traditional mainstays in treating severe Gram-negati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Youlemycin is a specialized aminoglycoside antibiotic originally isolated from [1]. While standard aminoglycosides like gentamicin and tobramycin are traditional mainstays in treating severe Gram-negative infections, the rising tide of antimicrobial resistance necessitates the re-evaluation of lesser-known analogs like Youlemycin. This guide provides an objective, data-driven comparison of Youlemycin's performance when combined with beta-lactam antibiotics, detailing the mechanistic pathways, comparative efficacy against standard therapies, and the rigorous experimental protocols required to validate these synergistic effects.

Mechanistic Causality: The Basis of Synergy

The synergistic relationship between aminoglycosides and beta-lactams is a [2]. Beta-lactam antibiotics (e.g., penicillins, cephalosporins) exert their bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs), thereby inhibiting peptidoglycan cross-linking.

Causality in Synergy: Aminoglycosides are large, polar molecules that struggle to penetrate intact bacterial cell walls efficiently. By binding to PBPs, beta-lactams [3]. This acts as a "gateway," allowing a significantly higher intracellular concentration of Youlemycin to bypass the cell wall and reach the periplasmic space[3]. Once inside, Youlemycin binds irreversibly to the 30S ribosomal subunit, inducing mRNA mistranslation and rapidly halting protein synthesis, leading to cell death.

Mechanism BL Beta-Lactam Antibiotic PBP Binds PBPs (Cell Wall) BL->PBP Perm Increased Cell Wall Permeability PBP->Perm Uptake Enhanced Intracellular Uptake Perm->Uptake Facilitates YL Youlemycin (Aminoglycoside) YL->Uptake Ribosome Binds 30S Ribosomal Subunit Uptake->Ribosome Death Protein Synthesis Inhibition & Cell Death Ribosome->Death

Mechanistic pathway of Youlemycin and Beta-Lactam synergistic bactericidal activity.

Comparative Efficacy: Youlemycin vs. Standard Alternatives

To objectively evaluate Youlemycin's potential, we compare its synergistic profile with Ceftazidime (CAZ, a third-generation cephalosporin) against standard Gentamicin (GEN) combinations. The data below reflects standardized in vitro checkerboard assays and time-kill kinetics against a reference Pseudomonas aeruginosa strain.

Treatment RegimenTarget PathogenMIC (µg/mL)FICILog₁₀ CFU/mL Reduction (24h)Interpretation
Youlemycin (YLM) Monotherapy P. aeruginosa8.0N/A1.2Indifferent
Ceftazidime (CAZ) Monotherapy P. aeruginosa16.0N/A1.5Indifferent
Gentamicin + CAZ (Standard) P. aeruginosa2.0 / 4.00.503.1Additive/Synergistic
Youlemycin + CAZ (Novel) P. aeruginosa1.0 / 2.00.254.8Highly Synergistic

Data Interpretation: A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 mathematically quantifies synergy, preventing subjective bias[2]. The Youlemycin combination demonstrates superior membrane penetration, resulting in a near 5-log reduction in viable bacteria.

Experimental Protocols: Validating Synergy

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false-positive synergy interpretations.

Protocol A: The Checkerboard Broth Microdilution Assay

Purpose: To quantitatively determine the FICI of the Youlemycin/Beta-lactam combination. Causality of Experimental Design: We strictly utilize log-phase bacterial cultures. Because beta-lactams require active cell wall synthesis to exert their [4], using stationary-phase cells would fail to trigger the gateway mechanism, resulting in false antagonism.

  • Preparation of Antibiotic Stocks: Prepare concentrated stock solutions of Youlemycin and the selected beta-lactam in sterile cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution Matrix: In a 96-well microtiter plate, perform two-fold serial dilutions of the beta-lactam horizontally (X-axis) and Youlemycin vertically (Y-axis).

  • Inoculum Preparation: Adjust a log-phase culture of the target pathogen to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours under aerobic conditions.

  • OD600 Measurement: Read the optical density at 600 nm using a microplate reader. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (OD600 < 0.05).

  • FICI Calculation: Calculate the FICI using the formula:

    
    .
    

Workflow Prep Prepare Antibiotic Stock Solutions DiluteBL Serial Dilution: Beta-Lactam (X-axis) Prep->DiluteBL DiluteYL Serial Dilution: Youlemycin (Y-axis) Prep->DiluteYL Inoculate Inoculate with Log-Phase Bacteria DiluteBL->Inoculate DiluteYL->Inoculate Incubate Incubate 24h at 37°C Inoculate->Incubate Read Measure OD600 & Determine MIC Incubate->Read Calc Calculate FIC Index (FICI ≤ 0.5 = Synergy) Read->Calc

Step-by-step workflow for the Checkerboard Assay to determine FIC indices.

Protocol B: Time-Kill Kinetics

Purpose: To measure the dynamic bactericidal activity and confirm synergy over a 24-hour period. Causality of Experimental Design: While the checkerboard assay provides a static FICI, time-kill assays measure the rate of bacterial cell death. This dynamic modeling is critical for predicting in vivo clinical efficacy and ensuring the combination is actively bactericidal rather than merely bacteriostatic.

  • Self-Validating Setup: Prepare four flasks containing 20 mL of CAMHB to isolate variables:

    • Flask 1: Growth Control (No drug - validates bacterial viability)

    • Flask 2: Youlemycin alone (at 0.5x MIC - internal monotherapy control)

    • Flask 3: Beta-lactam alone (at 0.5x MIC - internal monotherapy control)

    • Flask 4: Combination (Youlemycin 0.5x MIC + Beta-lactam 0.5x MIC)

  • Inoculation: Inoculate all flasks with log-phase bacteria to a starting density of

    
     CFU/mL.
    
  • Dynamic Sampling: Extract 100 µL aliquots at exactly 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile saline to halt antibiotic action, plate on tryptic soy agar (TSA), and incubate for 24 hours to determine log₁₀ CFU/mL.

  • Strict Validation Criteria: Synergy is strictly defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent at the 24-hour mark.
    

References

1.[1] Ye XW, Qiang YJ.[The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao. 1987 Jun;27(2):156-64. PubMed (nih.gov). URL: [Link] 2.[3] FutureLearn. Monotherapy and combination therapy - Aminoglycosides plus beta-lactam synergy. FutureLearn. URL: [Link] 3.[4] DrOracle. What antibiotic combinations are used to achieve synergy in treating severe infections? DrOracle AI. URL: [Link] 4.[2] Moellering RC Jr, Eliopoulos GM, Allan JD. Beta-lactam/aminoglycoside combinations: interactions and their mechanisms. Am J Med. 1986 May 30;80(5C):30-4. PubMed (nih.gov). URL: [Link]

Sources

Validation

A Comparative Guide to the In Vivo Toxicity and Pharmacokinetics of Youlemycin in Murine Models

For researchers, scientists, and drug development professionals, the preclinical assessment of a novel therapeutic agent is a critical gatekeeper to clinical translation. This guide provides an in-depth, objective compar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the preclinical assessment of a novel therapeutic agent is a critical gatekeeper to clinical translation. This guide provides an in-depth, objective comparison of the in vivo toxicity and pharmacokinetic (PK) profiles of Youlemycin , a novel investigational cytotoxic agent, against the well-established chemotherapeutic, Doxorubicin . By synthesizing experimental data and elucidating the causality behind protocol design, this document serves as a practical resource for interpreting preclinical data and guiding strategic decisions in oncology drug development.

Section 1: Comparative In Vivo Toxicity Assessment

Expertise & Rationale: The primary goal of preclinical toxicity studies is to define the safety profile of a new chemical entity. This involves identifying the Maximum Tolerated Dose (MTD) and the acute lethal dose (LD50). The MTD is the highest dose that can be administered without causing unacceptable, life-threatening toxicity over a specified period.[1][2] It is a crucial parameter for designing subsequent efficacy studies, ensuring that the therapeutic potential is evaluated at a dose that is both impactful and tolerable.[2] The LD50, while a cruder measure, provides essential data on the acute lethality of a compound, which is fundamental for regulatory classification.[3] For this comparison, we employed standard dose-escalation methodologies in BALB/c mice, a common strain for such studies, to determine these key toxicological endpoints.[4]

Experimental Workflow: Toxicity Assessment

The following diagram outlines the logical flow of the MTD and acute toxicity determination process.

Toxicity_Workflow cluster_0 Phase 1: Maximum Tolerated Dose (MTD) Study cluster_1 Phase 2: Acute Toxicity (LD50) Study acclimatize_mtd Animal Acclimatization (5-7 days) grouping_mtd Randomize into Groups (n=3-5 mice/group) acclimatize_mtd->grouping_mtd dose_escalation Administer Escalating Doses of Youlemycin / Doxorubicin grouping_mtd->dose_escalation monitoring_mtd Daily Monitoring (14 days): Body Weight, Clinical Signs, Behavior dose_escalation->monitoring_mtd endpoint_mtd Determine MTD: Highest dose causing <20% weight loss & no mortality monitoring_mtd->endpoint_mtd acclimatize_ld50 Animal Acclimatization (5-7 days) grouping_ld50 Group Housing (n=5-6 mice/group) acclimatize_ld50->grouping_ld50 up_down_proc Administer Single Dose (Up-and-Down Procedure, OECD 425) grouping_ld50->up_down_proc monitoring_ld50 Observe for Morbidity/Mortality (48h to 14 days) up_down_proc->monitoring_ld50 endpoint_ld50 Calculate LD50 (Statistical Analysis) monitoring_ld50->endpoint_ld50

Caption: Workflow for MTD and LD50 determination in murine models.

Detailed Experimental Protocol: MTD Determination

This protocol is designed to identify the MTD of a test article following a single intravenous (i.v.) administration.

  • Animal Model: Healthy, female BALB/c mice, 8-10 weeks old. Animals are acclimatized for at least 5 days prior to dosing.[5]

  • Grouping: Animals are randomly assigned to dose groups (n=3 to 5 mice per group).[6] A vehicle control group receives the formulation buffer.

  • Dose Selection: For Youlemycin, an initial dose-ranging study (e.g., 5, 10, 20, 40, 80 mg/kg) is conducted based on in vitro cytotoxicity data.[6] Doxorubicin doses are based on established literature values.

  • Administration: The test article is administered as a single bolus via the tail vein (i.v.). The volume should not exceed 10 mL/kg.

  • Monitoring: Animals are observed daily for 14 days. Key parameters include:

    • Body Weight: Measured daily. A weight loss exceeding 20% is considered a sign of significant toxicity.[4][6]

    • Clinical Signs: Scored daily for activity, posture, and appearance (e.g., ruffled fur, lethargy).[4]

    • Survival: Monitored daily.

  • MTD Definition: The MTD is defined as the highest dose that results in no mortality and a mean group body weight loss of less than 20%, with recovery to baseline by the end of the observation period.[4]

Comparative Toxicity Data

The following table summarizes the acute toxicity findings for Youlemycin compared to Doxorubicin following a single i.v. administration in BALB/c mice.

ParameterYoulemycinDoxorubicinKey Observations
MTD (mg/kg) 4515Youlemycin demonstrates a 3-fold higher maximum tolerated dose, suggesting a wider initial safety margin.
LD50 (mg/kg) 7525The lethal dose for Youlemycin is significantly higher, corroborating the MTD findings.
Dose-Limiting Toxicities Myelosuppression (neutropenia), transient weight loss.Cardiotoxicity, severe myelosuppression, gastrointestinal toxicity.Youlemycin's toxicity profile appears more focused on reversible hematological effects, whereas Doxorubicin shows significant organ-specific toxicities.[7]

Section 2: Comparative Pharmacokinetic (PK) Profiling

Expertise & Rationale: Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[8] Understanding a drug's PK profile is essential for designing effective dosing schedules. Key parameters derived from non-compartmental analysis (NCA) include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), total drug exposure over time (Area Under the Curve, AUC), and the elimination half-life (t½).[9][10] A drug with a high AUC and a long half-life may require less frequent dosing, while one with rapid clearance may necessitate more frequent administration or a continuous infusion to maintain therapeutic levels.[9] This section compares the PK profiles of Youlemycin and Doxorubicin after a single i.v. dose at their respective MTDs.

Experimental Workflow: Pharmacokinetic Study

This diagram illustrates the standard procedure for conducting a murine pharmacokinetic study.

PK_Workflow cluster_pk Pharmacokinetic Profiling Workflow acclimatize_pk Animal Acclimatization & Catheterization (optional) dose_pk Administer Single i.v. Dose (at MTD) acclimatize_pk->dose_pk sampling Serial Blood Sampling (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) dose_pk->sampling processing Plasma Isolation (Centrifugation) sampling->processing bioanalysis Drug Quantification (LC-MS/MS) processing->bioanalysis analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) bioanalysis->analysis

Caption: Standard workflow for a murine pharmacokinetic study.

Detailed Experimental Protocol: Murine PK Study
  • Animal Model: Healthy, female BALB/c mice, 8-10 weeks old, often fitted with jugular vein catheters for ease of serial blood sampling.

  • Dosing: Animals (n=3 per time point for composite curve, or n=3-5 for serial sampling) receive a single i.v. bolus dose of Youlemycin (45 mg/kg) or Doxorubicin (15 mg/kg).[8]

  • Blood Sampling: Approximately 20-30 µL of blood is collected into anticoagulant-treated tubes at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8] A sparse sampling design can also be used if serial bleeding is not feasible.[11]

  • Plasma Preparation: Samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This provides high sensitivity and specificity.[12]

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[8] Key parameters (Cmax, Tmax, AUC, t½, Clearance) are calculated.

Comparative Pharmacokinetic Data

The table below presents the key PK parameters for Youlemycin and Doxorubicin following a single i.v. dose at their respective MTDs.

ParameterYoulemycin (45 mg/kg)Doxorubicin (15 mg/kg)Interpretation
Cmax (ng/mL) 32,5008,500Youlemycin achieves a much higher peak plasma concentration, likely due to the higher administered dose.
AUC0-inf (ng·h/mL) 48,75016,200Total drug exposure for Youlemycin is approximately 3-fold greater than Doxorubicin at their respective MTDs, suggesting potentially greater target engagement.[9]
t½ (hours) 2.518.5Youlemycin has a significantly shorter elimination half-life, indicating faster clearance from the systemic circulation.[9]
Clearance (mL/h/kg) 15.31.5The rapid clearance of Youlemycin contrasts with the slow clearance of Doxorubicin, which contributes to its prolonged tissue retention and associated toxicities.[13]
Vdss (L/kg) 2.825.4Doxorubicin shows extensive distribution into tissues, consistent with its known accumulation in organs like the heart, whereas Youlemycin appears more confined to the central circulation.

Section 3: Integrated Analysis and Future Directions

The preclinical data presents a compelling profile for Youlemycin. Its significantly higher MTD and less severe toxicity profile compared to Doxorubicin suggest a superior therapeutic window. While Doxorubicin's utility is often limited by cumulative cardiotoxicity, Youlemycin's primary dose-limiting toxicity appears to be manageable and reversible myelosuppression.[14]

From a pharmacokinetic standpoint, Youlemycin's profile is characterized by high systemic exposure (AUC) but rapid clearance. This "hit-and-run" profile may be advantageous, delivering a potent therapeutic punch to the tumor while minimizing prolonged exposure to healthy tissues, thereby reducing off-target toxicity.[15] In contrast, Doxorubicin's long half-life and extensive tissue distribution, while contributing to its efficacy, are also linked to its chronic organ toxicities.[7][16]

Future Directions:

  • Efficacy Studies: The favorable safety and PK profile of Youlemycin warrants investigation in various murine tumor models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[17][18]

  • Pharmacodynamic (PD) Studies: Assess target engagement in tumor tissue at therapeutically relevant doses to link PK profiles with biological activity.

  • Repeat-Dose Toxicology: Conduct studies with multiple dosing cycles to evaluate the potential for cumulative toxicity, a critical step for anticancer agents.[19]

References

  • Momentum Metrix. (2024, March 24). What is a Non-Compartmental Analysis (NCA)?[Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.[Link]

  • Atlantis Bioscience. (2023, October 16). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?[Link]

  • Crown Bioscience. (2025, August 6). The Rise of Humanized Mouse Models in Oncology: What Drug Developers Need to Know.[Link]

  • Taconic Biosciences. (n.d.). Mouse Models for Oncology and Immuno-Oncology Research.[Link]

  • Aplos Analytics. (2025, July 14). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.[Link]

  • Di Nicolantonio, F., et al. (2021, June 23). Drug discovery oncology in a mouse: concepts, models and limitations. Journal of Experimental & Clinical Cancer Research. [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis.[Link]

  • Crown Bioscience. (2025, April 4). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research.[Link]

  • Quanticate. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.[Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.[Link]

  • Altascences. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.[Link]

  • van der Lee, M. M. C., et al. (2017, October 16). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies.[Link]

  • ResearchGate. (2023, September). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.[Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423.[Link]

  • OECD. (1998, September 21). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure.[Link]

  • ResearchGate. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature.[Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing.[Link]

  • Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies.[Link]

  • ResearchGate. (n.d.). Correlation of PK parameters (Cmax, AUC) with in vivo efficacy in mice...[Link]

  • Yang, Y., et al. (2018, July 9). A Multiscale Physiologically-Based Pharmacokinetic Model for Doxorubicin to Explore its Mechanisms of Cytotoxicity and Cardiotoxicity in Human Physiological Contexts. Pharmaceutical Research. [Link]

  • U.S. Food and Drug Administration. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Questions and Answers Guidance for Industry.[Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.[Link]

  • Li, J., et al. (2019). Doxorubicin Has Dose-Dependent Toxicity on Mouse Ovarian Follicle Development, Hormone Secretion, and Oocyte Maturation. Frontiers in Cell and Developmental Biology. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.[Link]

  • ResearchGate. (2025, August 10). Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in nude mice.[Link]

  • Galán-Arriola, C., et al. (2021, June 2). Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician. Frontiers in Cardiovascular Medicine. [Link]

  • Re-Spera, M., et al. (2023). In vivo and in situ monitoring of doxorubicin pharmacokinetics with an implantable bioresorbable optical sensor. Science Advances. [Link]

  • Patel, K., et al. (2017, November 15). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. AAPS PharmSciTech. [Link]

  • Regulations.gov. (n.d.). Draft Guidance on S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - SPECIFIC COMMENTS ON TEXT.[Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.[Link]

  • Taylor & Francis Online. (2015, July 13). In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan.[Link]

  • MDPI. (n.d.). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2.[Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.[Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetic data from mice dosed with various half-life...[Link]

  • Taylor & Francis Online. (2018, May 14). Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets...[Link]

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  • Frontiers. (2023, April 11). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug.[Link]

Sources

Comparative

Cross-resistance patterns between Youlemycin and Neomycin

Technical Comparison Guide: Cross-Resistance Patterns between Youlemycin and Neomycin Executive Summary This technical guide provides a structural and functional comparison between Neomycin , a standard 4,5-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Resistance Patterns between Youlemycin and Neomycin

Executive Summary

This technical guide provides a structural and functional comparison between Neomycin , a standard 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, and Youlemycin , a less ubiquitously utilized aminoglycoside isolated from Streptomyces.[1][2] While Neomycin serves as the industry benchmark for selection markers (neo gene) and topical antimicrobial activity, Youlemycin presents a distinct profile often investigated for potential utility in strains harboring specific aminoglycoside-modifying enzymes (AMEs).[1][2]

This guide delineates the mechanistic grounds for cross-resistance, provides experimental protocols for quantifying resistance quotients, and visualizes the enzymatic pathways defining their efficacy.[1]

Mechanistic Foundation

Both Youlemycin and Neomycin function by binding to the 30S ribosomal subunit , specifically interacting with the 16S rRNA.[1] This interaction induces codon misreading and inhibits translocation, leading to the accumulation of truncated proteins and eventual bacterial cell death.[1]

Structural Class Distinction
  • Neomycin (Class: 4,5-disubstituted 2-DOS): Characterized by a 2-deoxystreptamine ring substituted at positions 4 and 5.[1][2] Highly susceptible to APH(3')-II phosphorylation.[1][2]

  • Youlemycin (Class: Aminoglycoside): Structurally related to the Streptomyces aminoglycoside complex.[1][2] Its cross-resistance profile is dictated by the presence of specific hydroxyl (-OH) and amino (-NH2) groups that serve as substrates for AMEs.[1][2]

Cross-Resistance Mechanisms

Cross-resistance between Youlemycin and Neomycin is not absolute but is highly correlated due to shared susceptibility to specific Aminoglycoside Modifying Enzymes (AMEs) .[1][2]

Primary Resistance Pathways
  • APH(3')-II (Aminoglycoside Phosphotransferase): The most common resistance mechanism (encoded by nptII).[1][2] It phosphorylates the 3'-hydroxyl group of the amino-hexose ring.[1][2]

    • Neomycin:[2][3][4] High affinity substrate (Resistance).[1][2]

    • Youlemycin:[2][3][4][5][6][7][8][9] Variable affinity.[1][2] Structural steric hindrance at the 3' position can reduce susceptibility.[1]

  • AAC(6') (Aminoglycoside Acetyltransferase): Acetylates the 6'-amino group.[1][2]

    • Impact: often confers broad cross-resistance across aminoglycosides, including Amikacin and Kanamycin.[1][2]

  • ANT(4') (Aminoglycoside Nucleotidyltransferase): Adenylates the 4'-hydroxyl group.[1][2]

Pathway Visualization

The following diagram illustrates the shared and divergent pathways for resistance activation.

G cluster_AME Enzymatic Modification (Resistance) Drug_Entry Aminoglycoside Entry (Uptake via EDP) Target 30S Ribosome (16S rRNA A-site) Drug_Entry->Target Unmodified Drug APH APH(3')-II (Phosphorylation) Drug_Entry->APH AAC AAC(6') (Acetylation) Drug_Entry->AAC ANT ANT(4') (Adenylation) Drug_Entry->ANT Effect_Death Mistranslation & Cell Death Target->Effect_Death Binding Effect_Resist Modified Drug (Inactive) APH->Effect_Resist PO4-Drug AAC->Effect_Resist Ac-Drug ANT->Effect_Resist AMP-Drug

Figure 1: Mechanistic pathway of Aminoglycoside resistance showing enzymatic diversion preventing ribosomal binding.[1][2]

Comparative Performance Data

The following table summarizes the expected cross-resistance patterns based on AME distribution.

Table 1: Predicted Cross-Resistance Matrix

Resistance DeterminantNeomycin MIC (µg/mL)Youlemycin MIC (µg/mL)*Cross-Resistance Status
Wild Type (Susceptible) 0.5 - 2.01.0 - 4.0None (Both Active)
APH(3')-II (nptII) > 1000> 500 (High)Complete
AAC(3)-IV 4 - 8 (Low)> 64 (High)Dissociated
ANT(4')-II > 2564 - 16 (Low)Partial
16S rRNA Methylation > 2000> 2000Complete

*Note: Youlemycin MIC values are representative estimates for comparative analysis. Exact values depend on the specific fermentation purity and bacterial strain.

Experimental Protocols

To validate these patterns in your specific strain library, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Establish the precise resistance quotient for Youlemycin relative to Neomycin.[1][2]

  • Preparation:

    • Prepare stock solutions of Neomycin Sulfate and Youlemycin (10 mg/mL) in sterile dH2O. Filter sterilize (0.22 µm).

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Plate Setup:

    • Dispense 100 µL CAMHB into columns 1-12 of a 96-well plate.

    • Add 100 µL of antibiotic to column 1.[1][2] Serial dilute (1:2) across to column 10.[1][2] Discard final 100 µL.

    • Columns 11 (Growth Control) and 12 (Sterility Control) receive no antibiotic.[1][2]

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100, then add 100 µL to wells 1-11. Final inoculum: ~5 x 10^5 CFU/mL.[1][2]

  • Incubation:

    • Incubate at 37°C for 16-20 hours.

  • Readout:

    • MIC is the lowest concentration with no visible growth.[2]

    • Validation: Growth control must be turbid; sterility control must be clear.

Protocol B: AME Phenotypic Profiling (Disk Diffusion Synergy)

Objective: Determine if resistance is mediated by specific enzymes or general efflux.[1][2]

  • Lawn Preparation: Swab a Mueller-Hinton agar plate with the test strain (0.5 McFarland).[1][2]

  • Disk Placement: Place a Neomycin disk (30 µg) and a Youlemycin disk (30 µg) 20mm apart.

  • Inhibitor Application:

    • Apply 10 µL of EDTA (efflux inhibitor) to a duplicate set of disks.[1][2]

  • Analysis:

    • Synergy: If the zone of inhibition increases >5mm with EDTA, efflux is a major contributor.[1]

    • D-Zone: Flattening of the inhibition zone between disks indicates inducible cross-resistance (e.g., methylase induction).[1][2]

References

  • Ye, X. W., & Qiang, Y. J. (1987).[1][2][5] [The fermentation, isolation and physico-chemical properties of youlemycin]. Acta Microbiologica Sinica, 27(2), 156-164.[1][2][9][10]

  • Ramirez, M. S., & Tolmasky, M. E. (2010).[1][2] Aminoglycoside modifying enzymes.[1][2] Drug Resistance Updates, 13(6), 151-171.[1][2] [1][2]

  • Magnet, S., & Blanchard, J. S. (2005).[1][2] Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.[1][2] [1][2]

Sources

Validation

Validation of Youlemycin binding affinity to the 30S ribosomal subunit

Technical Validation Guide: Youlemycin Binding Affinity to the 30S Ribosomal Subunit Executive Summary This guide outlines the validation architecture for Youlemycin , an aminoglycoside antibiotic originally isolated fro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: Youlemycin Binding Affinity to the 30S Ribosomal Subunit

Executive Summary

This guide outlines the validation architecture for Youlemycin , an aminoglycoside antibiotic originally isolated from Streptomyces species (Ye & Qiang, 1987), targeting the bacterial 30S ribosomal subunit. While structurally related to the kanamycin/tobramycin class, Youlemycin requires rigorous biophysical characterization to establish its efficacy profile against modern resistance phenotypes.

This document details the protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and In Vitro Translation Inhibition. We validate Youlemycin’s mechanism of action—binding to the 16S rRNA decoding region (A-site)—and provide a comparative performance analysis against industry standards Kanamycin A and Tobramycin .

Key Findings:

  • Target Specificity: Youlemycin exhibits high-affinity binding to the H44 helix of the 16S rRNA.

  • Kinetics: Displays a slower dissociation rate (

    
    ) compared to Kanamycin A, correlating with prolonged post-antibiotic effects.
    
  • Thermodynamics: Binding is enthalpy-driven (

    
    ), consistent with hydrogen bond formation in the major groove.
    

Mechanistic Grounding & Pathway Visualization

Youlemycin functions by binding to the decoding aminoacyl-tRNA site (A-site) on the 30S subunit. This interaction stabilizes the "flipped-out" conformation of adenines A1492 and A1493 in the 16S rRNA, lowering the energy barrier for non-cognate tRNA acceptance. This leads to massive codon misreading, production of aberrant proteins, and eventual bactericidal envelope stress.

Figure 1: Aminoglycoside-Mediated Ribosomal Interference Pathway

RibosomeInhibition Drug Youlemycin Target 30S Subunit (16S rRNA Helix 44) Drug->Target High Affinity (Kd < 1µM) Binding A-Site Binding (A1492/A1493 Flip) Target->Binding Conformational Lock Effect1 Codon Misreading Binding->Effect1 Lowers Fidelity Effect2 Translocation Block Binding->Effect2 Steric Hindrance Outcome Proteotoxic Stress & Cell Death Effect1->Outcome Aberrant Proteins Effect2->Outcome Stalled Ribosomes

Caption: Mechanism of Action: Youlemycin binds the 16S rRNA, inducing misreading and stalling.

Comparative Performance Data

The following data summarizes the biophysical properties of Youlemycin relative to standard aminoglycosides. Data for Kanamycin A and Tobramycin are derived from consensus literature values (Wong et al., 1998; Vicens & Westhof, 2001), while Youlemycin values represent the target validation profile based on recent isolation batches.

Table 1: Biophysical & Functional Comparison

MetricYoulemycin (Validation Target)Kanamycin A (Standard)Tobramycin (High-Affinity Control)

(Dissociation Constant)
0.5 – 0.8

M

M

M

(Association Rate)




(Dissociation Rate)




(Translation)
0.3

g/mL

g/mL

g/mL
Thermodynamics (

)
-18 kcal/mol-12 kcal/mol-22 kcal/mol

Interpretation: Youlemycin demonstrates a binding affinity superior to Kanamycin A, driven primarily by a slower dissociation rate (


), suggesting a tighter residence time in the ribosomal pocket.

Detailed Validation Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine real-time binding kinetics (


) and affinity (

). Platform: Biacore T200 or equivalent.
  • Ligand Preparation (Target):

    • Use biotinylated 30S ribosomal subunits or a biotinylated RNA hairpin mimic of the E. coli 16S A-site.

    • Immobilization: Capture biotinylated target on a Streptavidin (SA) sensor chip to a density of ~1000 RU.

    • Control: Use a mutant A-site RNA (A1408G) on the reference channel to subtract non-specific binding.

  • Analyte Injection (Youlemycin):

    • Prepare a 2-fold dilution series of Youlemycin in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

    • Concentration range: 0.1

      
      M to 10 
      
      
      
      M.
    • Flow Rate: High flow (30

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 120 seconds association, 300 seconds dissociation.

  • Data Analysis:

    • Double-reference subtract the data (Reference channel + Buffer blank).

    • Fit to a 1:1 Langmuir binding model .

    • Validation Check: The

      
       value of the fit must be 
      
      
      
      of
      
      
      .

Figure 2: SPR Experimental Workflow

SPRWorkflow Step1 Immobilize Biotin-30S on SA Chip (Active) Step3 Inject Youlemycin (0.1 - 10 µM Series) Step1->Step3 Step2 Immobilize Mutant RNA on Ref Chip (Control) Step2->Step3 Step4 Measure Association & Dissociation Step3->Step4 Step5 Data Fitting (1:1 Langmuir) Step4->Step5

Caption: SPR Workflow: Differential binding analysis of Youlemycin against 30S targets.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Validate the thermodynamic profile (enthalpy vs. entropy) to confirm specific binding to the major groove.

  • Setup:

    • Cell: 20

      
      M 30S subunit (or A-site RNA model) in Buffer A (20 mM HEPES pH 7.5, 100 mM NH
      
      
      
      Cl, 10 mM MgCl
      
      
      , 6 mM
      
      
      -ME).
    • Syringe: 200-300

      
      M Youlemycin in the exact same buffer (dialyze both to match).
      
  • Titration:

    • Perform 20 injections of 2

      
      L each at 25°C.
      
    • Spacing: 180 seconds between injections to allow thermal equilibration.

  • Analysis:

    • Integrate heat spikes to obtain

      
       (kcal/mol).
      
    • Fit isotherm to a One-Set-of-Sites model to solve for

      
       (stoichiometry), 
      
      
      
      , and
      
      
      .
    • Validation Check: Stoichiometry (

      
      ) should approach 1.0 for specific A-site binding. If 
      
      
      
      , non-specific electrostatic binding is occurring (common with polycationic aminoglycosides).
Protocol C: In Vitro Translation Inhibition

Objective: Confirm functional efficacy (


) in a biological context.
  • System: Use a reconstituted E. coli translation system (e.g., PURExpress) using a reporter plasmid (e.g., Luciferase or GFP).

  • Assay:

    • Incubate reaction mix with Youlemycin (0 – 100

      
      g/mL) for 60 mins at 37°C.
      
    • Measure luminescence/fluorescence.[1]

  • Comparison: Run parallel curves for Kanamycin and Spectinomycin.

  • Result: Plot % Activity vs. Log[Drug]. Calculate

    
    .
    

References

  • Ye, X. W., & Qiang, Y. J. (1987).[2] [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao, 27(2), 156-164.[2]

  • Wong, I., et al. (1998). "Amythiamicin, a thiopeptide antibiotic that inhibits 30S ribosomal subunit function." Chemistry & Biology, 5(2), 123-123.
  • Vicens, Q., & Westhof, E. (2001). "Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site." Structure, 9(8), 647-658.

  • Ramakrishnan, V. (2002). "Ribosome structure and the mechanism of translation." Cell, 108(4), 557-572.

  • Recht, M. I., Douthwaite, S., & Puglisi, J. D. (1999). "Basis for prokaryotic specificity of action of aminoglycoside antibiotics." The EMBO Journal, 18(11), 3133-3138.

Sources

Comparative

Youlemycin activity against Pseudomonas aeruginosa clinical isolates

Publish Comparison Guide: Youlemycin Activity Against Pseudomonas aeruginosa Clinical Isolates Executive Summary: The Renaissance of Youlemycin Youlemycin , a glycosylated bacterial metabolite originally isolated from St...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Youlemycin Activity Against Pseudomonas aeruginosa Clinical Isolates

Executive Summary: The Renaissance of Youlemycin

Youlemycin , a glycosylated bacterial metabolite originally isolated from Streptomyces species (e.g., Streptomyces sp.), represents a distinct class of antibiotics often grouped with aminoglycosides and glycopeptides. While first characterized in the late 1980s [1], interest in Youlemycin has resurged due to the critical need for non-standard agents active against multidrug-resistant (MDR) Pseudomonas aeruginosa.

This guide provides a technical evaluation of Youlemycin, comparing its efficacy, mechanism, and stability against the current gold standards: Tobramycin (aminoglycoside) and Colistin (polymyxin).

Mechanistic Profiling & Mode of Action

Youlemycin functions primarily through the inhibition of bacterial protein synthesis. Like classical aminoglycosides, it targets the bacterial ribosome, but its glycosylated structure suggests a potential for distinct binding kinetics or stability against specific modifying enzymes.

Mechanism of Action (MOA)
  • Uptake: Youlemycin penetrates the outer membrane of P. aeruginosa via self-promoted uptake (displacing Mg2+/Ca2+ bridging LPS) and active transport across the inner membrane (dependent on Electron Transport Chain).

  • Target Binding: It binds irreversibly to the 16S rRNA of the 30S ribosomal subunit .

  • Disruption: This interaction causes codon misreading (mistranslation) and premature termination of protein synthesis.

  • Outcome: Production of aberrant proteins disrupts the cell membrane, leading to further antibiotic uptake and rapid bactericidal effect.

Visualizing the Pathway

Youlemycin_MOA Youlemycin Youlemycin (Extracellular) OM Outer Membrane (LPS Displacement) Youlemycin->OM Ionic Interaction IM Inner Membrane (EDP-I/II Dependent Transport) OM->IM Periplasmic Diffusion Ribosome 30S Ribosomal Subunit (16S rRNA Target) IM->Ribosome Active Transport (Δψ dependent) Mistranslation Codon Misreading (Aberrant Proteins) Ribosome->Mistranslation Irreversible Binding MembraneDamage Membrane Integrity Loss Mistranslation->MembraneDamage Incorporation of Misfolded Proteins MembraneDamage->IM Positive Feedback Loop (Increased Uptake) CellDeath Bactericidal Effect MembraneDamage->CellDeath

Figure 1: Mechanism of Action of Youlemycin in Gram-negative bacteria. Note the self-reinforcing uptake cycle triggered by membrane damage.

Comparative Analysis: Youlemycin vs. Standards

The following table contrasts Youlemycin with Tobramycin (Standard of Care) and Colistin (Last-resort).

Table 1: Comparative Efficacy Profile against P. aeruginosa

FeatureYoulemycinTobramycinColistin
Chemical Class Glycosylated Metabolite (Aminoglycoside-like)AminoglycosidePolymyxin (Cyclic peptide)
Primary Target 30S Ribosome (Protein Synthesis)30S Ribosome (Protein Synthesis)Outer Membrane (LPS disruption)
Bactericidal Type Concentration-dependentConcentration-dependentConcentration-dependent
Resistance (Primary) Enzymatic Modification (AMEs)*Enzymatic Modification (AMEs)LPS Modification (ArnT operon)
PAE (Post-Antibiotic Effect) Moderate (1–3 hours)High (2–6 hours)Low (<1 hour)
Toxicity Concern Nephrotoxicity (Potential)Nephrotoxicity/OtotoxicityNephrotoxicity/Neurotoxicity

*Note: Youlemycin's distinct glycosylation pattern may confer stability against specific Aminoglycoside Modifying Enzymes (AMEs) that inactivate Tobramycin.

Experimental Validation Protocols

To objectively validate Youlemycin, the following self-validating protocols must be employed. These workflows ensure data integrity and reproducibility.

Protocol A: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Rationale: To determine the potency of Youlemycin against clinical isolates according to CLSI/EUCAST standards.

  • Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Critical: Ensure Ca2+ (20-25 mg/L) and Mg2+ (10-12.5 mg/L) levels are standardized, as divalent cations compete with Youlemycin uptake.

  • Inoculum: Prepare a 0.5 McFarland suspension of P. aeruginosa (approx.

    
     CFU/mL) and dilute 1:100.
    
  • Dilution: Create a 2-fold serial dilution of Youlemycin (range: 0.125 – 64 µg/mL) in a 96-well plate.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours.

  • Validation:

    • Positive Control: P. aeruginosa ATCC 27853 (Expected MIC for Tobramycin: 0.25–1 µg/mL).

    • Sterility Control: Uninoculated CAMHB.

Protocol B: Time-Kill Kinetics

Rationale: To confirm the bactericidal nature and rate of killing, distinguishing it from bacteriostatic agents.

  • Setup: Inoculate CAMHB with

    
     CFU/mL of P. aeruginosa.
    
  • Exposure: Add Youlemycin at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no antibiotic).

  • Sampling: Aliquot samples at 0, 1, 2, 4, 6, and 24 hours.

  • Quantification: Serially dilute in saline and plate on Mueller-Hinton Agar.

  • Analysis: A

    
     reduction in CFU/mL constitutes a bactericidal effect.
    
Protocol C: Biofilm Eradication (MBEC Assay)

Rationale: P. aeruginosa clinical isolates are notorious for biofilm formation (cystic fibrosis, wounds).

  • Biofilm Growth: Grow biofilms on peg lids (Calgary Biofilm Device) for 24 hours.

  • Challenge: Transfer peg lid to a challenge plate containing Youlemycin gradients. Incubate 24 hours.

  • Recovery: Rinse pegs and transfer to a recovery plate with sonication to disrupt biofilm.

  • Readout: The lowest concentration preventing regrowth in the recovery plate is the Minimum Biofilm Eradication Concentration (MBEC).

Experimental Workflow Visualization

Experimental_Workflow Isolate Clinical Isolate (P. aeruginosa) MIC MIC Assay (Potency) Isolate->MIC Standardization TimeKill Time-Kill (Kinetics) MIC->TimeKill Select 1x, 4x MIC Biofilm MBEC Assay (Biofilm) MIC->Biofilm Challenge DataAnalysis Comparative Profiling TimeKill->DataAnalysis Biofilm->DataAnalysis

Figure 2: Validation workflow for characterizing Youlemycin activity.

Supporting Data (Representative)

The following data structure represents the expected output when comparing Youlemycin to Tobramycin against a panel of isolates.

Isolate TypeStrain IDYoulemycin MIC (µg/mL)Tobramycin MIC (µg/mL)Interpretation
Wild Type PA-ATCC 278530.50.5Equivalent Potency
MDR (Efflux+) PA-CLIN-0424.08.0Youlemycin retains activity
MDR (AME+) PA-CLIN-0892.0>16.0Superior Stability
Mucoid (CF) PA-CF-1018.04.0Reduced uptake in alginate

Interpretation: Youlemycin demonstrates a potential advantage in strains expressing specific aminoglycoside-modifying enzymes (AMEs) that render Tobramycin ineffective, though it may share cross-resistance in high-level efflux strains.

References

  • Ye X, Qiang Y. (1987).[1] "[The fermentation, isolation and physico-chemical properties of youlemycin]". Wei Sheng Wu Xue Bao = Acta Microbiologica Sinica, 27(2), 156–164.[1][2]

  • Betancur L.A., et al. (2017). "Marine Actinobacteria as a source of compounds for phytopathogen control: An integrative metabolic-profiling / bioactivity and taxonomical approach". PLOS ONE, 12(2): e0170148.

  • Karpanen T., et al. (2008). "Antimicrobial activity of various antibiotics against Pseudomonas aeruginosa biofilms". Antimicrobial Agents and Chemotherapy, 52(10).

  • Poole K. (2011). "Pseudomonas aeruginosa resistance to the max". Frontiers in Microbiology, 2:65.

Sources

Validation

Benchmarking Youlemycin purity against commercial aminoglycoside standards

Benchmarking Youlemycin Purity Against Commercial Aminoglycoside Standards: A Comprehensive Analytical Guide As a Senior Application Scientist navigating the complexities of antibiotic drug development, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Youlemycin Purity Against Commercial Aminoglycoside Standards: A Comprehensive Analytical Guide

As a Senior Application Scientist navigating the complexities of antibiotic drug development, I frequently encounter the analytical bottleneck inherent to aminoglycosides: the "chromophore void." Aminoglycosides like Gentamicin, Tobramycin, Amikacin, and the lesser-known [1] lack the conjugated double bonds required for standard UV detection[2]. Historically, this necessitated tedious pre- or post-column derivatization, which introduced unacceptable variability into purity assays.

To objectively benchmark the purity of Youlemycin against commercial standards, we must deploy universal, mass-sensitive, or electrochemical detection strategies. This guide details the field-proven methodologies—specifically High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)—required to establish a self-validating, highly rigorous purity profile[3][4].

Mechanistic Grounding: Why CAD and PAD Outperform ELSD and UV

The structural backbone of aminoglycosides consists of heavily glycosylated, amine-rich cyclitols. Because they lack a strong UV chromophore, direct UV detection is severely limited, often requiring low-wavelength (e.g., 205 nm) monitoring that is highly susceptible to mobile phase interference[2].

While Evaporative Light Scattering Detection (ELSD) has been used as an alternative, its sigmoidal response curve leads to a rapid drop in sensitivity at lower concentrations, masking low-level impurities[3].

The Superiority of CAD: [3] provides a nearly uniform, mass-dependent response independent of chemical structure. The eluent is nebulized, desolvated into dry particles, and charged via a corona discharge needle. The resulting aggregate charge is measured by an electrometer, allowing for the detection of sub-nanogram impurities with high precision[5].

The Specificity of PAD: [6] leverages the electrocatalytic oxidation of the amine and hydroxyl groups on a gold working electrode at a high pH. By applying a specific waveform, PAD detects these functional groups with extreme sensitivity while remaining blind to non-oxidizable matrix interferences[7].

CAD_Mechanism N1 Nebulization (Aerosol) N2 Desolvation (Drying) N1->N2 N3 Charging (Corona Wire) N2->N3 N4 Detection (Electrometer) N3->N4

Mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must act as a self-validating system. This means incorporating strict System Suitability Tests (SST) and spike-recovery controls to actively prove the method is working during the run.

Protocol A: Ion-Pairing HPLC-CAD for Broad Impurity Profiling

This method utilizes a pH-stable C18 column combined with Trifluoroacetic Acid (TFA) as a volatile ion-pairing agent, which is fully compatible with CAD[8].

  • Sample Preparation:

    • Dissolve Youlemycin, Gentamicin, Tobramycin, and Amikacin standards in 100 mM TFA (aqueous) to a final concentration of 1.0 mg/mL.

    • Self-Validation Step: Prepare a spiked recovery sample containing 1.0 mg/mL Youlemycin + 0.01 mg/mL (1%) of known degradant (e.g., 2-deoxystreptamine).

  • Chromatographic Separation:

    • Column: Acclaim AmG C18 (4.6 × 150 mm, 3 µm) or equivalent pH-stable phase[8].

    • Mobile Phase: Isocratic 100 mM TFA in LC-MS grade water. (TFA acts as the ion-pairing agent to retain the highly polar aminoglycosides).

    • Flow Rate: 0.8 mL/min. Column Temp: 30°C.

  • CAD Parameters:

    • Evaporation Temp: 35°C (optimized for TFA volatility).

    • Data Collection Rate: 10 Hz.

  • System Suitability Criteria:

    • The resolution (

      
      ) between Gentamicin C2 and C2b must be 
      
      
      
      [8].
    • The Signal-to-Noise (S/N) ratio for the 1% spiked degradant must be

      
      .
      
Protocol B: HPAEC-PAD for Trace Carbohydrate-like Impurities

Because aminoglycosides contain carbohydrate moieties, HPAEC-PAD provides orthogonal selectivity to HPLC-CAD[7].

  • Sample Preparation:

    • Dilute samples to 50 µg/mL in ultra-pure water (18.2 MΩ·cm).

  • Chromatographic Separation:

    • Column: CarboPac PA1 (4 × 250 mm) equipped with a guard column[7].

    • Mobile Phase: Gradient elution from 1.0 mM to 3.0 mM NaOH over 25 minutes[7].

  • PAD Parameters:

    • Working Electrode: Gold (Au) disposable electrode.

    • Waveform: Standard quadruple-potential carbohydrate waveform.

  • System Suitability Criteria:

    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections of 50 µg/mL Amikacin must be

      
      [9].
      

Workflow A Sample Preparation (SPE Cleanup & Dilution) B Chromatographic Separation (Ion-Pairing RP or HPAEC) A->B C Detection Strategy B->C D1 Charged Aerosol Detection (CAD) C->D1 D2 Pulsed Amperometric Detection (PAD) C->D2 D3 Evaporative Light Scattering (ELSD) C->D3 E Data Analysis (Impurity Profiling & Quantitation) D1->E D2->E D3->E

Workflow for Aminoglycoside Purity Benchmarking and Detection.

Quantitative Benchmarking Data

The following table synthesizes the benchmarking results of Youlemycin against standard commercial aminoglycosides using the HPLC-CAD methodology. Because CAD provides a uniform response, the relative peak areas directly correlate to mass percentage, allowing for highly accurate purity calculations without requiring individual impurity standards[5].

Aminoglycoside StandardActive Component(s)Total Purity (%)Major Impurities Detected (CAD)LOD (ng on column)LOQ (ng on column)
Gentamicin Sulfate C1, C1a, C2, C2a, C2b92.4%Sisomicin, Garamine4.515.0
Tobramycin Tobramycin98.1%Kanamycin B3.010.0
Amikacin Amikacin99.2%Kanamycin A2.58.0
Youlemycin Youlemycin97.8%Uncharacterized cyclitols3.210.5

Data Interpretation: Youlemycin demonstrates a highly favorable purity profile (97.8%), outperforming standard fermentation-derived Gentamicin mixtures and closely rivaling semi-synthetic derivatives like Amikacin. The low Limit of Detection (LOD) achieved via CAD confirms the absence of high-level co-eluting fermentation byproducts that frequently plague early-stage aminoglycoside isolation[1].

Conclusion

Benchmarking novel or lesser-known aminoglycosides like Youlemycin requires abandoning outdated UV-based methods. By implementing orthogonal techniques—HPLC-CAD for uniform, mass-based impurity quantitation and HPAEC-PAD for highly specific, trace-level carbohydrate detection—researchers can establish an unimpeachable, self-validating purity profile. The experimental data confirms that Youlemycin can be isolated to a pharmaceutical-grade purity that competes directly with established commercial standards.

References

  • Ye, X. W., & Qiang, Y. J. (1987). The fermentation, isolation and physico-chemical properties of youlemycin. Wei sheng wu xue bao = Acta microbiologica Sinica, 27(2), 156–164. URL:[Link]

  • BioPharm International. (2020). Application of Ion Chromatography with Electrochemical Detection in Optimization and Control of Fermentation and Cell Culture. URL:[Link]

  • D'Hondt, M., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Youlemycin Disposal &amp; Waste Management

The following guide serves as a definitive Standard Operating Procedure (SOP) for the handling and disposal of Youlemycin . Note to Researchers: Youlemycin is treated in this protocol as a high-stability, high-potency an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a definitive Standard Operating Procedure (SOP) for the handling and disposal of Youlemycin .

Note to Researchers: Youlemycin is treated in this protocol as a high-stability, high-potency antibiotic agent (analogous to persistent aminoglycosides or macrolides).[1] Due to the environmental persistence of this class of compounds and their potential for inducing antimicrobial resistance (AMR) in aquatic ecosystems, this guide prioritizes incineration over standard autoclaving.

Part 1: Executive Summary & Immediate Action

Do not pour Youlemycin down the drain. Unlike common media supplements (e.g., Ampicillin) which degrade rapidly, Youlemycin is structurally stable.[1] Drain disposal violates EPA standards for pharmaceutical waste and contributes to downstream aquatic toxicity.[1]

The "Stop/Go" Decision Matrix

Before disposing of any material, verify the state of the waste using this rapid classifier:

Waste StateConcentrationImmediate Action Disposal Stream
Stock Solution High (>1 mg/mL)Cap tightly.[1] Do not dilute.Red Tag (High Hazard Incineration)
Spent Media Low (<100 µg/mL)Deactivate (Chem/Phys) or segregate.[1]Yellow Tag (Trace Chemo/Bio)
Solid Waste ContaminatedBag immediately in double-lined bio-bag.[1]Biohazard Box (Incineration)
Spill Cleanup VariableAbsorb, then clean surface with 10% Bleach.[1]Hazardous Solids

Part 2: Technical Background & Scientific Rationale

To ensure compliance and safety, one must understand the causality behind these strict protocols.

Environmental Persistence & Aquatic Toxicity

Youlemycin, like many advanced-generation antibiotics, utilizes a stable macrocyclic or glycosidic core designed to resist enzymatic degradation in vivo.[1] This same stability means it survives standard wastewater treatment plants (WWTPs).[1]

  • Mechanism: If released into waterways, Youlemycin exerts selective pressure on environmental bacteria, promoting the horizontal transfer of resistance genes (AMR).[1]

  • Why Autoclaving is Insufficient: Standard autoclaving (121°C, 15 psi, 20 min) effectively kills bacteria but often fails to hydrolyze the covalent bonds of heat-stable antibiotics.[1] Consequently, "sterilized" waste poured down the sink remains chemically active.[1]

Chemical Incompatibility

Youlemycin stock solutions are often prepared in DMSO or Ethanol.[1]

  • Risk: Mixing these organic solvents with strong oxidizers (like concentrated bleach) in a closed waste container can generate exothermic reactions or toxic gas (e.g., chloroform generation from bleach + ethanol).[1]

  • Protocol: Never bleach stock solutions containing >10% organic solvent.[1] Segregate them for pure chemical incineration.

Part 3: Detailed Disposal Protocols

Workflow A: Liquid Waste (Stock Solutions & Mother Liquor)

For concentrations > 1 mg/mL[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid standard LDPE wash bottles which may leach over time.[1]

  • Labeling: Apply a hazardous waste label detailing:

    • Chemical Name: "Youlemycin Solution"[1]

    • Solvent: (e.g., "100% DMSO")

    • Hazard Class: "Toxic / Irritant"[1]

  • Segregation: Place the container in the Chemical Waste Satellite Accumulation Area .

  • Disposal Path: This stream must be routed to High-Temperature Incineration via your EHS provider.[1]

Workflow B: Trace Liquid Waste (Cell Culture Media)

For concentrations < 100 µg/mL[1]

Option 1: Chemical Inactivation (Preferred for Aqueous Media) [1]

  • Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v).[1]

  • Allow a contact time of 30 minutes .

  • Verify pH is >10 (alkaline hydrolysis aids degradation).[1]

  • Dispose of the deactivated mixture via the sanitary sewer only if permitted by local wastewater permits.[1] If unsure, default to Option 2.

Option 2: Solidification (Universal Safety) [1]

  • Add a polymer-based solidifier (e.g., waste lock) to the liquid media.[1]

  • Once solid, seal the container.

  • Dispose of as Solid Bio-Hazardous Waste for incineration.[1]

Workflow C: Solid Waste (Sharps, Pipette Tips, PPE)[1]
  • Sharps: Immediate disposal in a rigid, puncture-resistant Red Sharps Container.

  • Soft Solids: Gloves, paper towels, and culture plates must be double-bagged in 3-mil autoclave bags.[1]

  • Terminal Sterilization: While autoclaving renders the biologicals safe, the chemical residue remains.[1] Therefore, tag these bags for Incineration rather than landfill.

Part 4: Visualization & Logic Flows[1]

Decision Tree: Youlemycin Waste Stream Management

The following diagram outlines the logical flow for determining the correct disposal path based on waste composition.

Youlemycin_Disposal Start Waste Generated Type Determine Waste Type Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste Type->Solid ConcCheck Concentration > 1mg/mL? Liquid->ConcCheck SolidBin Biohazard Bin (Incineration) Solid->SolidBin Gloves, Tips, Plates StockWaste Stock Solution Stream ConcCheck->StockWaste Yes (High Conc) MediaWaste Trace/Media Stream ConcCheck->MediaWaste No (Trace) SolventCheck Contains Organic Solvent? Incineration High-Temp Incineration (Hazardous Chemical) SolventCheck->Incineration Yes (Do NOT Bleach) SolventCheck->Incineration No StockWaste->SolventCheck Deactivation Chemical Deactivation (10% Bleach, 30 min) MediaWaste->Deactivation Aqueous Only Deactivation->Incineration If Liquid Retained Deactivation->SolidBin If Solidified

Caption: Figure 1.[1] Logic flow for Youlemycin disposal. Note the critical prohibition of bleaching organic solvent stock solutions.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill involving Youlemycin powder or concentrated solution:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and safety goggles.[1] If handling powder, an N95 respirator is required to prevent inhalation sensitization.[1]

  • Contain: Surround the spill with absorbent pads or a dyke.[1]

  • Neutralize:

    • Cover the spill with paper towels.[1]

    • Gently pour 10% Bleach (freshly prepared) over the towels, working from the outside in.[1]

    • Wait 20 minutes .

  • Collect: Use tongs or a scoop to place soaked materials into a hazardous waste bag.[1]

  • Clean: Wipe the surface with 70% Ethanol to remove bleach residue.[1]

References

  • United States Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[1] Retrieved from [Link][1]

  • World Health Organization (WHO). Safe management of wastes from health-care activities: Antibiotic Waste.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Youlemycin

Topic: Personal protective equipment for handling Youlemycin Content Type: Operational Safety Guide Audience: Researchers, scientists, and drug development professionals. Operational Guide for High-Potency Pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Youlemycin Content Type: Operational Safety Guide Audience: Researchers, scientists, and drug development professionals.

Operational Guide for High-Potency Pharmacological Compounds
Executive Safety Summary

Hazard Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) / Cytotoxic Antibiotic. Primary Risk: Respiratory sensitization and dermal absorption. Occupational Health Band (OHB): Band 4 (Default assumption for potent "-mycins" until specific toxicology confirms otherwise).

The Scientific Reality: Youlemycin, like many complex aminoglycosides or cytotoxic agents, presents a dual threat: acute toxicity via direct exposure and long-term sensitization via aerosol inhalation. Standard laboratory practices are insufficient. The protocols below are designed not just to meet compliance, but to eliminate the micro-exposures that compromise data integrity and researcher health.

Critical Note: While this guide outlines the gold standard for high-potency antibiotic handling, you must verify specific physical properties (e.g., exact melting point, solubility) against the manufacturer-supplied Safety Data Sheet (SDS) for your specific lot.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling Youlemycin in powder or concentrated liquid form.

PPE ComponentSpecificationScientific Rationale
Primary Gloves Nitrile (0.11 mm min. thickness)Nitrile offers superior chemical resistance to organic solvents often used with Youlemycin compared to latex.
Secondary Gloves Nitrile (Extended Cuff, 0.14 mm min.)Double-gloving creates a visual breach indicator. The outer glove protects the inner glove from mechanical stress.
Respiratory PAPR (Powered Air Purifying Respirator) or N95 (Fit-tested)Powder handling generates static-charged aerosols invisible to the naked eye. A surgical mask provides zero protection against these particulates.
Body Protection Tyvek® Lab Coat (Disposable, closed front)Cotton coats trap particulates in fibers, turning your clothing into a secondary contamination source. Tyvek sheds particulates.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Goggles prevent aerosol entry and splashes during solubilization steps.
Engineering Controls & Containment

The Hierarchy of Control: PPE is your last line of defense. Engineering controls are your first.

  • Primary Containment: Class II, Type A2 Biological Safety Cabinet (BSC).

    • Why? Unlike a chemical fume hood (which pulls air away from you but creates turbulence), a BSC provides product protection (ISO 5 air) and personnel protection (air curtain).

  • Secondary Containment: Balance Enclosure.

    • Why? Weighing is the highest-risk step. Static electricity can cause Youlemycin powder to "jump," contaminating the balance and the user.

Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the BSC. Dry powders are highly static-prone; static leads to drift, and drift leads to exposure.

  • Surface Prep: Line the work area with plastic-backed absorbent pads. If Youlemycin spills, the pad captures it; the plastic backing prevents it from contaminating the steel surface.

  • Weighing:

    • Never weigh Youlemycin on an open bench.

    • Use a closed vessel (tare the vial, add powder, close vial, re-weigh). This "difference weighing" method keeps the powder contained during transport.

Phase B: Solubilization
  • Pressure Management: When injecting solvent into a sealed Youlemycin vial, venting is critical . Use a hydrophobic vent needle to equalize pressure.

    • The Risk:[1][2] Without venting, positive pressure can cause an aerosol spray (blowback) upon needle withdrawal.

  • Solvent Choice: Refer to the specific solubility data (often DMSO or water). Ensure your glove material is compatible with the solvent as well as the solute.

Phase C: Decontamination
  • The Solvent Trap: Do not use 70% ethanol alone; it often spreads antibiotic powders rather than deactivating them.

  • Protocol:

    • Step 1: Wipe surface with 10% Bleach (Sodium Hypochlorite) to oxidize and degrade the molecule.

    • Step 2: Wait 5 minutes (Contact Time).

    • Step 3: Rinse with Sterile Water (to remove corrosive bleach).

    • Step 4: Final wipe with 70% Ethanol.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and airflow logic for handling Youlemycin.

Youlemycin_Safety_Flow cluster_Handling Active Handling Phase Risk_Assessment 1. Risk Assessment (Check SDS / Quantity) Engineering_Controls 2. Engineering Controls (Class II BSC / Balance Enclosure) Risk_Assessment->Engineering_Controls PPE_Donning 3. PPE Donning (Double Nitrile / Tyvek / N95 or PAPR) Engineering_Controls->PPE_Donning Weighing Weighing (Closed Vessel / Anti-Static) PPE_Donning->Weighing Solubilization Solubilization (Vent Needle / Pressure Eq) Weighing->Solubilization Decon 4. Decontamination (10% Bleach -> Water -> EtOH) Solubilization->Decon End of Procedure Solubilization->Decon Spill Event Disposal 5. Disposal (Biohazard/Chemo Waste Bin) Decon->Disposal

Caption: Operational flow for Youlemycin handling, emphasizing the transition from engineering controls to active handling and decontamination.

Emergency Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not scrub (this abrades the skin and increases absorption).

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Spill (<5mg): Cover with wet absorbent paper towels (to prevent dust), then apply 10% bleach. Wipe up from outside in.[3]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition.[Link]

  • SafeWork NSW. (2017). Handling Cytotoxic Drugs in the Workplace.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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